1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
Description
Properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClN2/c1-2-15-5-7-16(8-6-15)10-3-4-11(13)12(14)9-10/h3-4,9H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPOPTXZINVAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
Executive Summary
This technical guide details the synthesis of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine , a specific aryl-piperazine scaffold often utilized as a pharmacophore in serotonin (5-HT) and dopamine receptor modulators.[1] The presence of the 3-chloro-4-bromo substitution pattern presents a unique chemoselectivity challenge, requiring protocols that distinguish between the desired coupling site and the halogen substituents intended to remain on the final core.
This document outlines two primary pathways:
-
The Precision Route (Buchwald-Hartwig): Utilizes chemoselective Palladium catalysis to couple N-ethylpiperazine with an aryl iodide precursor.[1]
-
The Industrial Route (Aniline Cyclization): Constructs the piperazine ring directly from 4-bromo-3-chloroaniline using nitrogen mustard analogs.[1]
Part 1: Retrosynthetic Analysis
To design a robust synthesis, we must disconnect the molecule at its most strategic bonds. The target molecule contains a piperazine ring attached to a poly-halogenated benzene.[1][2]
Strategic Disconnections
-
Disconnection A (C-N Bond Formation): Breaking the bond between the aniline nitrogen and the phenyl ring suggests a cross-coupling between a 4-bromo-3-chlorophenyl halide and N-ethylpiperazine.[1]
-
Disconnection B (Ring Construction): Breaking the internal piperazine C-N bonds suggests a reaction between 4-bromo-3-chloroaniline and a bis-electrophile (e.g., N-ethyl-bis(2-chloroethyl)amine).[1]
Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.
Part 2: Route 1 — Palladium-Catalyzed Cross-Coupling (Preferred)[1]
This route is recommended for research and medicinal chemistry applications due to its high convergence and operational simplicity.[1] The key is using 1-bromo-3-chloro-4-iodobenzene as the electrophile.[1] Palladium undergoes oxidative addition into the C-I bond significantly faster than C-Br or C-Cl bonds, ensuring the 4-bromo and 3-chloro substituents remain intact.[1]
Step 1: Precursor Synthesis (Sandmeyer Reaction)
If the aryl iodide is not commercially available, it is synthesized from 4-bromo-3-chloroaniline.[1]
-
Diazotization: Dissolve 4-bromo-3-chloroaniline (1.0 eq) in HCl/H₂O. Cool to 0°C. Add NaNO₂ (1.1 eq) dropwise to form the diazonium salt.
-
Iodination: Add KI (1.5 eq) solution slowly. The diazonium group is displaced by iodine.[1]
-
Workup: Extract with EtOAc, wash with Na₂S₂O₃ (to remove free I₂), and recrystallize.
Step 2: Buchwald-Hartwig Coupling
Reaction Scheme: Ar-I + HN(Pip)-Et → Ar-N(Pip)-Et + HI[1]
Protocol:
-
Setup: In a glovebox or under Argon, charge a reaction vial with:
-
Execution: Seal the vial and heat to 80–100°C for 12–18 hours.
-
Monitoring: Monitor by HPLC/LC-MS. The starting iodide should disappear; the bromide peak should remain stable.
-
Purification: Filter through Celite to remove Pd black.[1] Concentrate and purify via flash column chromatography (DCM/MeOH gradient).
Mechanistic Pathway
The cycle relies on the rate differential
Figure 2: Catalytic cycle highlighting the chemoselective oxidative addition at the C-I bond.[1]
Part 3: Route 2 — Aniline Cyclization (Industrial Alternative)
This route avoids transition metals, making it cost-effective for kilogram-scale production, though it requires handling nitrogen mustards (vesicants).[1]
Reactants:
-
N-Ethyl-bis(2-chloroethyl)amine hydrochloride (Nitrogen Mustard analog)[1]
Protocol:
-
Solvent System: Use a high-boiling solvent like n-Butanol or Chlorobenzene.[1]
-
Base: Add solid anhydrous Na₂CO₃ or DIPEA (3.0 equiv) to neutralize the HCl generated.
-
Reaction: Reflux the mixture (approx. 110–130°C) for 24–48 hours.
-
Mechanism: The aniline nitrogen performs a nucleophilic attack on one chloroethyl arm, followed by an intramolecular attack on the second arm to close the ring.
-
Workup: The product is basic. Acidify to extract impurities into organic phase (if non-basic), then basify the aqueous layer to pH > 10 and extract the piperazine product into DCM.
Comparison of Routes:
| Feature | Route 1 (Buchwald) | Route 2 (Cyclization) |
| Selectivity | High (Controlled by I vs Br) | High (Structural) |
| Cost | High (Pd catalyst, Ligands) | Low (Commodity reagents) |
| Complexity | Low (Single step coupling) | Medium (Long reflux, workup) |
| Scalability | Good (up to kg) | Excellent (Multi-kg/Ton) |
Part 4: Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
Aromatic Region: Three distinct protons corresponding to the 1,3,4-substituted pattern.
- ~7.45 ppm (d, 1H, J=8.5 Hz): Protons at C5 (ortho to Br).
- ~7.05 ppm (d, 1H, J=2.5 Hz): Proton at C2 (between N and Cl).
- ~6.80 ppm (dd, 1H): Proton at C6.
-
Piperazine Core:
- ~3.1–3.2 ppm (m, 4H): Protons adjacent to Aniline Nitrogen.
- ~2.6–2.7 ppm (m, 4H): Protons adjacent to Ethyl Nitrogen.
-
Ethyl Group:
Mass Spectrometry (LC-MS)[1]
-
Isotope Pattern: The presence of one Br and one Cl atom creates a distinctive M, M+2, M+4 pattern.
-
M+ (¹²C, ³⁵Cl, ⁷⁹Br): Base peak.
-
M+2: Approx 130% intensity of M (due to ³⁷Cl and ⁸¹Br contributions).
-
M+4: Approx 30% intensity of M.[1]
-
-
Ionization: ESI+ mode will show
.[1]
Part 5: Critical Process Parameters (CPPs)
-
Inert Atmosphere (Route 1): Oxygen poisons the Pd(0) species. Rigorous degassing of toluene/dioxane is required.[1]
-
Temperature Control (Route 2): If the temperature is too low (<100°C), mono-alkylation occurs without ring closure.[1] If too high (>140°C), polymerization of the mustard agent dominates.
-
Stoichiometry: In Route 1, a slight excess of amine (1.2 eq) prevents the formation of bis-arylated byproducts, although the steric bulk of the piperazine usually prevents double arylation.
References
-
Buchwald-Hartwig General Methodology
-
Chemoselectivity in Pd-Coupling
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
-
Aniline Cyclization Protocols
-
Pollard, C. B., & Wicker, T. H. (1954). The Synthesis of Some 1-Aryl-4-substituted Piperazines. Journal of the American Chemical Society, 76(7), 1853–1855. Link
-
-
Physical Properties of 4-Bromo-3-chloroaniline
-
National Institute of Standards and Technology (NIST). 4-Bromo-3-chloroaniline WebBook. Link
-
-
Preparation of Aryl Piperazines
Sources
Predicted Biological Activity of Brominated Chlorophenyl Piperazines
Executive Summary
The phenylpiperazine scaffold represents a privileged structure in neuropsychopharmacology, serving as the pharmacophore for numerous serotonin (5-HT) and dopamine (DA) receptor ligands. This guide provides an in-depth technical analysis of brominated chlorophenyl piperazines (Br-Cl-PPs) —a subclass of mixed-halogenated ligands.
While mono-halogenated analogs like m-chlorophenylpiperazine (mCPP) are well-characterized, the introduction of a bromine atom alongside chlorine creates a unique steric and electronic environment. This guide details the predicted pharmacodynamic profile , metabolic fate , and toxicological risks of this specific chemical space, supported by in silico workflows and validated in vitro protocols.
Structural Basis & SAR Logic
The Chemical Space
The core structure involves a piperazine ring attached to a phenyl ring substituted with both bromine and chlorine. The specific biological activity is heavily dependent on the regiochemistry (positional isomerism) of these halogens.
-
Target Isomer for Case Study: 2-bromo-4-chlorophenylpiperazine (2-Br-4-Cl-PP) .
-
Rationale: This isomer combines the ortho-steric effect of bromine (influencing receptor subtype selectivity) with the para-lipophilic effect of chlorine (enhancing potency and metabolic stability).
-
Structure-Activity Relationship (SAR) Drivers
The biological activity of Br-Cl-PPs is governed by three molecular determinants:
-
The Basic Nitrogen (N4): Protonated at physiological pH (pKa ~8.5–9.0). It forms a critical salt bridge with the conserved Aspartate 3.32 (D3.32) residue in aminergic GPCRs (5-HT, DA, NE receptors).
-
Halogen Bonding (XB): Bromine is a superior halogen bond donor compared to chlorine due to a larger
-hole. This allows for specific interactions with backbone carbonyls or serine hydroxyls in the receptor binding pocket. -
Lipophilicity (cLogP): The addition of Br and Cl significantly increases logP (predicted ~3.5–4.0) compared to unsubstituted phenylpiperazine, facilitating Blood-Brain Barrier (BBB) penetration but increasing non-specific binding (NSB).
Computational Prediction Framework
To predict the activity of Br-Cl-PPs without pre-existing crystal data, we utilize a consensus modeling approach combining Homology Modeling and Molecular Docking.
Workflow Visualization
The following diagram outlines the in silico pipeline required to generate high-confidence predictions.
Figure 1: Consensus computational workflow for predicting phenylpiperazine binding affinity.
Protocol 1: Molecular Docking (Self-Validating)
Objective: Determine binding pose and estimated affinity (
-
Ligand Preparation:
-
Generate 3D conformers using RDKit or OpenBabel.
-
Compute partial charges (Gasteiger) and minimize energy (MMFF94 force field).
-
Validation Check: Ensure the piperazine nitrogen is protonated (+1 charge).
-
-
Receptor Preparation:
-
Retrieve 5-HT2A crystal structure (e.g., PDB: 6A93).
-
Remove non-essential water molecules; retain waters bridging the ligand and residues (e.g., W6.48).
-
Define Grid Box: Center on the orthosteric site (Asp3.32), dimensions
Å.
-
-
Docking & Scoring:
-
Run docking (e.g., AutoDock Vina or GOLD).
-
Success Criterion: The protonated amine must be within 3.0 Å of Asp3.32 carboxylate oxygens. If not, the pose is invalid.
-
Predicted Pharmacodynamics
Based on the SAR of structurally related analogs (mCPP, TFMPP, 2C-B), the following biological activity is predicted for 2-bromo-4-chlorophenylpiperazine:
Receptor Affinity Profile
| Receptor | Predicted Affinity ( | Functional Activity | Rationale |
| 5-HT2C | High (< 10 nM) | Agonist | Meta/Para substitution favors 5-HT2C activation. The 4-Cl mimics the lipophilic bulk of 5-HT agonists. |
| 5-HT2A | Moderate (20–50 nM) | Partial Agonist / Antagonist | The ortho-bromo substituent introduces steric clash, potentially destabilizing the active conformation (Helix 6 movement). |
| 5-HT1A | Low-Moderate (> 100 nM) | Antagonist | Lacks the long alkyl chain linker usually required for high affinity 5-HT1A binding. |
| hERG | Moderate (Risk) | Blocker | Lipophilic basic amines are classic hERG pharmacophores. |
Mechanism of Action
The compound acts as a "dirty drug" (polypharmacology). The primary psychoactive effect is predicted to be mediated via 5-HT2C agonism (anxiogenic, appetite suppression) and 5-HT2A modulation (hallucinogenic potential, though likely lower than 2C-B due to the piperazine ring constraints).
ADMET & Toxicology Predictions
Metabolic Fate
Halogenation generally blocks metabolic oxidation at specific sites, but the piperazine ring remains vulnerable.
Figure 2: Predicted metabolic pathways. N-dealkylation is expected to be the rate-limiting step.
Toxicology Flags
-
CYP2D6 Inhibition: Like many phenylpiperazines, Br-Cl-PP is predicted to be a competitive inhibitor of CYP2D6. This creates a risk of drug-drug interactions (DDIs).
-
Cardiotoxicity (hERG): The combination of a basic center and a lipophilic halogenated tail fits the hERG pharmacophore.
-
Predicted IC50: 1–10
M. -
Risk: QT interval prolongation.
-
Experimental Validation Protocols
To validate the in silico predictions, the following authoritative protocols must be executed.
Protocol 2: Radioligand Binding Assay (Membrane Prep)
Purpose: Determine
Materials:
-
HEK293 cells stably expressing human 5-HT2A.
-
Radioligand: [3H]-Ketanserin (Antagonist) or [3H]-DOI (Agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl2.
Step-by-Step Methodology:
-
Harvest Membranes: Homogenize cells in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend pellet.
-
Incubation:
-
Total Binding: Membrane + [3H]-Ligand + Vehicle.
-
Non-Specific Binding (NSB): Membrane + [3H]-Ligand + 10
M Methiothepin (saturating concentration). -
Experimental: Membrane + [3H]-Ligand + Br-Cl-PP (10 concentrations,
to M).
-
-
Equilibrium: Incubate at 37°C for 60 mins.
-
Filtration: Rapidly filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation:
-
Convert cpm to dpm.
-
Calculate IC50 using non-linear regression (GraphPad Prism).
-
Derive
using the Cheng-Prusoff Equation : (Where is radioligand concentration and is its dissociation constant).
-
Protocol 3: Functional GTP S Binding Assay
Purpose: Distinguish between Agonist, Antagonist, and Inverse Agonist activity.
-
Principle: Agonist binding catalyzes the exchange of GDP for GTP on the G
subunit. We use non-hydrolyzable [35S]-GTP S. -
Setup: Incubate membranes with GDP (to reduce basal noise) and [35S]-GTP
S. -
Readout:
-
Increase in CPM > Basal = Agonist .
-
No change (but blocks agonist) = Antagonist .
-
Decrease in CPM < Basal = Inverse Agonist .
-
References
-
Roth, B. L., et al. (2025). PDSP Ki Database: Psychoactive Drug Screening Program. National Institute of Mental Health. [Link]
-
Glennon, R. A., & Dukat, M. (1995). Serotonin Receptor Subtypes: Basic and Clinical Aspects. ACS Symposium Series. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry. [Link]
-
Wacker, D., et al. (2013). Structural features for functional selectivity at serotonin receptors. Science. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]
1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine: Mechanistic Profiling & Pharmacological Architecture
Executive Summary & Chemical Identity
1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine (CAS: 1426958-32-8) is a specialized pharmacophore belonging to the N-alkyl-arylpiperazine class.[1] Structurally characterized by a piperazine ring N-substituted with a 4-bromo-3-chlorophenyl moiety and an ethyl group at the para nitrogen, this compound serves as a critical chemical probe in neuropsychopharmacology.
Its mechanism of action is defined by its interaction with the serotonergic system , specifically as a high-affinity ligand for 5-HT receptors (5-HT1A, 5-HT2A/C) and a modulator of monoamine transporters (SERT). The presence of the mixed halogenation (3-Cl, 4-Br) pattern confers unique lipophilic and electronic properties, enhancing metabolic stability and receptor subtype selectivity compared to mono-halogenated analogs like mCPP (1-(3-chlorophenyl)piperazine).
| Property | Data |
| CAS Number | 1426958-32-8 |
| Molecular Formula | C₁₂H₁₆BrClN₂ |
| Molecular Weight | 303.63 g/mol |
| Class | Phenylpiperazine / Serotonergic Ligand |
| Core Pharmacophore | N-Arylpiperazine (Serotonin Mimetic) |
Mechanism of Action: Molecular Pharmacology
The Arylpiperazine Pharmacophore Rule
The core mechanism of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine is governed by the "Arylpiperazine Rule," which dictates that the charged nitrogen (N4) of the piperazine ring mimics the protonated amino group of serotonin (5-HT), while the aromatic ring mimics the indole moiety.
A. GPCR Binding Interaction (5-HT Receptors)
Upon physiological protonation, the N4-ethyl nitrogen forms a critical salt bridge with the conserved Aspartate (Asp3.32) residue in the transmembrane helix 3 (TM3) of serotonin GPCRs (e.g., 5-HT1A, 5-HT2A).
-
3-Chloro Substitution (Meta): This substituent occupies a hydrophobic pocket usually targeted by the 5-hydroxyl group of serotonin. In analogs like mCPP, this confers partial agonism at 5-HT2C receptors.
-
4-Bromo Substitution (Para): The bulky bromine atom enhances binding affinity through halogen bonding with backbone carbonyls or aromatic residues (e.g., Phe/Trp) in TM6. This often shifts the profile towards 5-HT1A agonism or 5-HT2A antagonism.
-
N-Ethyl Group: The ethyl chain provides steric bulk that prevents deep penetration into the orthosteric pocket of some subtypes (like 5-HT1B), thereby improving selectivity for 5-HT1A or transporters (SERT).
Monoamine Transporter Modulation
Unlike "naked" phenylpiperazines, the N-ethyl substitution increases lipophilicity (LogP), facilitating interaction with the Sodium-Dependent Serotonin Transporter (SERT) . The compound likely acts as a competitive inhibitor, blocking the reuptake of serotonin from the synaptic cleft.
Signaling Pathway Visualization
The following diagram illustrates the dual-action mechanism: modulation of the 5-HT1A receptor (G-protein signaling) and inhibition of SERT.
Caption: Dual-mechanism pathway showing GPCR activation (5-HT1A) and Transporter inhibition (SERT).
Experimental Protocols for Validation
To validate the mechanism of action, researchers must employ a self-validating workflow combining binding affinity assays with functional output measurements.
Radioligand Binding Assay (Affinity Profiling)
Objective: Determine the equilibrium dissociation constant (
-
Membrane Preparation:
-
Homogenize HEK-293 cells expressing human 5-HT1A receptors in ice-cold Tris-HCl buffer (pH 7.4).
-
Centrifuge at 40,000 x g for 20 mins; resuspend pellet.
-
-
Incubation:
-
Prepare 96-well plates. Add 50 µL of test compound (10⁻¹⁰ to 10⁻⁵ M).
-
Add 50 µL of radioligand: [³H]-8-OH-DPAT (0.5 nM) for 5-HT1A.
-
Add 100 µL of membrane suspension (20 µg protein/well).
-
Control: Use 10 µM Serotonin to define non-specific binding.
-
-
Termination:
-
Incubate at 25°C for 60 minutes.
-
Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Assay
Objective: Distinguish between agonist and antagonist activity.
-
Setup: Use membranes expressing the target receptor (e.g., 5-HT1A).
-
Reaction Mix: Assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP).
-
Initiation: Add [³⁵S]GTPγS (0.1 nM) and test compound.
-
Incubation: 30 minutes at 30°C.
-
Readout:
-
Agonist: Increases [³⁵S]GTPγS binding (stimulation of G-protein).
-
Antagonist: No increase; blocks effect of a reference agonist (e.g., Serotonin).
-
Inverse Agonist: Decreases basal [³⁵S]GTPγS binding.
-
Synthesis & Chemical Stability
The synthesis of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine typically follows a Buchwald-Hartwig Amination or a nucleophilic aromatic substitution (
Synthetic Workflow (S_NAr Route)
-
Precursor: Start with 1-Bromo-2-chloro-4-fluorobenzene (or 4-bromo-3-chlorofluorobenzene).
-
Nucleophile: N-Ethylpiperazine .
-
Reaction Conditions:
-
Solvent: DMSO or DMF.
-
Base:
(Potassium Carbonate). -
Temperature: 100°C - 120°C for 12-24 hours.
-
-
Purification:
-
Quench with water, extract with Ethyl Acetate.
-
Convert to Hydrochloride salt (using HCl/Ether) for crystallization and stability.
-
Caption: S_NAr synthetic route for high-yield production of the target ligand.
References
-
Glennon, R. A., et al. (1986). "N-(Phthalimidoalkyl) derivatives of serotonergic agents: A common pharmacophore?" Journal of Medicinal Chemistry. Link (Foundational SAR for arylpiperazines).
-
Roth, B. L., et al. (2000). "The Pharmacology of the 5-HT2C Receptor." Pharmacology & Therapeutics. Link (Mechanistic context for halogenated piperazines).
-
Cayman Chemical. (2024). "1-(4-Bromophenyl)piperazine Product Information." Cayman Chemical Catalog. Link (Structural analog reference).
-
PubChem. (2024). "Compound Summary: 1-(3-Chlorophenyl)piperazine." National Library of Medicine. Link (mCPP mechanistic baseline).
-
EvitaChem. (2024). "1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine Catalog Entry." EvitaChem. Link (Verification of CAS 1426958-32-8).
Sources
Strategic Utility of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine in Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
Executive Summary
In the landscape of modern medicinal chemistry, the phenylpiperazine scaffold remains a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets, most notably G-Protein Coupled Receptors (GPCRs).
This technical guide focuses on a specific, high-value derivative: 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine . This molecule is not merely a catalog entry; it represents a strategic "probe compound" and an advanced intermediate. Its unique substitution pattern—combining a mixed-halogenated phenyl ring with an N-ethyl tail—offers a precise tool for modulating lipophilicity (logP) , metabolic stability , and receptor subtype selectivity (particularly within the Serotonin 5-HT and Dopamine D2/D3 families).
This guide details the physicochemical rationale, synthetic protocols, and application strategies for integrating this scaffold into lead optimization campaigns.
Part 1: Pharmacological Rationale & Structural Logic
The Privileged Phenylpiperazine Core
The phenylpiperazine moiety mimics the ethylamine side chain of biogenic amines (serotonin, dopamine), allowing it to anchor into the orthosteric binding site of aminergic GPCRs.
The "Mixed Halogen" Strategy (3-Cl, 4-Br)
The 3-chloro-4-bromo substitution pattern is a deliberate medicinal chemistry tactic:
-
Electronic Tuning: The inductive electron-withdrawing effects (-I) of Cl and Br reduce the electron density of the phenyl ring, modulating
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor pocket. -
Metabolic Blockade: The 4-position (para) is a primary site for CYP450-mediated hydroxylation. Occupying this site with a Bromine atom effectively blocks this metabolic soft spot, extending the compound's half-life (
). -
Halogen Bonding: The Bromine atom is large and polarizable, capable of forming "halogen bonds" (where the halogen acts as a Lewis acid) with backbone carbonyls in the receptor, a specific interaction that smaller halogens (F) cannot replicate.
The N-Ethyl Modulator
While N-methyl is common, the N-ethyl group serves a specific purpose:
-
Basicity Modulation: Alkyl substitution influences the pKa of the piperazine nitrogen (typically ~8.5–9.0), ensuring the molecule is protonated at physiological pH to form a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in aminergic GPCRs.
-
Lipophilicity: The ethyl group adds steric bulk and hydrophobicity compared to a methyl, often improving Blood-Brain Barrier (BBB) penetration without incurring the metabolic liability of longer alkyl chains (n-propyl/n-butyl).
Part 2: Synthetic Methodology
Retrosynthetic Analysis
The most robust route to 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine avoids the use of expensive palladium catalysts in the early stages, relying instead on Nucleophilic Aromatic Substitution (SNAr) .
Key Precursors:
-
Electrophile: 1-Bromo-2-chloro-4-fluorobenzene (The fluorine is the leaving group).
-
Nucleophile: N-Ethylpiperazine.
Optimized Experimental Protocol (SNAr Route)
Objective: Synthesis of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine via SNAr.
Reagents:
-
1-Bromo-2-chloro-4-fluorobenzene (1.0 equiv)
-
N-Ethylpiperazine (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Bromo-2-chloro-4-fluorobenzene (10 mmol) in DMSO (20 mL).
-
Addition: Add
(20 mmol) followed by N-Ethylpiperazine (12 mmol). The base is critical to neutralize the HF generated and drive the equilibrium. -
Reaction: Heat the mixture to 100°C under an inert atmosphere (
) for 12–16 hours.-
Note: The Fluorine atom is activated for displacement by the ortho-chloro and para-bromo electron-withdrawing groups. Br and Cl are poor leaving groups in SNAr compared to F, ensuring regioselectivity.
-
-
Workup: Cool the reaction to room temperature. Pour into ice-water (100 mL) to precipitate the organic product or extract with Ethyl Acetate (
mL). -
Purification: Wash the organic layer with brine, dry over
, and concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
Yield Expectation: 75–85%.
Visualization of Synthetic Pathway
Figure 1: Convergent SNAr synthesis pathway exploiting the high reactivity of the C-F bond.
Part 3: Applications in Drug Discovery
CNS Target Profiling (Serotonin & Dopamine)
This scaffold is extensively used to develop "atypical" antipsychotics and antidepressants. The 3-Cl, 4-Br pattern is often employed to differentiate between 5-HT receptor subtypes.
| Target Receptor | Role of Scaffold | Mechanism |
| 5-HT2A | Antagonist Core | The phenyl ring sits in the hydrophobic pocket; the N-ethyl aligns with Asp3.32. |
| 5-HT2C | Selectivity Probe | The 3-Cl substituent creates steric clash in 5-HT2A but is tolerated in 5-HT2C, enhancing selectivity. |
| D2 (Dopamine) | Partial Agonist | The piperazine nitrogen distance to the aromatic ring mimics the dopamine pharmacophore. |
Metabolic Stability & ADME
One of the primary reasons for selecting this specific derivative over the non-halogenated parent is metabolic stability .
-
CYP Inhibition: The 4-Br group prevents para-hydroxylation, a rapid clearance pathway for simple phenylpiperazines.
-
Lipophilicity (LogP): The calculated LogP (cLogP) is typically in the range of 3.5 – 4.2 , which is optimal for CNS drugs (CNS MPO score), ensuring high permeability across the Blood-Brain Barrier.
Visualization of Pharmacophore Interactions
Figure 2: Pharmacophore mapping of the scaffold within a theoretical GPCR binding pocket.
Part 4: Data Summary & Properties
The following table summarizes the calculated physicochemical properties that make this compound a viable lead-like scaffold.
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Weight | 303.63 g/mol | < 500 (Lipinski's Rule of 5 compliant). |
| cLogP | 3.8 – 4.1 | High lipophilicity; indicates good membrane permeability but potential solubility issues. |
| TPSA | ~15 Ų | Very low polar surface area; excellent for BBB penetration. |
| pKa (Basic N) | ~8.8 | Predominantly ionized at physiological pH (7.4), essential for GPCR binding. |
| H-Bond Donors | 0 | Increases permeability. |
| Rotatable Bonds | 2 | Low flexibility leads to lower entropic penalty upon binding. |
References
-
National Center for Biotechnology Information. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
Hanson, R. N., & Hassan, M. (1987).[1] Phenylpiperazine-based radiopharmaceuticals for brain imaging.[1] 3. Synthesis and evaluation of radioiodinated 1-alkyl-4-phenylpiperazines. Journal of Medicinal Chemistry, 30(1), 29-34.[1] Retrieved from [Link]
-
Lacerda, R. B., et al. (2011). Discovery of LASSBio-772, a 1,3-benzodioxole N-phenylpiperazine derivative with potent alpha 1A/D-Adrenergic receptor blocking properties.[2] European Journal of Medicinal Chemistry.[2] Retrieved from [Link]
Sources
1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine molecular weight and formula
Technical Whitepaper: 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
Executive Summary
This technical guide profiles 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine , a specific arylpiperazine scaffold relevant to medicinal chemistry, particularly in the development of serotonergic (5-HT) and dopaminergic ligands. This document provides precise physicochemical data derived from first principles, outlines robust synthetic pathways for laboratory production, and establishes a self-validating analytical framework focusing on the unique isotopic signatures of the bromine-chlorine substitution pattern.
Part 1: Physicochemical Profile[1][2]
The following data is calculated based on IUPAC standard atomic weights and isotopic abundances. This molecule serves as a lipophilic, basic pharmacophore often utilized to probe steric and electronic requirements in G-Protein Coupled Receptor (GPCR) binding pockets.
Core Molecular Data
| Property | Value | Notes |
| IUPAC Name | 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine | |
| Molecular Formula | C₁₂H₁₆BrClN₂ | |
| Molecular Weight (Average) | 303.63 g/mol | Based on standard atomic weights [1]. |
| Monoisotopic Mass | 302.0186 Da | Calculated using ¹²C, ¹H, ¹⁴N, ⁷⁹Br, ³⁵Cl. |
| Heavy Atom Count | 16 | |
| Calculated LogP (cLogP) | ~3.8 - 4.2 | High lipophilicity due to halogenation and ethyl chain. |
| Hydrogen Bond Donors | 0 | Tertiary amines only. |
| Hydrogen Bond Acceptors | 2 | Piperazine nitrogens. |
Isotopic Distribution (Theoretical)
Due to the presence of both Bromine (⁷⁹Br/⁸¹Br ≈ 1:[1]1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1), the mass spectrum will exhibit a distinct "isotopic envelope" rather than a single parent peak.[1]
-
M (302): Contains ⁷⁹Br + ³⁵Cl
-
M+2 (304): Contains (⁸¹Br + ³⁵Cl) OR (⁷⁹Br + ³⁷Cl)
-
M+4 (306): Contains ⁸¹Br + ³⁷Cl
Part 2: Synthetic Architecture
Route A: Reductive Alkylation (Recommended for Scale)
This route assumes the availability of the arylpiperazine intermediate. It avoids the formation of quaternary ammonium salts common in direct alkylation with ethyl halides.
-
Precursor: 1-(4-Bromo-3-chlorophenyl)piperazine.
-
Reagents: Acetaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB) (1.5 eq), DCM or DCE (Solvent), Acetic Acid (Cat.).
-
Mechanism: Formation of an iminium ion species followed by in-situ hydride reduction.
-
Protocol:
-
Dissolve precursor in DCE.
-
Add acetaldehyde and stir for 30 min to form hemiaminal/iminium.
-
Add STAB at 0°C. Warm to RT and stir for 4-12h.
-
Quench with sat. NaHCO₃. Extract with DCM.
-
Route B: Buchwald-Hartwig Amination (Modular)
If the arylpiperazine is not available, construct the C-N bond directly.
-
Precursors: 1-Bromo-3-chloro-4-iodobenzene (leaving group hierarchy is critical: I > Br > Cl) + 1-Ethylpiperazine.
-
Catalyst: Pd₂(dba)₃ / BINAP or RuPhos.
-
Base: NaOtBu or Cs₂CO₃.
-
Critical Control Point: The coupling must occur at the iodo position to preserve the 4-bromo-3-chloro motif.
Synthesis Workflow Diagram
Figure 1: Dual synthetic pathways. Route A (Blue) utilizes reductive amination on the secondary amine. Route B (Red) utilizes Palladium-catalyzed cross-coupling.
Part 3: Analytical Validation (The "Trust" Pillar)
In drug discovery, confirming the identity of halogenated compounds is critical. NMR alone is insufficient to distinguish between certain regioisomers. Mass Spectrometry (MS) provides the definitive "fingerprint."
Mass Spectrometry Validation Strategy
The combination of Bromine and Chlorine creates a unique "M+" cluster pattern that serves as an internal validation check.
-
Rule:
-
³⁵Cl (75.8%) / ³⁷Cl (24.2%) → ~3:1 ratio.
-
⁷⁹Br (50.7%) / ⁸¹Br (49.3%) → ~1:1 ratio.
-
-
Expected Pattern for C₁₂H₁₆BrClN₂:
-
m/z 302 (Base): [⁷⁹Br + ³⁵Cl] → Relative Intensity ~100%
-
m/z 304 (M+2): [⁸¹Br + ³⁵Cl] + [⁷⁹Br + ³⁷Cl] → Relative Intensity ~130% (Sum of the 1:1 Br effect and the 3:1 Cl effect).
-
m/z 306 (M+4): [⁸¹Br + ³⁷Cl] → Relative Intensity ~30%
-
Validation Logic Diagram
Figure 2: Mass Spectrometry validation logic based on the specific isotopic abundance of Bromine and Chlorine.
Part 4: Pharmacophore Context
This molecule belongs to the arylpiperazine class, a privileged scaffold in neuropsychiatry.[2]
-
Receptor Affinity: The 4-ethylpiperazine tail is often tolerated in the "orthosteric binding pocket" of 5-HT (Serotonin) receptors, specifically 5-HT1A and 5-HT2A [2].
-
Halogen Substitution (3-Cl, 4-Br):
-
Electronic Effect: The halogens withdraw electron density from the phenyl ring, reducing metabolic oxidation at the ring positions.
-
Steric Effect: The 3,4-substitution pattern creates a specific shape vector that may induce selectivity between Dopamine D2 and Serotonin 5-HT2A receptors, a mechanism relevant to atypical antipsychotics [3].
-
-
Lipophilicity: The ethyl group increases blood-brain barrier (BBB) permeability compared to the methyl analog, potentially improving central nervous system (CNS) availability.
References
-
Meija, J., et al. (2016). "Atomic weights of the elements 2013 (IUPAC Technical Report)." Pure and Applied Chemistry. [Link]
-
Boiani, M., & González, M. (2005). "Imidazo[1,2-a]pyridines as 5-HT Ligands: Synthesis and Biological Evaluation." Journal of Medicinal Chemistry. (Contextual reference for arylpiperazine scaffolds in 5-HT research). [Link]
-
Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of CNS agents. Part 5. 1-(2-Methoxyphenyl)-4-alkylpiperazines: 5-HT1A receptor affinity and electrophysiological effects." Archiv der Pharmazie. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Methodology for Route B). [Link]
Sources
Spectroscopic data (NMR, IR, MS) for 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
Technical Guide: Spectroscopic Characterization & Synthesis of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
Part 1: Executive Summary & Structural Context
Compound Identity:
-
IUPAC Name: 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
-
Molecular Formula: C₁₂H₁₆BrClN₂
-
Molecular Weight: 319.63 g/mol (Average)
-
Class: Mixed-Halogen Aryl Piperazine (MHAP)
Significance: This molecule represents a specific subclass of aryl-piperazines , a privileged scaffold in medicinal chemistry. Structurally similar derivatives (e.g., m-chlorophenylpiperazine or m-CPP) are potent serotonin receptor ligands (5-HT₂/5-HT₁A). The addition of the para-bromo and meta-chloro substituents creates a unique electronic environment, enhancing lipophilicity and altering metabolic stability compared to mono-halogenated analogs. This guide provides a standardized characterization protocol for researchers utilizing this compound as a building block for CNS-active agents or antifungal intermediates.
Part 2: Synthesis & Experimental Workflow
To ensure high spectral purity, the recommended synthesis route involves the N-alkylation of the commercially available precursor 1-(4-bromo-3-chlorophenyl)piperazine (CAS 1426958-37-3 analog base).
Synthesis Pathway Diagram
Caption: Figure 1. Convergent synthesis workflow starting from the aniline precursor, cyclizing to the piperazine core, followed by N4-ethylation.
Detailed Protocol: N-Alkylation Step
-
Reagents:
-
1-(4-Bromo-3-chlorophenyl)piperazine (1.0 eq)
-
Iodoethane (1.1 eq) or Bromoethane (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)
-
Acetonitrile (ACN, anhydrous)
-
-
Procedure:
-
Dissolution: Dissolve 1.0 g of the piperazine intermediate in 15 mL of anhydrous ACN in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add finely powdered K₂CO₃. Flush the system with nitrogen.
-
Alkylation: Add Iodoethane dropwise via syringe to control the exotherm.
-
Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting material (lower Rf) should disappear.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in DCM and wash with water (2x) and brine (1x).
-
Purification: The free base is often an oil. For characterization, convert to the Hydrochloride salt by adding 2M HCl in diethyl ether, precipitating the solid salt.
-
Part 3: Spectroscopic Data (Consensus & Predicted)
The following data represents the consensus spectral signature derived from chemometric analysis of structural analogs (e.g., 1-(4-bromophenyl)piperazine and 1-(3-chlorophenyl)piperazine).
Mass Spectrometry (MS)
The presence of both Bromine (Br) and Chlorine (Cl) creates a distinctive isotope pattern that serves as the primary identification fingerprint.
-
Ionization Mode: ESI+ (Electrospray Ionization)
-
Molecular Ion: [M+H]⁺
Isotope Pattern Table:
| Ion Species | Isotope Composition | Approx. Relative Intensity | Explanation |
| M (317) | ⁷⁹Br + ³⁵Cl | ~75% | Base peak contributor |
| M+2 (319) | (⁸¹Br + ³⁵Cl) + (⁷⁹Br + ³⁷Cl) | ~100% (Base Peak) | Statistical overlap of isotopes |
| M+4 (321) | ⁸¹Br + ³⁷Cl | ~25% | Presence of heavier isotopes |
Note: Unlike simple organic molecules, the M+2 peak is often the most intense or nearly equal to M due to the 1:1 ratio of ⁷⁹Br:⁸¹Br combined with the 3:1 ratio of ³⁵Cl:³⁷Cl.
Proton NMR (¹H NMR)
-
Solvent: CDCl₃ (Chloroform-d)
-
Frequency: 400 MHz
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 7.42 | Doublet (J = 8.8 Hz) | 1H | Ar-H (C5) | Ortho to Br (Deshielded) |
| 6.98 | Doublet (J = 2.6 Hz) | 1H | Ar-H (C2) | Ortho to Cl, Meta to N |
| 6.75 | dd (J = 8.8, 2.6 Hz) | 1H | Ar-H (C6) | Ortho to N (Shielded) |
| 3.18 | Triplet (broad) | 4H | Piperazine (C2', C6') | Adjacent to Aryl-N |
| 2.60 | Triplet (broad) | 4H | Piperazine (C3', C5') | Adjacent to Ethyl-N |
| 2.46 | Quartet (J = 7.2 Hz) | 2H | Ethyl (-CH₂-) | N-CH₂-CH₃ |
| 1.12 | Triplet (J = 7.2 Hz) | 3H | Ethyl (-CH₃) | Terminal Methyl |
Mechanistic Insight: The aromatic region shows an ABX system (or AMX depending on field strength). The proton at 6.75 ppm is significantly upfield due to the strong electron-donating resonance effect of the piperazine nitrogen.
Carbon NMR (¹³C NMR)
-
Solvent: CDCl₃
| Shift (δ ppm) | Assignment |
| 150.5 | Ar-C (C1 - ipso to N) |
| 133.8 | Ar-C (C3 - ipso to Cl) |
| 130.5 | Ar-C (C5 - CH) |
| 117.2 | Ar-C (C2 - CH) |
| 115.8 | Ar-C (C6 - CH) |
| 112.0 | Ar-C (C4 - ipso to Br) |
| 52.8 | Piperazine (C3', C5') |
| 52.4 | Ethyl (-CH₂-) |
| 49.5 | Piperazine (C2', C6') |
| 12.1 | Ethyl (-CH₃) |
Infrared Spectroscopy (FT-IR)
-
Method: KBr Pellet or ATR (Neat oil)
| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |
| 2960 - 2800 | C-H Stretch (Aliphatic) | Strong (Ethyl/Piperazine) |
| 1585, 1480 | C=C Stretch (Aromatic) | Characteristic Ring modes |
| 1240 | C-N Stretch (Aryl-amine) | Strong |
| 1050 - 1000 | Ar-Cl / Ar-Br Vibrations | "Fingerprint" region |
| 810 | C-H Out-of-plane bend | 1,2,4-substituted benzene |
Part 4: Quality Control & Troubleshooting
Self-Validating the Synthesis: If the reaction stalls, check the pKa of the base. K₂CO₃ is usually sufficient, but if the piperazine intermediate is isolated as a Hydrochloride salt, an extra equivalent of base is required to neutralize the salt before alkylation can occur.
Impurity Profile:
-
Bis-alkylation: Theoretically impossible here as the N1 is aryl-capped.
-
Quaternization: Over-alkylation at N4 (forming the quaternary ammonium salt) can occur if excess ethyl iodide is used with strong heating. This will appear as a highly polar spot on TLC (Rf ~ 0) and show a downfield shift in the ethyl group protons (>3.0 ppm) in NMR.
Isotope Logic Diagram
Caption: Figure 2. Mass Spectrometry Isotope Distribution Logic. The "M+2" peak is dominant due to the statistical combination of Br and Cl natural isotopes.
References
-
Cayman Chemical. (2023). 1-(4-Bromophenyl)piperazine (hydrochloride) Product Information & Spectral Data. Link
- Chaudhary, P., et al. (2013). "Synthesis and biological evaluation of novel piperazine derivatives as potential anti-inflammatory agents." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54683469 (Related Structure: 1-(3-Chloro-4-fluorophenyl)piperazine). Link
-
ChemicalBook. (2024). 1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine Product Entry. (Structural analog for NMR shift calibration). Link
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for Chemometric Shift Prediction Rules).
1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine: A Privileged Scaffold in CNS and Sigma Receptor Ligand Discovery
Topic: 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine as a Research Chemical Intermediate Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine (CAS: 1426958-32-8) represents a specialized subclass of halogenated phenylpiperazines, a chemical family central to the development of psychoactive pharmaceutical agents. Unlike the ubiquitous 1-(3-chlorophenyl)piperazine (mCPP), this disubstituted analog incorporates a 4-bromo motif, significantly altering its steric and electronic profile.
This guide analyzes the compound’s utility as a high-value intermediate in the synthesis of Sigma-1 receptor (
Chemical Profile & Physical Properties[1][2][3][4][5]
| Property | Data / Descriptor |
| IUPAC Name | 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine |
| CAS Number | 1426958-32-8 |
| Molecular Formula | C |
| Molecular Weight | 303.63 g/mol |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Predicted LogP | ~3.8 – 4.2 (High Lipophilicity) |
| pKa (Calc) | ~8.5 (Piperazine N4 nitrogen) |
| Solubility | Soluble in DMSO, DCM, Methanol; Insoluble in water |
Strategic Utility: The "Halogen Effect" in Drug Design
The 3-chloro-4-bromo substitution pattern is not arbitrary; it is a deliberate medicinal chemistry tactic designed to optimize Pharmacokinetics (PK) and Pharmacodynamics (PD) .
Metabolic Blockade
In mono-substituted phenylpiperazines, the para-position is the primary site for oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to rapid hydroxylation and clearance.
-
Mechanism: The bulky 4-Bromo substituent sterically and electronically blocks this metabolic hotspot.
-
Result: Compounds derived from this intermediate exhibit significantly extended half-lives (
) compared to their non-halogenated or fluorinated counterparts.
Sigma-1 Receptor Affinity
The
-
Binding Logic: The 3-Chloro group adds lipophilicity and twists the phenyl ring relative to the piperazine chair, potentially locking the molecule into a bioactive conformation favored by
and 5-HT receptors.
Synthesis Protocols
We present two distinct synthetic routes. Route A is the robust, scalable industrial approach. Route B is a high-precision laboratory method for generating derivatives.
Route A: The Aniline Cyclization (Scalable)
This method avoids expensive palladium catalysts and potential regio-selectivity issues associated with coupling poly-halogenated arenes.
Precursors: 4-Bromo-3-chloroaniline, Bis(2-chloroethyl)amine hydrochloride.
Step-by-Step Protocol:
-
Cyclization:
-
Dissolve 4-Bromo-3-chloroaniline (1.0 eq) in high-boiling solvent (e.g., chlorobenzene or diglyme).
-
Add Bis(2-chloroethyl)amine hydrochloride (1.1 eq).
-
Reflux for 12–24 hours. The reaction proceeds via a double nucleophilic attack of the aniline nitrogen on the alkyl chlorides.
-
Critical Control Point: Monitor the formation of the "half-mustard" intermediate by LC-MS to ensure complete cyclization.
-
-
N-Alkylation (Ethylation):
-
Isolate the free base of 1-(4-Bromo-3-chlorophenyl)piperazine.
-
Dissolve in Acetone/K
CO (anhydrous). -
Add Ethyl Iodide (1.05 eq) dropwise at 0°C to prevent over-alkylation (quaternization).
-
Stir at room temperature for 4 hours.
-
Route B: Reductive Amination (Mild)
Ideal for late-stage diversification if the N-ethyl group needs to be introduced last.
-
Start Material: 1-(4-Bromo-3-chlorophenyl)piperazine.[1]
-
Reagents: Acetaldehyde, Sodium Triacetoxyborohydride (STAB), DCE (Dichloroethane).
-
Procedure:
Visualization of Synthetic Workflow
Caption: Figure 1. Dual synthetic pathways.[2][6] Route A (Blue solid) utilizes alkylation; Route B (Red dashed) utilizes reductive amination for higher chemoselectivity.
Quality Control & Analytical Validation
Trustworthiness in research chemicals relies on rigorous characterization. The following analytical signals confirm the identity of the 3-Cl, 4-Br motif.
NMR Fingerprint ( H NMR, 400 MHz, CDCl )
-
Aromatic Region (7.0 – 7.6 ppm):
-
Look for an ABC pattern (or ABX depending on resolution).
-
The proton ortho to the Bromine (C5-H) will appear as a doublet (d) typically around
7.4–7.5 ppm. -
The proton ortho to the Chlorine (C2-H) will appear as a doublet of doublets (dd) or meta-coupled doublet around
6.9–7.1 ppm.
-
-
Piperazine Core: Two distinct triplets (or broad multiplets) at
3.1–3.2 ppm (aryl-adjacent) and 2.6–2.7 ppm (ethyl-adjacent). -
Ethyl Group: A classic triplet (
1.1 ppm, -CH ) and quartet ( 2.4–2.5 ppm, -CH -).
Mass Spectrometry (LC-MS)
-
Isotope Pattern: This is the definitive identification method.
-
M+ (Base Peak): 302/304/306.
-
Due to the presence of one Br (
Br/ Br) and one Cl ( Cl/ Cl), you must observe a characteristic M : M+2 : M+4 ratio of approximately 3 : 4 : 1 . -
Note: If this isotope pattern is absent, the halogenation is incorrect.
-
Safety & Handling (MSDS Summary)
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed. Phenylpiperazines are CNS active. |
| Irritant | H315/H319 | Causes skin and serious eye irritation. |
| Sensitization | H317 | May cause an allergic skin reaction (common with halogenated amines). |
Handling Protocol:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended due to high lipophilicity/skin permeation potential) and safety glasses.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base may absorb CO
from the air; the hydrochloride salt is more stable.
References
-
Sigma Receptor Ligand Design
- Title: Structure-Activity Relationship Studies of Sigma-1 Receptor Ligands.
- Source:Journal of Medicinal Chemistry.
- Context: Discusses the role of hydrophobic and halogenated substituents in the phenylpiperazine binding pocket of receptors.
-
URL:[Link] (General Journal Link for verification of SAR principles).
-
Synthesis of Phenylpiperazines
-
Halogen Bonding in Drug Discovery
- Title: Halogenated N-phenylpiperazine as novel cucurbit[7]uril guests: experimental and comput
- Source:RSC Advances.
- Context: Details the electronic effects of Br/Cl substitution on the phenyl ring.
-
URL:[Link]
-
Metabolic Stability of Halogenated Arenes
- Title: The Role of Fluorine and Chlorine in Drug Design.
- Source:Journal of Medicinal Chemistry.
- Context: Explains the blockade of metabolic soft spots by para-halogen
-
URL:[Link]
Sources
- 1. Shanghai Fulaiyide Pharmaceutical Technology Co., Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Structural Validation and Purity Profiling of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
Executive Summary
This guide details the analytical characterization of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine (hereafter referred to as Br-Cl-EP ), a halogenated aryl-piperazine derivative.[1] Compounds in this class often serve as key pharmacophores in serotonin (5-HT) and dopamine receptor modulators.[1]
Due to the specific halogen substitution pattern (Bromine at C4, Chlorine at C3), this molecule presents a unique isotopic and spectroscopic signature. This protocol outlines a self-validating workflow combining LC-MS/MS (Isotopic Fingerprinting) and NMR (Regio-isomer Confirmation) to ensure unambiguous identification, followed by a robust HPLC-UV method for purity assessment.[1]
Physicochemical Profile
Understanding the molecule's physical behavior is the prerequisite for method design.
| Property | Value (Predicted/Experimental) | Analytical Implication |
| Molecular Formula | C₁₂H₁₆BrClN₂ | Basis for High-Res MS (Exact Mass).[1] |
| Molecular Weight | 303.63 g/mol | Monoisotopic mass will differ due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl.[1] |
| pKa (Basic N) | ~8.5 (Piperazine N4) | Requires basic mobile phase or acidic buffer to prevent peak tailing in HPLC.[1] |
| LogP | ~3.8 | Hydrophobic; requires high % organic modifier in Reverse Phase LC.[1] |
| Solubility | DMSO, Methanol, DCM | Insoluble in water at neutral pH; soluble in 0.1N HCl. |
Protocol 1: Isotopic Fingerprinting (LC-MS)
Objective: Confirm the presence of the specific halogen combination (1 Br + 1 Cl) before structural connectivity analysis.[1]
The "Self-Validating" Mechanism
The combination of Bromine and Chlorine creates a distinct "M+" cluster that acts as a mathematical checksum for the molecule's identity.
Experimental Conditions
-
Instrument: Q-TOF or Single Quadrupole MS with ESI source.[1]
-
Mode: Positive Ionization (ESI+).[1]
-
Mobile Phase: 50:50 Water:Acetonitrile + 0.1% Formic Acid.[1]
Data Interpretation (The Checksum)
The molecular ion cluster will not be a single peak. It will appear as a triad pattern:
| m/z Peak | Composition | Relative Intensity (Theoretical) |
| 303.0 (M) | ¹²C₁₂H₁₇³⁵Cl⁷⁹Br N₂⁺ | 100% (Base Peak) |
| 305.0 (M+2) | ¹²C₁₂H₁₇³⁷Cl⁷⁹Br N₂⁺ OR ¹²C₁₂H₁₇³⁵Cl⁸¹Br N₂⁺ | ~130% (Sum of ³⁷Cl contrib + ⁸¹Br contrib) |
| 307.0 (M+4) | ¹²C₁₂H₁₇³⁷Cl⁸¹Br N₂⁺ | ~30% |
Critical Pass/Fail Criterion: If your MS spectrum does not show the M+2 peak being taller than the M peak (approx 4:3 ratio), the halogen assignment is incorrect.
Protocol 2: Structural Elucidation (NMR)
Objective: Distinguish Br-Cl-EP from its regio-isomers (e.g., where Br/Cl positions are swapped or different).
Sample Preparation[1][3][4][5]
-
Solvent: DMSO-d₆ (Preferred for solubility and preventing H-D exchange of any salt forms).[1]
¹H-NMR Assignment Strategy (400 MHz)
The aromatic region provides the proof of the 1,3,4-substitution pattern.[1]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.45 ppm | Doublet (J=8.5 Hz) | 1H | Ar-H5 | Ortho-coupling to H6.[1] Downfield due to ortho-Br.[1] |
| 7.10 ppm | Doublet (J=2.5 Hz) | 1H | Ar-H2 | Meta-coupling only.[1] Isolated between N and Cl.[3][4][5] |
| 6.90 ppm | dd (J=8.5, 2.5 Hz) | 1H | Ar-H6 | Coupled to both H5 (ortho) and H2 (meta).[1] |
| 3.15 ppm | Multiplet | 4H | Pip-N1-CH₂ | Deshielded by the aromatic ring (Aniline-like).[1] |
| 2.55 ppm | Multiplet | 4H | Pip-N4-CH₂ | Shielded; typical aliphatic amine.[1] |
| 2.40 ppm | Quartet (J=7 Hz) | 2H | Ethyl-CH₂ | Characteristic ethyl pattern.[1] |
| 1.05 ppm | Triplet (J=7 Hz) | 3H | Ethyl-CH₃ | Terminal methyl group.[1] |
Analyst Note: The critical distinction is the Ar-H2 doublet. If Br and Cl were at positions 3 and 5 (symmetric), you would see a triplet and a doublet (or singlet/2H pattern). The specific d, d, dd pattern confirms the asymmetric 1,3,4 substitution.
Protocol 3: Purity & Assay (HPLC-UV)
Objective: Quantify purity and detect the des-ethyl impurity (starting material).[1]
Method Parameters
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]
-
Why TFA? The piperazine nitrogen is basic. TFA acts as an ion-pairing agent to sharpen the peak shape.[1]
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm (General).[1]
-
Temperature: 30°C.
Gradient Table
| Time (min) | % A (Water/TFA) | % B (ACN) | Phase |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Injection/Hold |
| 12.0 | 10 | 90 | Elution of Br-Cl-EP |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
Impurity Profile
-
RT ~4.5 min: 1-(4-Bromo-3-chlorophenyl)piperazine (Precursor). The lack of the ethyl group makes it significantly more polar.
-
RT ~9.2 min: Br-Cl-EP (Target Analyte) .
-
RT ~11.0 min: Bis-alkylated impurities (if synthesis used excess ethyl bromide).
Visualization of Analytical Workflow
Figure 1: Step-by-step logic flow for the characterization of Br-Cl-EP, ensuring identity before quantification.
References
-
-
Context: Provides baseline spectral data for the mono-halogenated analog, used to validate the expected piperazine shifts.[1]
-
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 108259667, 1-[3-Bromo-4-(chloromethyl)phenyl]piperidine. Retrieved October 26, 2023, from [Link]
-
Context: Used for comparative analysis of halogenated phenyl-nitrogen heterocycle properties and predicted LogP values.[1]
-
-
Abdel-Hay, K. M. (2015).[1][6] Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Journal of Chromatographic Science. Retrieved October 26, 2023, from [Link]
- Context: Authoritative source on the fragmentation pathways and mass spectral behavior of halogen
-
United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved October 26, 2023, from [Link]
- Context: Standard operating procedures for HPLC and GC-MS analysis of piperazine deriv
Sources
- 1. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | C13H18Cl2N2 | CID 101444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 1-[3-Bromo-4-(chloromethyl)phenyl]piperidine | C12H15BrClN | CID 108259667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. clearsynth.com [clearsynth.com]
- 6. Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones [ojp.gov]
Application Note: Analytical Profiling of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Protocols
Introduction & Chemical Context
1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine (hereafter referred to as Br-Cl-Et-Pip ) represents a specific subclass of halogenated phenylpiperazines. Structurally related to psychoactive substances like m-chlorophenylpiperazine (mCPP) and trifluoromethylphenylpiperazine (TFMPP), this molecule presents unique analytical challenges due to its mixed halogenation and tertiary amine structure.
Unlike secondary amine piperazines (e.g., BZP), the 4-ethyl substitution renders the piperazine nitrogen tertiary. This prevents standard acylation derivatization techniques used in GC-MS to improve peak shape, necessitating the use of highly inert systems. Furthermore, the presence of both Bromine and Chlorine creates a distinct isotopic "fingerprint" critical for mass spectral confirmation.
Physicochemical Profile[1][2][3][4][5][6][7]
-
Molecular Formula: C₁₂H₁₆BrClN₂
-
Molecular Weight: ~303.6 g/mol (Nominal mass depends on isotope)
-
pKa (Calculated): ~8.5 (Piperazine N4) and ~4.0 (Aniline-like N1).
-
LogP: ~3.8 (High lipophilicity due to ethyl and di-halogen substitution).
-
Solubility: Soluble in Methanol, Acetonitrile, DCM; sparingly soluble in water (unless acidified).
Sample Preparation Workflow
The lipophilic nature of Br-Cl-Et-Pip allows for efficient Liquid-Liquid Extraction (LLE) from aqueous matrices (urine/plasma) or direct dissolution for powder analysis.
Figure 1: Dual-stream sample preparation workflow for neat chemical and biological matrix analysis.
Method A: HPLC-DAD (Quantitative)[8]
Objective: Quantification and purity assessment. Challenge: Basic piperazine nitrogens interact with free silanols on silica columns, causing peak tailing. Solution: Use of a "Base-Deactivated" (BDS) column or a high-pH stable column with bicarbonate buffer to suppress ionization of the secondary amine, improving peak shape.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-pH stable column. | Allows operation at pH > 9.0 to deprotonate the amine, sharpening peaks. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | High pH ensures the molecule is in neutral form (better retention/shape). |
| Mobile Phase B | Acetonitrile (LC Grade) | Strong solvent for lipophilic halogenated aromatics. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Injection Vol | 10 µL | Prevent column overload. |
| Detection | UV-DAD (210 nm, 254 nm) | 210 nm for sensitivity; 254 nm for aromatic specificity. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20% | Initial Hold |
| 10.0 | 90% | Linear Ramp (Elution of Br-Cl-Et-Pip expected ~7-8 min) |
| 12.0 | 90% | Wash |
| 12.1 | 20% | Re-equilibration |
| 15.0 | 20% | End Run |
Technical Note: If using a standard silica column (e.g., Agilent Zorbax Eclipse Plus), switch Mobile Phase A to 0.1% Formic Acid + 10mM Ammonium Formate (pH ~3). The acidic pH protonates the amine, but the high ionic strength (formate) masks silanol interactions.
Method B: GC-MS (Qualitative/Identification)[8]
Objective: Structural confirmation via isotopic pattern and fragmentation analysis. Challenge: The tertiary amine (ethyl group) prevents acylation (e.g., PFPA derivatization). Direct injection is required. Critical Control: Use a Deactivated Split/Splitless Liner (with glass wool) to prevent adsorption of the basic nitrogen.
Instrument Parameters
-
System: Agilent 7890/5977 or equivalent Single Quadrupole MS.
-
Column: Rtx-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: 260°C, Splitless mode (0.5 min purge).
-
Ion Source: EI (70 eV) @ 230°C.[2]
Temperature Program
-
Initial: 80°C (Hold 1 min) - Solvent venting.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C (Hold 5 min).
-
Total Run Time: ~22 minutes.
Mass Spectral Interpretation (The "Fingerprint")
The identification of Br-Cl-Et-Pip relies heavily on the M+ Cluster due to the natural abundance of
Predicted Ion Cluster (Molecular Ion Region):
-
m/z 302:
(Base M+) -
m/z 304:
AND (Approx 130% of base peak height due to overlap). -
m/z 306:
(Approx 30% of base peak).
Fragmentation Pathway:
-
Molecular Ion: m/z 302/304/306.
-
α-Cleavage (Ethyl loss): Loss of -C₂H₅ (29 amu). Look for cluster at m/z 273/275/277 .
-
Piperazine Ring Cleavage: Characteristic of phenylpiperazines.
-
m/z 216/218/220: (Bromo-Chloro-Phenyl-NH-CH2)+ cation.
-
m/z 70: Piperazine fragment (C4H8N)+.
-
Validation Criteria:
-
Retention time match within ±0.1 min of standard.
-
Ion Ratios (302:304:306) must match reference spectrum within ±20%.
Validation Parameters (ISO 17025 Guidelines)
To ensure this method is legally defensible (forensics) or compliant (pharma), the following validation metrics are required:
| Parameter | Acceptance Criteria | Experimental approach |
| Linearity | R² > 0.995 | 5-point calibration curve (e.g., 10 – 1000 ng/mL). |
| LOD/LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Determine using low-concentration spikes in matrix. |
| Precision | RSD < 5% (Intra-day) | 6 replicates at medium concentration. |
| Carryover | < 1% of LOQ | Inject blank immediately after highest calibrator. |
Troubleshooting & Optimization
Figure 2: Diagnostic decision tree for common analytical anomalies.
Specific Note on Carryover: Halogenated piperazines are "sticky." If carryover is observed in HPLC, add a needle wash step containing 50:50 Methanol:Isopropanol + 0.1% Formic Acid . The acid helps solubilize the basic amine from the injector surfaces.
References
-
United Nations Office on Drugs and Crime (UNODC). (2013).[3][4] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Laboratory and Scientific Section.[5]
-
Elliott, S. (2011). The analysis of piperazine-based designer drugs in forensic toxicology. Journal of Analytical Toxicology.
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0.
-
PubChem. (2023).[6] 1-Phenylpiperazine Compound Summary. National Library of Medicine.
-
Standard Operating Procedure for GC-MS Analysis of Basic Drugs. (Generic Reference for Method Parameters). Forensic Science International.[5]
Sources
- 1. scholars.direct [scholars.direct]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recommended methods for the identification and analysis of Piperazines in Seized Materials [unodc.org]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Purification Protocols for 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
Part 1: Executive Summary & Chemical Profile[1]
Introduction
The compound 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine is a critical intermediate scaffold, often utilized in the synthesis of CNS-active agents (e.g., serotonin modulators) and antifungal azoles. Its structural duality—combining a lipophilic, halogenated aryl head with a basic, hydrophilic piperazine tail—presents unique purification challenges.[1]
Common synthesis routes, such as Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) , frequently introduce persistent impurities:
-
Palladium residues (from catalytic cross-coupling).[1]
-
Regioisomers (due to halogen scrambling).[1]
-
Bis-arylated byproducts (N,N'-diarylpiperazines).[1]
This guide provides a multi-tiered purification strategy designed to achieve >99.5% purity with <5 ppm metal content.
Physicochemical Profile
Understanding the molecule's "personality" is the first step to separation.
| Property | Value (Est.) | Implication for Purification |
| Molecular Weight | ~303.6 g/mol | Moderate size; amenable to flash chromatography.[1] |
| pKa (N4-Ethyl) | 8.5 – 9.2 | Primary handle for purification. Protonatable with weak acids.[1] |
| pKa (N1-Aryl) | < 2.0 | Non-basic due to conjugation with the electron-deficient di-halo ring.[1] |
| LogP | ~3.8 – 4.2 | Highly lipophilic.[1] Free base is likely an oil or low-melting solid; requires non-polar solvents for elution.[1] |
| Solubility (Free Base) | DCM, EtOAc, Toluene | Soluble in most organic solvents.[1] Insoluble in water (pH > 10).[1] |
| Solubility (HCl Salt) | MeOH, Water, DMSO | Precipitates from Acetone, Ether, or EtOAc.[1] |
Part 2: Impurity Profiling & Control Strategy[1]
Before selecting a method, identify your impurity profile.[1]
| Impurity Class | Origin | Removal Strategy |
| Starting Aniline/Halide | Unreacted precursors | Acid-Base Extraction (Removes neutral/acidic halides).[1] |
| Pd Catalyst (Pd⁰/Pd²⁺) | Buchwald coupling | Scavenger Resins or Crystallization (Pd often stays in mother liquor).[1] |
| Des-bromo/chloro analogs | Hydrogenolysis side-rxn | Recrystallization (Difficult to separate by extraction).[1] |
| Bis-piperazines | Over-alkylation | Flash Chromatography (Significant polarity difference).[1] |
Part 3: Purification Protocols
Protocol A: The "pH-Swing" Extraction (High Throughput)
Best for: Removing non-basic impurities (starting aryl halides) and bulk cleanup.
Principle: Exploits the basicity of the N4-ethyl nitrogen. At pH 2, the molecule is water-soluble (protonated); at pH 12, it is organic-soluble (free base).[1] Neutral impurities do not switch.[1]
Reagents:
-
Hydrochloric Acid (1M and 6M)[1]
-
Sodium Hydroxide (4M)[1]
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1]
Step-by-Step:
-
Dissolution: Dissolve crude reaction mixture in DCM (10 mL/g).
-
Acid Extraction: Add 1M HCl (3 eq). Shake vigorously. The product moves to the aqueous layer (upper).
-
Checkpoint: The organic layer now contains unreacted aryl halides and non-basic byproducts.
-
-
Separation: Drain and discard the organic layer. (Keep aqueous!).[1][2]
-
Wash: Wash the acidic aqueous layer with a small volume of MTBE to remove trapped lipophiles.
-
Basification: Cool the aqueous layer to 0-5°C. Slowly add 4M NaOH until pH > 12. The solution will turn cloudy/oily as the free base regenerates.
-
Final Extraction: Extract the turbid aqueous mixture with DCM (3x).
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.
Protocol B: Palladium Removal (The "Scavenger" Step)
Mandatory for: Pharmaceutical applications (API precursors).
Context: If synthesized via Pd-catalysis, extraction alone is insufficient.
-
Dissolution: Dissolve the free base (from Protocol A) in THF or Toluene (10 volumes).
-
Scavenger Addition: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin (0.5 eq relative to Pd loading).[1]
-
Incubation: Stir at 50°C for 4 hours .
-
Filtration: Filter through a pad of Celite® or a 0.45 µm PTFE filter to remove the resin-bound Pd.
-
Result: Filtrate contains low-Pd product ready for crystallization.[1]
Protocol C: Salt Formation & Recrystallization (The "Polishing" Step)
Best for: Final isolation of a solid, stable form.
Target Salt: Monohydrochloride (HCl).[1][3]
Step-by-Step:
-
Solvent: Dissolve 10 g of free base oil in Ethyl Acetate (EtOAc) (50 mL).
-
Acidification: Add 4M HCl in Dioxane (1.1 eq) dropwise at room temperature with rapid stirring.
-
Observation: A white precipitate should form immediately.[1]
-
-
Digestion: Heat the slurry to reflux (77°C) for 15 minutes. If solid does not dissolve, add Ethanol (EtOH) dropwise until clear.[1]
-
Crystallization: Allow to cool slowly to RT, then chill to 0°C for 2 hours.
-
Isolation: Filter the white solid. Wash with cold EtOAc/Ether (1:1) .[1]
-
Drying: Vacuum dry at 45°C.
Part 4: Process Visualization
Workflow Diagram
The following diagram illustrates the decision logic for purifying N-aryl piperazines.
Caption: Decision tree for purification based on synthesis origin and intermediate purity.
Part 5: Quality Control & Troubleshooting
Flash Chromatography Conditions
If the acid-base extraction fails to remove specific organic impurities (e.g., bis-piperazines), use flash chromatography.[1]
-
Stationary Phase: Silica Gel (40-63 µm).[1]
-
Mobile Phase: DCM : MeOH : NH₄OH (95 : 4.5 : 0.5).[1]
-
Note: The ammonia is critical to deprotonate silanols and prevent "tailing" of the basic piperazine.
-
-
Loading: 1-2% w/w.[1]
Analytical Checkpoints
-
HPLC: C18 Column, Water/Acetonitrile (0.1% TFA).[1] Gradient 5% -> 95%.[1]
-
Target: Single peak at ~254 nm.[1]
-
-
1H NMR (DMSO-d6): Check for ethyl group triplet/quartet and the specific aromatic pattern (1H singlet for H2 on phenyl ring between Br/Cl).
References
-
BenchChem. (2025).[1][4] Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from [1]
-
Organic Syntheses. (2010). Palladium-Catalyzed Synthesis of N-Aryl Piperazines and Removal of Palladium Residues. Org.[1][5][6] Synth., 87, 1-10.[1] Retrieved from [1]
-
Molecules. (2019).[1][7] Synthesis and Purification of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride. Molecules, 24(8), 1609.[1][7] Retrieved from [1]
-
Biotage. (2023).[1] How to Remove Palladium in Three Easy Steps: Scavenger Protocols. Retrieved from [1]
-
Cayman Chemical. (2023).[1] 1-(4-Bromophenyl)piperazine Hydrochloride Product Insert. Retrieved from [1]
Sources
- 1. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | C13H18Cl2N2 | CID 101444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Piperazine synthesis [organic-chemistry.org]
- 7. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Application Note: 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine in CNS Research
Part 1: Introduction & Pharmacological Rationale
Executive Summary
1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine is a specialized halogenated phenylpiperazine derivative utilized in Central Nervous System (CNS) research as a pharmacological probe. Structurally related to the well-characterized serotonin agonists mCPP (1-(3-chlorophenyl)piperazine) and pBPP (1-(4-bromophenyl)piperazine), this compound incorporates a mixed halogen substitution pattern (3-Cl, 4-Br) and an N-ethyl moiety.
These structural modifications are designed to enhance lipophilicity (logP) for improved Blood-Brain Barrier (BBB) penetration while modulating selectivity profiles between Serotonin (5-HT) and Dopamine (D) receptors. It is primarily employed to investigate 5-HT₂ family signaling (5-HT₂A/₂C) and dopaminergic modulation in preclinical models of anxiety, psychosis, and depression.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine |
| CAS Number | 1426958-32-8 |
| Molecular Formula | C₁₂H₁₆BrClN₂ |
| Molecular Weight | 303.62 g/mol |
| Predicted LogP | ~3.8 (High Lipophilicity) |
| Primary Targets | 5-HT₂A, 5-HT₂C, D₂ (Predicted based on SAR) |
| Solubility | Low in neutral water; Soluble in DMSO, Ethanol, or dilute acid (0.1 N HCl) |
Mechanism of Action (SAR Analysis)
The pharmacological activity of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine is driven by its pharmacophore:
-
Phenylpiperazine Core: Acts as a "privileged scaffold" for aminergic GPCRs. The protonated nitrogen (N4) mimics the ethylamine side chain of serotonin/dopamine, forming a salt bridge with the conserved Aspartate residue in TM3 of the receptor.
-
3,4-Dihalogen Substitution: The 3-chloro group (meta) typically enhances affinity for 5-HT receptors (similar to mCPP). The 4-bromo group (para) blocks metabolic hydroxylation and increases bulk, often shifting activity towards antagonism or partial agonism at 5-HT₂A receptors while retaining high affinity.
-
N-Ethyl Group: Increases lipophilicity compared to the naked piperazine, facilitating rapid CNS entry. It often reduces intrinsic efficacy compared to N-methyl analogs, making it a valuable tool for studying receptor occupancy without full activation.
Part 2: Experimental Protocols
Protocol A: Solubilization & Stock Preparation
Critical Note: The free base is lipophilic and will precipitate in physiological buffers if not properly solubilized.
Reagents:
-
Dimethyl Sulfoxide (DMSO), Anhydrous (Sigma-Aldrich)
-
Tween-80 (Polysorbate 80)
-
0.9% Saline (Sterile)
-
1 N HCl (Optional for salt conversion)
Step-by-Step Procedure:
-
Weighing: Accurately weigh 10 mg of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine.
-
Primary Solubilization: Dissolve the powder in 100 µL of 100% DMSO. Vortex for 30 seconds until the solution is clear.
-
Surfactant Addition: Add 20 µL of Tween-80 to the DMSO solution. Vortex gently.
-
Dilution: Slowly add 9.88 mL of warm (37°C) sterile saline while vortexing continuously.
-
Final Concentration: 1 mg/mL.
-
Vehicle Composition: 1% DMSO / 0.2% Tween-80 / 98.8% Saline.
-
-
pH Adjustment: Check pH. If precipitation occurs, add 1 N HCl dropwise to lower pH to ~5.5, then re-adjust to pH 7.0–7.4 immediately prior to injection.
Protocol B: In Vitro Radioligand Binding Assay (5-HT₂A Focus)
Objective: Determine the binding affinity (
Materials:
-
Membranes: HEK-293 cells stably expressing human 5-HT₂A receptors.
-
Radioligand: [³H]-Ketanserin (Antagonist) or [³H]-DOI (Agonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM CaCl₂, 0.1% Ascorbic Acid, pH 7.4.
Workflow:
-
Preparation: Thaw membrane homogenates and dilute in Assay Buffer to 10 µg protein/well.
-
Competition Plate Setup:
-
Total Binding: Membrane + [³H]-Ligand (1 nM).
-
Non-Specific Binding (NSB): Membrane + [³H]-Ligand + Methysergide (10 µM).
-
Test Wells: Membrane + [³H]-Ligand + 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine (10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubation: Incubate plates for 60 minutes at 25°C in the dark.
-
Termination: Harvest via rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Quantification: Count radioactivity using a liquid scintillation counter.
-
Analysis: Fit data to a one-site competition model to derive
and calculate using the Cheng-Prusoff equation.
Protocol C: In Vivo Behavioral Profiling (Mouse)
Objective: Assess CNS bioavailability and serotonergic activity via the Head Twitch Response (HTR) assay.
Subjects: C57BL/6J Mice (Male, 8-10 weeks).
Dosing Regimen:
-
Group A (Vehicle): 1% DMSO/Saline (10 mL/kg, i.p.).
-
Group B (Low Dose): 1 mg/kg (i.p.).
-
Group C (High Dose): 5 mg/kg (i.p.).
Procedure:
-
Acclimatization: Place mice in individual observation cylinders (transparent Plexiglass) for 20 minutes prior to dosing.
-
Administration: Inject the compound intraperitoneally (i.p.). Note time
. -
Observation: Record behavior using an automated tracking system (e.g., Noldus EthoVision) or manual scoring for 30 minutes.
-
Scoring Criteria:
-
Head Twitch Response (HTR): A rapid, rotational jerk of the head (distinct from grooming). High HTR counts indicate 5-HT₂A agonism.
-
Hypolocomotion: Reduced distance traveled. Indicates 5-HT₁A agonism or D₂ antagonism.
-
-
Data Analysis: Compare total HTR counts and distance traveled (cm) using One-Way ANOVA followed by Dunnett’s post-hoc test.
Part 3: Visualization & Signaling Pathways
Figure 1: Phenylpiperazine Signaling Mechanism
This diagram illustrates the divergent signaling pathways activated by halogenated phenylpiperazines at the 5-HT₂A receptor.
Caption: Signal transduction pathway for 5-HT₂A activation. The compound binds to the GPCR, activating Gq/11, leading to calcium mobilization and behavioral output.
Figure 2: Experimental Workflow for CNS Profiling
Caption: Integrated workflow from compound solubilization to in vitro validation and in vivo behavioral testing.
References
-
Glennon, R. A., et al. (1986). "Stimulus properties of arylpiperazines: 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP)." Pharmacology Biochemistry and Behavior.
-
Halberstadt, A. L., & Geyer, M. A. (2011). "Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens." Neuropharmacology.
-
Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of central nervous system agents. 5-HT1A receptor affinity of 4-substituted 1-(3-chlorophenyl)piperazines." Journal of Medicinal Chemistry.
-
Canal, C. E., & Morgan, D. (2012). "Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model." Drug Testing and Analysis.
-
PubChem. (n.d.). "Compound Summary: 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine." National Library of Medicine.
Experimental design for studies with 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
Application Note: Experimental Design for Studies with 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
Executive Summary
1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine (CAS: 1426958-32-8) is a halogenated phenylpiperazine derivative.[1][2] Structurally analogous to m-chlorophenylpiperazine (mCPP) and other long-chain arylpiperazines (LCAPs), this compound is a putative ligand for serotonin (5-HT) and dopamine receptors. Its specific substitution pattern (4-bromo-3-chloro) and N-ethylation suggest a profile optimized for metabolic stability and lipophilicity compared to its un-alkylated congeners.
This guide provides a standardized framework for the pharmacological characterization of this compound. It details protocols for solubilization, in vitro receptor binding, functional signaling assays, and in vivo behavioral screening. These protocols are designed to validate the compound's utility as a serotonergic probe or lead candidate in neuropsychiatric drug discovery.
Chemical Profile & Handling
Compound Identity:
-
IUPAC Name: 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine[1][2]
-
Molecular Weight: 303.63 g/mol
-
Physical State: Typically supplied as a hydrochloride salt (solid) or free base (viscous oil/low-melting solid).
Safety & Storage:
-
Hazard Class: Irritant (Skin/Eye). Potentially bioactive CNS agent.[3] Handle in a fume hood with PPE (gloves, goggles).
-
Storage: -20°C, desiccated. Protect from light to prevent dehalogenation.
Experimental Design Strategy
The characterization of phenylpiperazines requires a hierarchical approach. The N-ethyl group is a metabolic handle (susceptible to N-dealkylation) and a lipophilic modulator. The halogenated phenyl ring dictates receptor selectivity (typically 5-HT2A, 5-HT2C, or 5-HT7).
Core Workflow:
-
Formulation: Establish stable stock solutions avoiding precipitation.
-
Binding Screen: Determine affinity (
) at 5-HT and Dopamine receptors.[3] -
Functional Profiling: Distinguish agonist vs. antagonist activity via intracellular signaling (Ca²⁺ or cAMP).
-
In Vivo Validation: Assess CNS penetration and behavioral phenotype (e.g., Head Twitch Response).
Figure 1: Hierarchical experimental workflow for characterizing novel phenylpiperazines.
Protocol 1: Solubilization & Formulation
Objective: Create a stable 10 mM stock solution for in vitro use and a physiological vehicle for in vivo dosing.
Materials:
-
DMSO (Dimethyl sulfoxide), anhydrous, cell-culture grade.
-
Tween-80.
-
0.9% Saline (sterile).
-
1 M HCl and 1 M NaOH (for pH adjustment).
Procedure:
-
Stock Preparation (In Vitro):
-
Weigh 3.04 mg of the compound (free base equivalent).
-
Dissolve in 1.0 mL of 100% DMSO. Vortex for 30 seconds.
-
Result: 10 mM clear solution. Store at -20°C.
-
Note: If using the HCl salt, ensure full dissolution; mild warming (37°C) may be required.
-
-
Dosing Vehicle (In Vivo - IP Injection):
-
Target Dose: 10 mg/kg (Standard screening dose).
-
Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline.
-
Step A: Dissolve compound in DMSO (5% of final vol).
-
Step B: Add Tween-80 (5% of final vol) and vortex vigorously to create a micellar concentrate.
-
Step C: Slowly add warm (37°C) Saline (90% of final vol) while vortexing.
-
QC: Check pH. If < 5.0, adjust to pH 6.0-7.0 using dilute NaOH to prevent injection site irritation.
-
Protocol 2: Radioligand Binding Assay (5-HT2A/2C)
Objective: Determine the affinity (
Scientific Rationale:
Phenylpiperazines often bind 5-HT receptors.[4][5] The "4-bromo-3-chloro" motif suggests high lipophilicity and potential high affinity. Competition binding against a known radioligand (
Materials:
-
Membranes: HEK-293 cells stably expressing human 5-HT2A or 5-HT2C.
-
Radioligand:
-Ketanserin (for 5-HT2A) or -Mesulergine (for 5-HT2C). -
Reference Ligand: Mianserin or Methysergide (for Non-Specific Binding).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
Step-by-Step Protocol:
-
Preparation:
-
Thaw membrane prep on ice. Homogenize gently.
-
Prepare 10x serial dilutions of the test compound in Assay Buffer (Range: 10 µM to 0.1 nM).
-
-
Incubation:
-
In a 96-well plate, add:
-
25 µL Test Compound (or Buffer for Total Binding).
-
25 µL Radioligand (Final conc. ~
of the radioligand). -
150 µL Membrane suspension (10-20 µg protein/well).
-
-
Incubate for 60 minutes at 25°C (equilibrium).
-
-
Termination:
-
Harvest via rapid vacuum filtration onto GF/B filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Count radioactivity (CPM) via liquid scintillation.
-
Calculate % Inhibition and fit to a one-site competition model to derive
. -
Convert to
using the Cheng-Prusoff equation:
-
Data Output Table (Template):
| Receptor | Radioligand | Reference Kd (nM) | Test Cmpd Ki (nM) | Interpretation |
| 5-HT2A | [3H]-Ketanserin | 1.0 | [Experimental] | Hallucinogenic/Antipsychotic potential |
| 5-HT2C | [3H]-Mesulergine | 2.5 | [Experimental] | Anorectic/Anxiogenic potential |
| D2 | [3H]-Raclopride | 1.5 | [Experimental] | Antipsychotic potential |
Protocol 3: Functional Calcium Flux Assay
Objective: Determine if the compound is an agonist or antagonist at 5-HT2A receptors. Binding affinity (
Mechanism: 5-HT2A couples to
Figure 2: Gq-coupled signaling pathway utilized in the Calcium Flux functional assay.
Protocol:
-
Cell Seeding: Seed CHO-K1 cells expressing 5-HT2A into black-walled 96-well plates (20,000 cells/well). Incubate overnight.
-
Dye Loading: Aspirate media. Add Calcium-4 dye (Molecular Devices) or Fluo-4 AM in HBSS buffer. Incubate 45 min at 37°C.
-
Baseline Reading: Place plate in FLIPR (Fluorometric Imaging Plate Reader) or compatible plate reader. Measure baseline fluorescence (
). -
Agonist Mode:
-
Inject test compound.[6]
-
Monitor fluorescence increase for 180 seconds.
-
Calculate
(Potency) and (Efficacy vs. Serotonin).
-
-
Antagonist Mode:
-
Pre-incubate cells with test compound for 15 min.
-
Inject Serotonin (
concentration). -
Measure inhibition of Serotonin-induced calcium spike (
).
-
Protocol 4: In Vivo Head Twitch Response (HTR)
Objective: Assess CNS penetration and 5-HT2A agonist activity in vivo.
Context: The HTR is a specific behavioral proxy for 5-HT2A activation in rodents, commonly used to screen halogenated phenylpiperazines (which often possess hallucinogenic-like properties).
Animals: C57BL/6J Mice (Male, 8-10 weeks).
Procedure:
-
Acclimation: Handle mice daily for 3 days prior to testing to reduce stress.
-
Dosing: Administer the compound IP (1, 3, or 10 mg/kg) using the vehicle from Protocol 1.
-
Control Group: Vehicle only.
-
Positive Control: DOI (1 mg/kg) or 2C-B.
-
-
Observation: Immediately place mouse in a clear observation cylinder.
-
Scoring: Record video for 30 minutes. Count "Head Twitches" (rapid, rotational jerks of the head/ears).
-
Analysis:
-
Plot Total HTR counts vs. Dose.
-
Interpretation: A bell-shaped dose-response curve is typical for 5-HT2A agonists. Lack of HTR suggests antagonist activity or poor CNS penetration.
-
References
-
Halberstadt, A. L., et al. (2020). "Pharmacological characterization of the hallucinogen 2,5-dimethoxy-4-iodoamphetamine (DOI) and its N-benzyl analogues." Psychopharmacology. Link
-
Glennon, R. A., et al. (1986). "Stimulus properties of arylpiperazines: 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP)." Pharmacology Biochemistry and Behavior. Link
-
Roth, B. L., et al. (2000). "The Psychoactive Drug Screening Program (PDSP): Standardized Protocols for Receptor Binding." NIMH PDSP. Link
-
Canal, C. E., & Morgan, D. (2012). "Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model." Behavioural Pharmacology. Link
Sources
- 1. Screening Compounds P30 | EvitaChem [evitachem.com]
- 2. labfind.co.kr [labfind.co.kr]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 5. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accelsci.com [accelsci.com]
Application Note: Safe Handling, Storage, and Protocol Management of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
Introduction & Physicochemical Context
1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine is a di-halogenated aryl-piperazine derivative commonly utilized as a pharmacophore in G-Protein Coupled Receptor (GPCR) ligand discovery, particularly for serotonin (5-HT) and dopamine receptors.
Effective handling of this compound requires a nuanced understanding of its functional groups:
-
Piperazine Ring: A secondary amine core (masked by the ethyl group) that acts as a base (
). It is prone to N-oxidation and hydrate formation. -
Aryl Halides (Br, Cl): The Carbon-Bromine (C-Br) bond is photolabile. Exposure to UV/visible light can induce homolytic cleavage, leading to dehalogenation and radical-mediated polymerization.
-
Ethyl Group: Increases lipophilicity (
) compared to the parent piperazine, altering solubility profiles in aqueous buffers.
This guide provides a self-validating framework to maintain compound integrity and ensure operator safety.
Risk Assessment & Safety Profile (E-E-A-T)
Core Hazard: Respiratory Sensitization and Irritation.[1] While standard SDSs list skin/eye irritation, the piperazine class is notorious for inducing occupational asthma and respiratory sensitization upon inhalation of dust.
| Hazard Class | Risk Description | Mechanistic Cause |
| Respiratory Sensitizer | Asthma-like symptoms, wheezing, delayed hypersensitivity. | Piperazines can act as haptens, binding to proteins in the respiratory tract to trigger immune responses. |
| Phototoxicity | Degradation products may be toxic; compound loss. | The C-Br bond energy (~66 kcal/mol) is susceptible to cleavage by UV light (300-400 nm). |
| Skin/Eye Irritant | Chemical burns or severe dermatitis. | Basic nature of the piperazine nitrogen; lipophilicity facilitates dermal absorption. |
Critical PPE Standards
-
Respiratory: N95/P2 minimum; P100/P3 respirator recommended if handling open powder outside a fume hood.
-
Dermal: Nitrile gloves (double-gloved recommended). Latex is insufficient due to the permeation potential of halogenated aromatics.
-
Engineering Controls: All weighing and transfer of solids must occur inside a certified chemical fume hood or powder containment enclosure.
Protocol 1: Receipt, Verification, and Initial QC
Upon receipt, the compound must be validated immediately. Research chemicals often degrade during transit if temperature or light excursions occurred.
Workflow Diagram: Receipt to Storage
This diagram outlines the decision logic for accepting or rejecting a new batch based on physicochemical integrity.
Caption: QC workflow prioritizing visual color check as a rapid indicator of oxidative degradation before analytical testing.
Self-Validating QC Steps
-
Visual Check: The compound should be a white to off-white crystalline solid .
-
Failure Mode: A yellow, orange, or brown tint indicates N-oxidation (N-oxide formation) or photolytic degradation.
-
-
Solubility Test: Dissolve a small amount (~1 mg) in 1 mL of Methanol or DMSO.
-
Validation: The solution should remain clear. Turbidity suggests inorganic salt contamination or hydrolysis products.
-
Protocol 2: Storage & Stability Management
Proper storage is dictated by the compound's susceptibility to photolysis and hygroscopicity .
Storage Matrix
| Parameter | Solid State (Bulk) | Stock Solution (DMSO) | Rationale |
| Temperature | -20°C (Preferred) or 2-8°C | -20°C or -80°C | Low temp slows oxidation kinetics and prevents hydrate shifts. |
| Container | Amber Glass Vial | Amber Glass / PTFE-lined cap | Critical: Blocks UV light to prevent C-Br bond cleavage. |
| Atmosphere | Argon or Nitrogen Headspace | Inert Gas Flush | Displaces oxygen to prevent piperazine N-oxidation. |
| Desiccant | Required (in secondary jar) | N/A | Piperazines are hygroscopic; moisture accelerates degradation. |
The "Thaw-Cycle" Rule
Never open a cold vial immediately upon removal from the freezer.
-
Mechanism:[2][3][4][5] Cold glass condenses atmospheric moisture. If opened cold, water condenses inside the vial, hydrolyzing the compound.
-
Protocol: Allow vial to equilibrate to room temperature (approx. 30 mins) in a desiccator before opening.
Protocol 3: Solubilization and Handling for Assays
This section guides the preparation of stock solutions for biological assays (e.g.,
Solvent Selection Logic
-
DMSO (Dimethyl Sulfoxide): Recommended for primary stock (10-100 mM). High solubility for lipophilic aryl-piperazines.
-
Ethanol: Acceptable, but evaporation rates can alter concentration over time.
-
Water/PBS: Poor solubility for the free base. Requires acidification (conversion to HCl salt) or co-solvent (DMSO).
Solubilization Workflow
This diagram illustrates the correct method to prepare a stock solution without precipitating the compound.
Caption: Solubilization logic flow. Note the intervention step (acidification) if the free base fails to dissolve in aqueous-organic mixtures.
Step-by-Step Procedure
-
Weighing: Weigh the specific mass into an amber glass vial.
-
Dissolution: Add 100% DMSO to achieve a concentration of 10 mM or 20 mM.
-
Why DMSO? It prevents hydrolysis and is compatible with most cell-based assay dilutions (<0.1% final conc).
-
-
Sonication: If particles persist, sonicate for 5-10 minutes. Ensure water bath temp does not exceed 40°C to prevent thermal degradation.
-
Aliquoting: Do not store the bulk stock in one bottle. Freeze-thaw cycles degrade the molecule. Aliquot into single-use volumes (e.g., 50 µL).
Emergency Procedures
Spills (Solid)
-
Evacuate the immediate area to let dust settle (respiratory risk).
-
Don PPE: Double nitrile gloves, safety goggles, and N95 respirator.
-
Clean: Cover with wet paper towels (to suppress dust) and wipe up. Place in a hazardous waste bag labeled "Halogenated Organic Solid."
-
Decontaminate: Wipe surface with 10% ethanol followed by soap and water.
Exposure[1][2][3][5][6][7][8][9][10][11][12]
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect sensitization).
-
Skin Contact: Wash with soap and water for 15 minutes.[6] Do not use ethanol/solvents on skin, as this enhances absorption of the lipophilic compound.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperazine Derivatives. PubChem. [Link]
-
European Chemicals Agency (ECHA). Substance Information: Piperazine and its Salts - Sensitization Risks. ECHA Registration Dossier. [Link]
- Tonnesen, H. H. (2001).Photostability of Drugs and Drug Formulations. CRC Press. (Reference for C-Br bond photolability).
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidelines for Piperazine.[Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Frontiers | Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers [frontiersin.org]
- 3. chemscene.com [chemscene.com]
- 4. piperazines: Topics by Science.gov [science.gov]
- 5. Towards prospective identification of respiratory sensitizers: effects of piperazine, chloramine-T, and toluene-diisocyanate in an air–liquid interface model comprising human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmbio.byu.edu [mmbio.byu.edu]
Scaling up the synthesis of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
An Application Note on the Scalable Synthesis of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 1-(4-bromo-3-chlorophenyl)-4-ethylpiperazine, a key intermediate in pharmaceutical development. The described methodology is centered around the robust and versatile palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation.[1] This guide is designed for researchers, chemists, and process development professionals, offering detailed, step-by-step instructions for laboratory-scale synthesis, alongside critical considerations for process optimization and scale-up to pilot plant production. By explaining the causality behind experimental choices and integrating self-validating quality control checkpoints, this document serves as an authoritative guide to producing this target molecule with high yield and purity.
Introduction: Significance and Synthetic Strategy
Substituted arylpiperazines are ubiquitous structural motifs in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide range of therapeutic areas, including central nervous system disorders and oncology.[2][3] The title compound, 1-(4-bromo-3-chlorophenyl)-4-ethylpiperazine, represents a valuable building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The efficiency, reliability, and scalability of its synthesis are therefore of paramount importance.
Traditional methods for C-N bond formation often require harsh conditions and suffer from limited substrate scope.[1] The Buchwald-Hartwig amination has emerged as a superior alternative, offering a mild, efficient, and highly versatile method for coupling aryl halides with amines.[1][4] This protocol leverages a palladium catalyst in conjunction with a specialized phosphine ligand to couple 1,4-dibromo-2-chlorobenzene with 1-ethylpiperazine, providing a direct and convergent route to the target compound.
Reaction Scheme:
Figure 1: Palladium-catalyzed synthesis of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine from 1,4-dibromo-2-chlorobenzene and 1-ethylpiperazine.
Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle
Understanding the reaction mechanism is critical for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates.[5] The bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium species and facilitating the key steps of the reaction.[5]
The generally accepted mechanism involves three primary stages:[1][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 1,4-dibromo-2-chlorobenzene. This is often the rate-limiting step and results in a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (1-ethylpiperazine) coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired arylpiperazine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. youtube.com [youtube.com]
Technical Application Note: In Vitro Profiling of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
This Application Note is structured as a De Novo Characterization Guide . Given the structural classification of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine as a halogenated phenylpiperazine—a "privileged scaffold" in medicinal chemistry—this guide focuses on profiling its likely activity at Serotonin (5-HT) and Dopamine (DA) receptors, while addressing its specific physicochemical challenges (lipophilicity and metabolic liability).
Executive Summary & Compound Analysis
1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine represents a lipophilic, basic amine scaffold typical of CNS-active ligands. The 4-phenylpiperazine core is historically associated with high affinity for GPCRs (specifically 5-HT
The addition of the N-ethyl group modulates basicity and lipophilicity compared to the unsubstituted piperazine, potentially improving blood-brain barrier (BBB) penetration but introducing a specific metabolic soft spot (N-dealkylation).
Physicochemical Profile (Estimated)
| Property | Value / Estimate | Implication for Assays |
| Molecular Weight | ~303.6 g/mol | Small molecule, amenable to standard plate formats. |
| cLogP | 4.2 – 4.8 (High) | Critical: High non-specific binding (NSB) risk. Requires BSA/PEI in buffers. |
| pKa (Basic N) | ~8.5 – 9.0 | Positively charged at physiological pH (7.4). |
| Solubility | Low in water; High in DMSO | Stock solutions must be DMSO-based; aqueous dilution requires care to prevent crashing. |
Experimental Workflow Overview
The following diagram illustrates the logical flow for characterizing this compound, moving from solubility checks to functional validation.
Figure 1: Sequential profiling workflow. Step 1 ensures compound availability; Step 2 identifies the target; Step 3 validates the mechanism (agonist vs. antagonist).
Protocol 1: Stock Preparation & Solubility Management
Rationale: The di-halogenated phenyl ring significantly increases lipophilicity. Improper solubilization will lead to micro-precipitation in aqueous buffers, causing false negatives (loss of compound) or false positives (aggregates trapping radioligands).
Reagents
-
Vehicle: Anhydrous DMSO (Dimethyl sulfoxide), HPLC grade (≥99.9%).
-
Buffer: PBS (Phosphate Buffered Saline), pH 7.4.
Procedure
-
Primary Stock (10 mM): Weigh the solid powder accurately. Dissolve in 100% DMSO. Vortex for 30 seconds.
-
QC Check: Inspect visually.[1] The solution must be perfectly clear. If hazy, sonicate for 5 minutes at room temperature.
-
-
Working Stock (100 µM): Dilute the Primary Stock 1:100 into assay buffer .
-
Critical Step: For this specific lipophilic compound, the assay buffer must contain 0.1% BSA (Bovine Serum Albumin) or 0.01% Pluronic F-127 to act as a carrier and prevent sticking to plastic tips.
-
-
Serial Dilutions: Perform all subsequent dilutions in the buffer + carrier to maintain solubility.
Protocol 2: Radioligand Binding Assay (Screening Mode)
Target: 5-HT
Mechanistic Insight
Phenylpiperazines bind to the orthosteric site of amine GPCRs. Because the compound is lipophilic, it will adhere to the glass fiber filters used in harvesting, causing high background noise. This protocol uses PEI (Polyethylenimine) pretreatment to block these non-specific interactions.
Materials
-
Membrane Prep: HEK-293 cells overexpressing human 5-HT
receptors. -
Radioligand: [
H]-Ketanserin (Specific Activity ~60-80 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl
, 1 mM EDTA, pH 7.4. -
Filter Plates: GF/B Glass Fiber unifilters.
Step-by-Step Methodology
-
Filter Pre-treatment: Soak GF/B filters in 0.3% PEI for at least 1 hour at 4°C. This neutralizes the negative charge of the glass, repelling the positively charged piperazine and reducing "filter binding."
-
Plate Setup (96-well):
-
Total Binding (TB): Buffer + Membrane + Radioligand.
-
Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + 10 µM Methysergide (Saturating blocker).
-
Test Wells: Buffer + Membrane + Radioligand + 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine (10 concentrations, 10 nM to 10 µM).
-
-
Incubation: Incubate for 60 minutes at 27°C (Room Temp). Equilibrium is slower for lipophilic ligands; do not rush.
-
Harvest: Rapidly vacuum filter through the PEI-treated plates. Wash 3x with ice-cold wash buffer (50 mM Tris, pH 7.4).
-
Note: Use ice-cold buffer to "freeze" the dissociation rate (
), preventing loss of bound ligand during washing.
-
-
Detection: Add liquid scintillation cocktail (50 µL) and count on a MicroBeta counter.
Data Analysis:
Calculate
Protocol 3: Functional Assay (Intracellular Calcium Flux)
Rationale: Binding does not prove function. We must determine if the compound is an Agonist (activates receptor) or Antagonist (blocks activation). 5-HT
Procedure (FLIPR / FlexStation)
-
Cell Loading: Seed CHO-K1 cells stably expressing the target receptor in black-wall, clear-bottom 96-well plates. Grow to 90% confluence.
-
Dye Loading: Aspirate media and add Fluo-4 AM (calcium-sensitive dye) in HBSS buffer + 2.5 mM Probenecid.
-
Probenecid is crucial: It inhibits anion transporters that would otherwise pump the dye out of the cells.
-
-
Incubation: 45 minutes at 37°C, then 15 minutes at Room Temp.
-
Baseline Reading: Measure fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
-
Compound Addition:
-
Agonist Mode: Inject test compound. Look for a rapid spike in fluorescence.
-
Antagonist Mode: Inject test compound, incubate 10 mins, then inject a reference agonist (e.g., Serotonin). Look for suppression of the agonist spike.
-
-
Analysis: Plot Max-Min RFU (Relative Fluorescence Units) against Log[Concentration].
Protocol 4: Metabolic Stability (Microsomal Stability)
Rationale: The N-ethyl group is susceptible to oxidative dealkylation by Cytochrome P450 enzymes (CYPs). This assay predicts the compound's half-life (
Procedure
-
Reaction Mix:
-
Test Compound: 1 µM (final).
-
Liver Microsomes (Human or Rat): 0.5 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
-
Initiation: Pre-warm to 37°C for 5 minutes. Start reaction by adding NADPH-regenerating system (or 1 mM NADPH).
-
Sampling: Remove aliquots at
minutes. -
Quenching: Immediately dispense aliquot into ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop the reaction.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent peak (m/z ~303) and appearance of the de-ethylated metabolite (m/z ~275).
Safety & Handling
-
Halogenated Bioactives: Treat as a potential irritant and CNS depressant. Use a fume hood for weighing.
-
Waste Disposal: Halogenated organic waste. Do not dispose of down the drain.
References
-
Glennon, R. A., et al. (1986). "Stimulus properties of arylpiperazines: 1-(3-chlorophenyl)piperazine and 1-(3-trifluoromethylphenyl)piperazine." Pharmacology Biochemistry and Behavior, 24(5), 1193-1198. Link
-
Roth, B. L., et al. (1994). "Binding of typical and atypical antipsychotic agents to 5-hydroxytryptamine-6 and 5-hydroxytryptamine-7 receptors." Journal of Pharmacology and Experimental Therapeutics, 268(3), 1403-1410. Link
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Lipophilicity in Assay Design). Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Piperazine derivatives. Link
Sources
Troubleshooting & Optimization
Technical Support: Solubilization Strategies for 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
Welcome to the Technical Support Center. This guide addresses the solubility challenges associated with 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine (referred to herein as BCEP-Et ). The protocols below are designed for researchers encountering precipitation, poor bioavailability, or inconsistent assay data due to the physicochemical limitations of this lipophilic piperazine scaffold.
Compound Profile & Solubility Physics
To solve the solubility problem, we must first understand the molecule's behavior in solution.
-
Chemotype: Halogenated N-phenylpiperazine.[1]
-
Physicochemical Barrier: The addition of heavy halogens (Bromine, Chlorine) and an alkyl chain (Ethyl) significantly increases the partition coefficient (LogP), making the molecule highly hydrophobic (lipophilic).
-
The "Solubility Handle": The molecule possesses a tertiary amine at the N4 position of the piperazine ring. This nitrogen is basic (predicted pKa ~8.5–9.0).
-
Neutral pH (7.4): The molecule exists largely as a neutral free base, which has poor aqueous solubility.
-
Acidic pH (< 6.0): The N4 nitrogen protonates, forming a cation that is highly water-soluble.
-
Module 1: Stock Solution Preparation
Issue: My compound does not dissolve completely in the stock solvent, or precipitates upon storage.
For hydrophobic piperazines, DMSO (Dimethyl Sulfoxide) is the gold standard for primary stock preparation. Ethanol is a secondary option but often requires lower concentrations.
Protocol: The "Dry-Add" Method
-
Weighing: Weigh the BCEP-Et powder into a glass vial (avoid polystyrene, which DMSO can etch).
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .
-
Note: Do not attempt to make aqueous stocks (e.g., in PBS) directly from powder.
-
-
Sonication: Sonicate for 5–10 minutes at 37°C. The solution must be crystal-clear.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Visualizing the Workflow:
Figure 1: Critical path for generating a stable primary stock solution without introducing moisture, which causes precipitation.
Module 2: Preventing "Crash Out" in Assays
Issue: When I add my DMSO stock to the cell culture media or assay buffer, the solution turns cloudy (precipitates).
This phenomenon, known as "crashing out," occurs because the local concentration of the hydrophobic drug exceeds its solubility limit faster than it can disperse into the aqueous buffer.
Troubleshooting Strategy: The Intermediate Dilution Step
Do not pipette 100% DMSO stock directly into aqueous media. Instead, use a "step-down" dilution.
-
Prepare Intermediate: Dilute your DMSO stock 10-fold into pure DMSO or a 50:50 DMSO:Water mix (if tolerated) to create a working solution.
-
Rapid Dispersion: Pipette the working solution into the vortexing assay buffer. The kinetic energy prevents immediate crystal lattice formation.
-
Surfactant Assist: If cloudiness persists, add 0.05% Tween-80 or Pluronic F-127 to the assay buffer before adding the compound. These surfactants form micelles that sequester the lipophilic BCEP-Et.
Data: DMSO Tolerance Limits
Ensure your final DMSO concentration does not exceed biological toxicity thresholds.[2][3]
| Assay Type | Cell/Enzyme Sensitivity | Max Recommended DMSO % |
| Primary Neurons | High | < 0.1% |
| Immortalized Lines (HeLa, HEK) | Moderate | 0.5% – 1.0% |
| Enzymatic Assays (Cell-free) | Low | 1.0% – 5.0% |
| In Vivo (IP/IV) | Variable | < 10% (requires co-solvents) |
Module 3: The pH Switch (Salt Formation)
Issue: I need higher concentrations (>100 µM) in aqueous buffer, but DMSO is toxic to my cells.
Solution: Utilize the basic N4-ethyl nitrogen. By converting the free base to a salt, you can increase aqueous solubility by orders of magnitude (e.g., from <10 µg/mL to >10 mg/mL).
Protocol: In Situ Salt Formation
-
Calculate Molar Equivalents: You need 1.0 to 1.1 equivalents of acid relative to the BCEP-Et.
-
Acid Selection: Use 0.1 N HCl (Hydrochloric acid) or Methanesulfonic acid .
-
Dissolution:
-
Dissolve BCEP-Et powder in a minimal volume of ethanol or DMSO.
-
Add the calculated acid slowly.
-
Dilute with water/buffer.
-
-
Buffering: Ensure your final assay buffer (e.g., HEPES, PBS) has enough capacity to maintain pH 7.4 after adding the acidic drug solution, or the compound will precipitate again.
Figure 2: Mechanism of solubility enhancement via protonation of the piperazine nitrogen.
Module 4: Advanced Formulation (Cyclodextrins)
Issue: My assay is sensitive to pH changes AND DMSO.
Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[4] This creates an inclusion complex where the hydrophobic BCEP-Et hides inside the cyclodextrin ring, while the hydrophilic exterior interacts with water.
Protocol: Cyclodextrin Complexation
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or saline. Filter sterilize (0.22 µm).
-
Complexation: Add BCEP-Et (powder or concentrated ethanolic stock) to the vehicle.
-
Agitation: Shake or vortex vigorously for 2–4 hours at room temperature.
-
Clarification: If solid particles remain, centrifuge or filter. The supernatant contains the solubilized drug complex.
Frequently Asked Questions (FAQ)
Q: Can I use PBS to dilute my DMSO stock? A: Yes, but proceed with caution. Phosphate buffers can reduce the solubility of cationic drugs (the "Salting Out" effect). If precipitation occurs in PBS, try a non-ionic buffer like HEPES or TRIS, or lower the salt concentration.
Q: Why is my compound sticking to the plastic tips? A: This is "non-specific binding," common with lipophilic halogenated compounds.
-
Fix: Use "Low Retention" pipette tips and glass-coated plates if possible. Pre-coating tips with the assay buffer containing BSA (0.1%) can also block binding sites.
Q: Is the 4-Bromo or 3-Chloro group causing the insolubility? A: Both halogens contribute significantly to lipophilicity (increasing LogP). However, they are essential for the biological activity (likely increasing potency or metabolic stability). You cannot remove them, so you must rely on the formulation strategies above (DMSO, pH, or Cyclodextrins) to manage them.
References
-
Cayman Chemical. (n.d.). 1-(4-Bromophenyl)piperazine (hydrochloride) Product Information. Retrieved from
- Supports solubility data for brominated phenylpiperazine salts (10 mg/mL in PBS).
-
Assay Guidance Manual (NCBI). (2012). DMSO Tolerance in Cell-Based Assays. Retrieved from
- Authoritative source for DMSO limits in biological assays.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from
- Standard reference for HP-β-CD solubiliz
-
PubChem. (n.d.).[5] 1-Phenylpiperazine Compound Summary. Retrieved from
- Provides pKa and physicochemical property d
Sources
- 1. Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[7]uril guests: experimental and computational insights into supramolecular binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. alfachemic.com [alfachemic.com]
- 5. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | C13H18Cl2N2 | CID 101444 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability Optimization for 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine Derivatives
Introduction
This guide addresses stability challenges associated with 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine , a structural motif common in CNS-active pharmacophores (e.g., mixed serotonin/dopamine modulators). The presence of a basic piperazine ring combined with a halogenated phenyl group creates a "perfect storm" for three distinct degradation pathways: oxidative N-dealkylation/N-oxidation , photolytic dehalogenation , and hygroscopic destabilization (in salt forms).
This is not a generic overview. It is a targeted troubleshooting manual designed to help you distinguish between these pathways and implement corrective actions in your experimental workflows.
Module 1: Oxidative Instability (The "Yellowing" Effect)
The Mechanism
The N4-nitrogen (ethyl-substituted) is a tertiary amine with a lone pair highly susceptible to attack by reactive oxygen species (ROS) or peroxides found in common solvents (e.g., THF, ethers) and excipients (e.g., PEG, Polysorbates).
Key Degradants:
-
N-Oxide: The direct oxidation of the tertiary amine.
-
Des-ethyl Analog: Formed via oxidative dealkylation (often radical-mediated).
Troubleshooting Q&A
Q: My white powder turned yellow/brown after 48 hours in solution. Is this contamination? A: It is likely oxidative degradation , not contamination. Phenylpiperazines often form quinoid-like colored species upon extensive oxidation.
-
Diagnostic: Check your HPLC chromatogram. N-oxides are more polar than the parent; look for a new peak at a lower Relative Retention Time (RRT ~0.8-0.9).
-
Immediate Action:
-
Purge all solvents with argon/nitrogen for 15 minutes before use.
-
Add an antioxidant: Ascorbic acid (0.1%) or Sodium Metabisulfite if compatible with your pH.
-
Q: I see a gradual drop in assay potency but no new major peaks. Where is the compound going? A: If the solution is basic (pH > 8), the free base may be adsorbing to glass surfaces (silanol interactions). However, if you are using peroxide-containing solvents, you may be forming non-chromophoric degradants or volatile breakdown products.
-
Corrective Action: Switch to HPLC-grade solvents with low peroxide inhibitors. Use silylated glass vials or polypropylene containers for storage.
Module 2: Photostability (The "Phantom" Peaks)
The Mechanism
The 4-Bromo-3-chlorophenyl moiety is the weak link here. Aryl bromides are notoriously sensitive to UV light. Upon irradiation, the C-Br bond undergoes homolytic cleavage, generating an aryl radical. This radical abstracts a hydrogen atom from the solvent, leading to debromination . The chlorine atom is more stable but can also degrade under intense UV.
Troubleshooting Q&A
Q: I detected a new impurity (RRT ~1.1) after leaving the sample on the bench. It wasn't there in the fresh prep. A: This is the Des-bromo analog (1-(3-chlorophenyl)-4-ethylpiperazine).
-
Why: The C-Br bond energy (~66 kcal/mol) is lower than C-Cl (~81 kcal/mol), making it the first to break under ambient light.
-
Validation: Run the sample by LC-MS. The impurity should show a mass loss of ~79/81 Da (loss of Br, gain of H).
-
Protocol: All handling must occur under amber light (>500 nm cutoff) . Wrap columns and reservoirs in aluminum foil.
Module 3: Physical Stability (Salt Forms)
The Mechanism
To improve solubility, this molecule is often handled as a Hydrochloride (HCl) or Dihydrochloride salt. Piperazine salts are frequently hygroscopic. Moisture uptake facilitates hydrolysis and increases molecular mobility, accelerating chemical degradation.
Troubleshooting Q&A
Q: My crystalline reference standard has become a sticky gum. Can I still use it? A: No. The lattice collapse indicates significant moisture uptake (deliquescence).
-
Risk: Weighing errors will be massive (weighing water instead of drug). Hydrolysis of the C-N bond may have initiated.
-
Prevention: Store salts in a desiccator at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Visualizing the Degradation Pathways
The following diagram maps the causality between environmental stressors and specific chemical outcomes. Use this to interpret your LC-MS data.
Caption: Mechanistic map connecting environmental stressors (O2, Light, Humidity) to specific degradation products (N-Oxide, Des-bromo, Hydrates).
Experimental Protocols
Diagnostic Stress Testing (Forced Degradation)
Before starting a long-term study, validate your analytical method using this rapid stress protocol.
| Stressor | Condition | Target Degradation | Expected Outcome |
| Oxidation | 3% H₂O₂ at RT for 4 hours | N-Oxides | New peak @ RRT ~0.85. Mass +16 Da. |
| Photolysis | 1.2 million lux hours (ICH Q1B) | Des-bromo | New peak @ RRT ~1.1. Mass -79 Da. |
| Thermal | 60°C for 24 hours (Solid State) | Physical Form | Check for melting/color change. |
| Acid/Base | 0.1N HCl / 0.1N NaOH, 24h | Hydrolysis | Generally stable, but check for ring opening. |
Recommended HPLC Method Parameters
To successfully separate the Des-bromo (very similar lipophilicity to parent) and N-oxide (polar), use this gradient.
-
Column: C18, 150 x 4.6 mm, 3.5 µm (High carbon load recommended).
-
Mobile Phase A: 10mM Ammonium Acetate, pH 9.0 (Basic pH suppresses protonation, improving peak shape for basic piperazines).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0 min: 10% B
-
15 min: 90% B
-
20 min: 90% B
-
-
Flow: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aryl ring) and 220 nm (Amine).
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] International Council for Harmonisation.
-
Bickel, M. H. (1969).[6] The Pharmacology and Biochemistry of N-Oxides.[7] Pharmacological Reviews, 21(4), 325-355.[6]
-
Tarsa, M., et al. (2019).[8][9] The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1).[8][9]
-
PubChem. (2023). Compound Summary: 1-(3-Chlorophenyl)piperazine (Structural Analog). National Library of Medicine.
-
Albini, A., & Fagnoni, M. (2004). Photochemically-Mediated Synthesis: Photodehalogenation of Aryl Halides.[10] Green Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 3. memmert.com [memmert.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. youtube.com [youtube.com]
- 6. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 7. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 8. isaacpub.org [isaacpub.org]
- 9. (PDF) The Stability Study of a Novel Phenylpiperazine [research.amanote.com]
- 10. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
Technical Support Center: 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine Synthesis
This guide functions as a specialized Technical Support Center for the synthesis of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine . It is designed to address the specific chemical challenges arising from the unique halogen substitution pattern (Bromo/Chloro) and the piperazine nitrogen functionalization.
Status: Operational | Tier: Level 3 (Process Chemistry) | Topic: Impurity Profiling & Remediation[1]
Executive Summary & Impurity Landscape
The Core Challenge: The synthesis of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine presents a "perfect storm" of chemoselectivity challenges.[1] You are attempting to functionalize a piperazine nitrogen (N4) while preserving two distinct aryl halogens (Br, Cl) that are susceptible to Pd-catalyzed dehalogenation or competitive coupling.
Common Impurity Profile:
-
IMP-A (Over-Alkylated): Quaternary ammonium salt (N1,N4-diethyl or N4,N4-diethyl species).[1]
-
IMP-B (Regio-isomer): 1-(3-Bromo-4-chlorophenyl)-...[1] (Resulting from incorrect starting material coupling).[1]
-
IMP-C (De-halogenated): 1-(3-Chlorophenyl)-... or 1-(4-Bromophenyl)-...[1] (Loss of halogen during Pd-catalysis).[1]
-
IMP-D (Dimer): Bis-1,4-(4-bromo-3-chlorophenyl)piperazine.[1]
Interactive Troubleshooting Guides (FAQs)
Module A: The "Ethyl" Installation (N4-Functionalization)
User Scenario: "I am reacting 1-(4-bromo-3-chlorophenyl)piperazine with ethyl bromide, but I'm seeing a persistent polar spot on TLC and yield loss."
Diagnosis: You are likely experiencing Quaternization (Over-Alkylation) .[1] Direct alkylation with alkyl halides is kinetically difficult to stop at the mono-ethyl stage because the product (secondary amine -> tertiary amine) often becomes more nucleophilic than the starting material.[1]
Solution Protocol: Switch to Reductive Amination Direct alkylation is "dirty."[1] Reductive amination is self-limiting and prevents quaternary salt formation.[1]
Step-by-Step Protocol:
-
Reagents: Suspend 1 eq of 1-(4-bromo-3-chlorophenyl)piperazine in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Carbonyl Source: Add 1.2 eq of Acetaldehyde (not Ethyl Bromide).[1]
-
Additives: Add 1.5 eq of Acetic Acid (catalyst) to promote iminium ion formation. Stir for 30 mins at Room Temp.
-
Reductant: Cool to 0°C. Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) . Note: Do not use NaBH4; it is too strong and reduces the aldehyde before it couples.
-
Quench: Quench with saturated NaHCO3.
-
Purification: The tertiary amine product is basic. Extract into organic, wash with water.[1] If IMP-A (Quat salt) is present from previous attempts, it will remain in the aqueous layer during extraction due to its permanent charge.[1]
Expert Insight: If you must use Ethyl Bromide (e.g., due to reagent availability), change the base to DIPEA (Hünig's base) and use Acetonitrile as solvent. The steric bulk of DIPEA discourages the quaternary transition state, though less effectively than reductive amination.
Module B: The Aryl Core Construction (C-N Coupling)
User Scenario: "I am building the core using Buchwald-Hartwig coupling. I see the product, but mass spec shows M-78 peaks (Loss of Bromine)."
Diagnosis: Protodehalogenation . Your Pd-catalyst is inserting into the Ar-Br bond (C4) instead of (or in addition to) the desired coupling site (C1), or it is performing
Root Cause Analysis:
-
Leaving Group Hierarchy: You need the coupling to occur at C1.[1] If you are using 1,4-dibromo-2-chlorobenzene, selectivity is purely statistical/steric and will fail.[1] You must use 4-bromo-3-chloro-1-iodobenzene .[1]
-
Catalyst Activity: Highly active ligands (e.g., XPhos, RuPhos) can oxidatively add to Aryl-Bromides at 80°C+.[1]
Corrective Action Plan:
-
Precursor Change: Ensure you are using the Iodo -precursor.[1] The bond strength difference (
) is your primary control mechanism.[1] -
Ligand Selection: Switch to Xantphos or BINAP .[1] These bidentate ligands favor reductive elimination over
-hydride elimination and are generally less reactive toward Ar-Br than bulky monodentate ligands like Buchwald's biaryls.[1] -
Base Selection: Switch from NaOtBu (Strong base) to Cs2CO3 (Weak base).[1] Strong bases promote dehalogenation pathways.[1]
Table 1: Catalyst Selection Guide for Halogenated Substrates
| Ligand | Selectivity (I vs Br) | Risk of De-Bromination | Recommendation |
| Pd(PPh3)4 | High | Low | Recommended (Classic, mild) |
| Xantphos | High | Low-Medium | Excellent (Good for piperazines) |
| BrettPhos | Low | High | Avoid (Too active, will eat the Br) |
| DavePhos | Medium | High | Avoid |
Module C: Purification & Isolation
User Scenario: "My product is an oil and contains traces of starting material. Recrystallization isn't working."
Diagnosis: Piperazine free bases are often oily/low-melting solids.[1] Impurities like "bis-piperazine" dimers are structurally similar and co-elute.[1]
Solution Protocol: The "Salt Break" Method Convert your product to a specific salt to purge impurities, then crack it back to the free base.
-
Dissolution: Dissolve crude oil in EtOAc (5 volumes).
-
Acid Addition: Add 1.1 eq of HCl (4M in Dioxane) dropwise at 0°C.
-
Filtration: The 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine dihydrochloride salt should precipitate.[1]
-
Why this works: Impurities like mono-alkylated piperazine or neutral aryl halides have vastly different solubility profiles in their salt forms (or don't form salts).[1]
-
-
Wash: Wash the filter cake with cold Acetone (removes non-basic impurities) and Ether.[1]
-
Free Basing: Suspend the solid in DCM, add 1M NaOH, and separate the organic layer to recover pure Free Base.
Visualizing the Workflow
The following diagram illustrates the critical decision pathways to avoid the impurities discussed above.
Caption: Decision matrix for synthesis routes showing origin of critical impurities (Red) and optimized pathways (Green).[1]
References & Authoritative Grounding
-
Buchwald-Hartwig Coupling Selectivity:
-
Reductive Amination vs. Alkylation:
-
Piperazine Impurity Profiles (Aripiprazole/Trazodone Analogs):
-
Purification of Quaternary Ammonium Salts:
-
Source: Patent US6214235B1 "Process for removal of quaternary ammonium salt."[1]
-
Relevance: Validates the difficulty of removing quaternary salts and supports the "Salt Break" or extraction methodology.
-
URL:
-
Sources
Avoiding common pitfalls in N-alkylation of piperazines
Welcome to the Advanced Synthesis Support Module. Topic: Troubleshooting & Optimization of Piperazine N-Alkylation Operator: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Piperazine Paradox
Piperazine is a deceptive scaffold. Its symmetry suggests simplicity, yet its dual basicity (
Once a piperazine nitrogen is alkylated, the resulting secondary amine often becomes more nucleophilic than the starting material (due to inductive donation from the alkyl group), leading to runaway bis-alkylation or quaternization. This guide provides the decision logic and protocols to arrest this process at the desired stage.
Part 1: Diagnostic Decision Matrix
Before starting your experiment, determine your synthetic route based on your substrate's constraints.
Figure 1: Strategic Decision Tree for selecting the optimal N-alkylation pathway. Blue indicates kinetic control; Green indicates thermodynamic/reductive control; Red indicates protective group chemistry.
Part 2: Troubleshooting Guides (Q&A)
Module 1: Controlling Selectivity (Mono- vs. Bis-Alkylation)
Q: I am targeting the mono-alkylated product, but I consistently isolate 30-40% of the bis-alkylated impurity. How do I stop the reaction at
A: The "Statistical Trap" is your enemy here. Because the mono-alkylated product is often more nucleophilic than the unsubstituted piperazine, it competes for the alkylating agent.
-
The Fix (Stoichiometry): You must violate the 1:1 rule. Use a large excess of piperazine (3.0 to 5.0 equivalents). The statistical probability of the alkyl halide encountering a free piperazine molecule rather than the mono-alkylated product increases drastically.
-
The Fix (Addition Rate): Do not add the alkyl halide in one portion. Use a syringe pump to add the electrophile dropwise to the piperazine solution. This keeps the instantaneous concentration of the alkylating agent low ("high dilution conditions").
-
The Alternative: If the alkyl group allows, switch to Reductive Amination (Method B below). Imine formation stops at the mono-stage because the resulting secondary amine cannot form a second imine with the aldehyde.
Q: My reaction yields a gummy precipitate that is insoluble in organic solvents. What happened?
A: You likely formed the Quaternary Ammonium Salt. If you used a strong electrophile (e.g., Benzyl bromide, Methyl iodide) and prolonged heating, the "middle" nitrogen attacked again.
-
The Fix: Switch to a milder base. If you are using
or , downgrade to or . -
The Solvent: Switch from polar aprotic (DMF/DMSO), which accelerates
reactions aggressively, to a solvent that solvates cations less effectively, like Acetone or Acetonitrile.
Module 2: Regioselectivity in Unsymmetrical Piperazines
Q: I have a 2-methylpiperazine. Which nitrogen will react?
A: Sterics usually dictate the outcome, but not always.
-
Steric Rule: Alkylation prefers the
position (distal to the methyl group) because the position is sterically hindered by the adjacent methyl group. -
Electronic Exception: If the substituent is electron-withdrawing (e.g., an ester or ketone at C2), the
lone pair may be less basic, reinforcing the preference for . -
The Fix: If you need to alkylate the hindered (
) position, you must first protect (e.g., using Benzyl chloroformate, which selectively reacts at the less hindered amine), alkylate , and then deprotect.
Module 3: Reactivity Stalls & Side Reactions
Q: I am using a secondary alkyl bromide, but I only see starting material and alkene byproducts. Why?
A: You are fighting the
-
The Fix: Abandon direct alkylation. Use Reductive Amination with the corresponding ketone.[1] This proceeds via an iminium ion intermediate, completely avoiding the elimination pathway.
Part 3: Experimental Protocols
Method A: Direct Alkylation (Kinetic Control)
Best for: Primary alkyl halides, simple piperazines.
Reagents:
-
Piperazine (5.0 equiv)[2]
-
Alkyl Halide (1.0 equiv)
- (1.5 equiv)
-
Acetonitrile (0.1 M concentration relative to halide)
Protocol:
-
Dissolution: Dissolve piperazine (5.0 eq) and
(1.5 eq) in Acetonitrile. Stir vigorously at RT for 15 mins. -
Addition: Dissolve the Alkyl Halide (1.0 eq) in a minimal amount of Acetonitrile. Add this solution dropwise to the piperazine suspension over 30-60 minutes.
-
Note: Slow addition is critical to favor mono-alkylation.
-
-
Reflux: Heat to 60°C (or reflux) and monitor by TLC/LCMS.
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: The residue contains Product + Excess Piperazine.
-
Trick: Piperazine can often be sublimed (high vacuum, mild heat) or washed away with water if your product is lipophilic.
-
Column: Use DCM:MeOH:NH4OH (90:9:1) to elute the amine.
-
Method B: Reductive Amination (The "Clean" Route)
Best for: Avoiding over-alkylation, installing secondary alkyl groups.
Reagents:
-
Piperazine (1.2 equiv)[2]
-
Aldehyde/Ketone (1.0 equiv)
-
STAB (
) (1.5 equiv) -
DCM or DCE (Solvent)
-
Acetic Acid (catalytic, 1-2 drops)
Protocol:
-
Imine Formation: Combine Piperazine and Aldehyde in DCM. Add Acetic Acid. Stir for 30-60 mins at RT.
-
Checkpoint: Ensure the solution is clear.
-
-
Reduction: Add STAB (
) in one portion.-
Why STAB? It is mild and will reduce the iminium ion but not the aldehyde, preventing side reactions.
-
-
Quench: Stir overnight. Quench with saturated
. -
Extraction: Extract with DCM. The excess piperazine usually stays in the aqueous layer (if pH is controlled).
Part 4: Data Summary & Conditions Table
| Variable | Condition | Effect on Reaction |
| Stoichiometry | Piperazine (1.0 eq) | High risk of Bis-alkylation (N,N'). |
| Piperazine (5.0 eq) | Favors Mono-alkylation (N). | |
| Base | Very strong. Promotes Elimination (E2) on alkyl halides. | |
| Mild. Standard for | ||
| Solvent | DMF / DMSO | Increases reaction rate but hard to remove; promotes over-alkylation. |
| Acetonitrile / Acetone | Moderate rate; easier workup; better selectivity. | |
| Reagent | Alkyl Chloride | Slow reaction. May require NaI catalyst (Finkelstein). |
| Alkyl Iodide | Very fast. High risk of quaternization. |
References
-
Selectivity in Piperazine Synthesis
- Title: "Mono-alkylation of piperazine: A review of synthetic str
- Source:Organic Process Research & Development
-
URL:[Link] (Generalized landing for OPRD; specific protocols derived from standard process chemistry literature).
-
Reductive Amination Efficiency
- Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."
- Source:Journal of Organic Chemistry (Abdel-Magid et al.)
-
URL:[Link]
-
Regioselectivity Mechanisms
- Title: "Regioselective functionaliz
- Source:Tetrahedron Letters
-
URL:[Link]
-
pKa and Basicity Data
- Title: "Dissociation constants of piperazine and its deriv
- Source:Journal of Chemical & Engineering D
-
URL:[Link]
Sources
Technical Support Center: Interpreting Complex NMR Spectra of Halogenated Phenylpiperazines
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with halogenated phenylpiperazines. This guide is designed to serve as a troubleshooting resource and a repository of frequently asked questions to navigate the common challenges encountered during the NMR-based structural elucidation of this important class of compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions during your spectral analysis.
Part 1: Troubleshooting Guide
This section addresses the most common and perplexing issues encountered when analyzing the NMR spectra of halogenated phenylpiperazines.
Q1: My aromatic signals are a crowded, overlapping mess! I can't distinguish individual protons or determine coupling constants. What's happening and what should I do?
A1: This is a classic and frequent problem, typically stemming from a combination of signal overlap and second-order effects .
The Cause: In a simple "first-order" spectrum, the chemical shift difference between two coupled protons (Δν, measured in Hz) is much larger than the coupling constant (J) between them (typically Δν/J > 5).[1] When this condition is not met—as is common in aromatic systems where protons have similar chemical environments—the spectrum becomes "second-order." This leads to distorted splitting patterns, non-intuitive peak intensities (an effect known as "roofing"), and multiplets that are difficult to interpret manually.[1][2]
Troubleshooting Steps:
-
Increase Magnetic Field Strength: The most effective solution is to re-run the sample on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz). While the J-coupling (in Hz) remains constant, the chemical shift separation (Δν, in Hz) increases with the field strength.[1] This often simplifies the spectrum back towards a first-order appearance.
-
Change the NMR Solvent: Switching to a solvent with different anisotropic properties, such as from CDCl₃ to Benzene-d₆ or Acetone-d₆, can induce differential shifts in your proton resonances, potentially increasing the Δν/J ratio and resolving the overlap.[3]
-
Utilize 2D COSY (Correlation Spectroscopy): A COSY experiment is invaluable for untangling these complex regions. It visually maps out which protons are coupled to each other via off-diagonal cross-peaks, even when the multiplets are overlapping in the 1D spectrum.[4]
-
Employ Spectral Simulation: If the above options are not feasible, software that can perform spectral simulation can be used. By inputting estimated chemical shifts and coupling constants, you can generate a theoretical spectrum and iteratively adjust the parameters to match your experimental data, thereby extracting the true values.
Diagram: The Origin of Second-Order Effects
Caption: Relationship between Δν/J ratio and spectral complexity.
Q2: I see more aromatic signals than I expect for my substitution pattern. Why?
A2: This common observation is often due to the presence of rotamers , which arise from slow rotation around the Phenyl-Nitrogen (Ar-N) bond on the NMR timescale.
The Cause: The Ar-N bond has a partial double-bond character, and steric hindrance from substituents on either the phenyl or piperazine ring can create a significant energy barrier to rotation. If this rotation is slow at the analysis temperature, protons that would be chemically equivalent with fast rotation (e.g., the two protons ortho to the piperazine) become magnetically non-equivalent, giving rise to separate signals.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: This is the definitive experiment to confirm the presence of rotamers.[3] As you increase the temperature, the rate of rotation around the Ar-N bond will increase. If you are observing rotamers, you will see the distinct signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at a sufficiently high temperature.
-
2D EXSY (Exchange Spectroscopy): If you cannot reach a high enough temperature for coalescence, an EXSY or ROESY experiment can confirm that the extra peaks are from species in chemical exchange with each other. You will see off-diagonal cross-peaks connecting the signals of the different rotamers.
Q3: The signals for my piperazine ring protons are broad and poorly resolved. What are the possible causes?
A3: Broadening in the piperazine ring signals is typically due to one of two dynamic processes: intermediate-rate conformational exchange or quadrupolar broadening from the adjacent nitrogen.
The Cause:
-
Conformational Exchange: The piperazine ring is not static; it undergoes a "chair-to-chair" ring flip. If the rate of this exchange is intermediate on the NMR timescale for the operating temperature, it leads to significant signal broadening.
-
Quadrupolar Broadening: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a nuclear spin I=1 and is a quadrupolar nucleus.[5] This means it can relax very quickly, and this rapid relaxation can broaden the signals of protons attached to it or adjacent to it.[4]
Troubleshooting Steps:
-
Adjust the Temperature (VT-NMR):
-
Cooling: Lowering the temperature will slow down the chair-flipping. If you can reach the "slow exchange regime," you may be able to resolve separate, sharp signals for the axial and equatorial protons of a single chair conformer.
-
Heating: Raising the temperature will accelerate the chair-flipping. In the "fast exchange regime," you will observe sharp, population-averaged signals.
-
-
Check Sample and Shimming: Before investigating complex dynamic effects, always rule out simpler causes. Ensure your sample is fully dissolved and not too concentrated.[3] Poor magnetic field homogeneity (bad shimming) will also cause broad peaks.[6][7]
Q4: I have a fluorine substituent. How do I deal with the extra complexity from ¹H-¹⁹F and ¹³C-¹⁹F couplings?
A4: Fluorine couplings, while complicating 1D spectra, are a powerful tool for structure confirmation because they occur over multiple bonds.
The Cause: ¹⁹F is a spin I=½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly NMR-active.[8] It couples strongly not only to adjacent nuclei but also through space and over several bonds (long-range coupling).[9][10] You will commonly observe couplings to protons and carbons two, three, four, and even five bonds away (²J to ⁵J).[11]
Troubleshooting Steps:
-
Acquire a ¹⁹F NMR Spectrum: This is essential. A simple 1D ¹⁹F spectrum will tell you how many unique fluorine environments exist in your molecule. The large chemical shift range of ¹⁹F NMR makes it excellent for resolving different fluorinated species.[12]
-
Run a ¹H{¹⁹F} Decoupled Experiment: To simplify the ¹H spectrum and confirm which signals are coupled to fluorine, run a proton experiment while decoupling the fluorine channel. The complex multiplets in the original ¹H spectrum will collapse into simpler patterns, making the underlying ¹H-¹H couplings easier to analyze.
-
Use Heteronuclear 2D NMR:
-
¹H-¹⁹F HETCOR/HSQC: This experiment directly shows correlations between protons and fluorines, allowing you to identify which protons are coupled to which fluorines and measure the J-couplings.
-
¹³C-¹⁹F HMBC: This is extremely useful for assigning fluorinated carbons and their neighbors, as it reveals long-range JCF couplings.[13]
-
Q5: My carbon signals in the halogenated phenyl ring are broad or have strange shapes. What does this mean?
A5: This is a hallmark of a carbon atom directly bonded to a quadrupolar halogen, namely chlorine (Cl) or bromine (Br).
The Cause: Both chlorine (³⁵Cl, ³⁷Cl) and bromine (⁷⁹Br, ⁸¹Br) have nuclear spins greater than ½ and thus possess a nuclear quadrupole moment.[5] The interaction of this quadrupole moment with the local electric field gradient causes very rapid nuclear relaxation. This rapid relaxation of the halogen nucleus provides an efficient relaxation pathway for the attached carbon, leading to a significant broadening of the carbon's NMR signal.[14][15]
Distinguishing Chlorine from Bromine:
-
Chlorine: The two stable isotopes, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of roughly 3:1.[14] Because the isotopes have slightly different effects on the carbon's chemical shift, you may observe a broadened singlet or, in high-resolution spectra, two partially resolved peaks with a ~3:1 intensity ratio.[14]
-
Bromine: The two stable isotopes, ⁷⁹Br and ⁸¹Br, have a natural abundance ratio of nearly 1:1.[14] However, bromine nuclei have larger quadrupole moments than chlorine, often resulting in such severe broadening that the attached carbon signal is very wide, weak, or sometimes completely unobservable.[5][14]
Troubleshooting Steps:
-
Increase Acquisition Time: To improve the signal-to-noise ratio for these broad, weak signals, acquire the ¹³C spectrum with a significantly larger number of scans.
-
Use DEPT Experiments: A DEPT-135 experiment can help confirm the signal belongs to a C-H or CH₃ (positive) or a CH₂ (negative). Quaternary carbons (like C-Cl or C-Br) will be absent in DEPT spectra, helping to confirm their identity.[16]
Part 2: Frequently Asked Questions (FAQs)
FAQ1: What are typical ¹H and ¹³C chemical shift ranges for halogenated phenylpiperazines?
While precise shifts are highly dependent on substitution and solvent, the following table provides general guidance. Halogen substitution generally causes a downfield shift for the directly attached carbon (ipso-carbon) and influences the ortho, meta, and para positions to varying degrees.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Phenyl (ortho to Pip) | 6.8 - 7.2 | 115 - 125 | Highly dependent on halogen position. |
| Phenyl (meta to Pip) | 7.1 - 7.4 | 128 - 131 | Often shows the least variation. |
| Phenyl (para to Pip) | 6.8 - 7.1 | 118 - 128 | Sensitive to substituents. |
| Phenyl (C-Halogen) | - | 110 - 160 | Ipso-carbon shift is highly variable. F: ~150-165, Cl: ~125-135, Br: ~110-125. |
| Piperazine (α to N-Ph) | 3.0 - 3.4 | 48 - 55 | Protons adjacent to the aromatic ring. |
| Piperazine (β to N-Ph) | 2.8 - 3.2 | 45 - 52 | Protons adjacent to the second nitrogen. |
| Piperazine (N-H) | 1.5 - 4.0 | - | Broad, variable, may exchange with D₂O. |
Note: These are approximate ranges. Predicting chemical shifts with high accuracy can be achieved using DFT calculations or specialized software.[17][18]
FAQ2: How can I definitively assign the ortho, meta, and para positions on my substituted phenyl ring?
A systematic, multi-experiment approach is the most reliable method.
Diagram: Workflow for Aromatic System Assignment
Caption: A systematic workflow for assigning aromatic signals.
-
¹H NMR: Start by identifying the number of aromatic protons and their multiplicities (doublet, triplet, etc.). This gives you initial clues about the substitution pattern.
-
COSY: Identify which protons are adjacent (³J coupling). For example, in a 1,4-disubstituted ring, you will see a COSY correlation between the two ortho protons and another between the two meta protons, forming two separate spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment links each proton signal directly to the carbon it is attached to (¹JCH). You can now assign the carbons that have protons.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final confirmation. It shows correlations between protons and carbons that are 2 or 3 bonds away.[19] Look for correlations from the piperazine protons (specifically the ones at the N-Ph position) to the aromatic carbons. These protons will show a strong correlation to the ipso-carbon (3 bonds away) and the ortho-carbons (2 bonds away), unambiguously locking in the assignment.
FAQ3: What is the best way to confirm the site of halogenation?
The site of halogenation is a quaternary carbon (C-X), which will be invisible in the ¹H NMR and DEPT-135 spectra. HMBC is the most powerful tool here.
-
For F, Cl, Br: Protons that are ortho and meta to the halogen will show HMBC correlations to the C-X carbon. For example, a proton ortho to a bromine will have a ³J coupling to the C-Br carbon, resulting in an HMBC cross-peak. By identifying which protons correlate to this quaternary carbon, you can pinpoint its location.
-
For F: The presence of large ¹³C-¹⁹F coupling constants is definitive. The ipso-carbon (C-F) will show a very large one-bond coupling (¹JCF ≈ 240-260 Hz), appearing as a doublet in the coupled ¹³C spectrum. Carbons that are ortho and meta will also show smaller but significant ²JCF and ³JCF couplings.[13]
// Using invisible nodes for precise arrow placement node [shape=point, width=0, height=0, style=invis]; H_ortho [pos="1.2,1.8!"]; C_ipso [pos="2.0,2.4!"]; C_ortho [pos="1.0,2.4!"]; H_pip [pos="2.9,1.0!"];
H_pip -> C_ipso [label="³JCH", fontcolor="#202124"]; H_pip -> C_ortho [label="²JCH", fontcolor="#202124"]; H_ortho -> C_ipso [label="³JCH", fontcolor="#202124"];
// Placeholder for the image mol [label="", image="https://i.imgur.com/gS3aE8p.png", pos="2,1.5!"]; }
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. Your NMReady-60 Order! — Nanalysis [nanalysis.com]
- 3. Troubleshooting [chem.rochester.edu]
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- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. biophysics.org [biophysics.org]
- 13. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 14. UCSD SSPPS NMR Facility: Distinguishing chlorine and bromine by 1H-13C HSQC [sopnmr.blogspot.com]
- 15. researchgate.net [researchgate.net]
- 16. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 17. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
Challenges in the scale-up of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine production
The following Technical Support Guide is structured to address the specific scale-up challenges of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine , a critical intermediate often utilized in the synthesis of mixed agonist/antagonist CNS agents.
This guide moves beyond basic synthesis into industrial troubleshooting, focusing on Process Safety , Genotoxic Impurity (PGI) Control , and Catalyst Removal .
Process Architecture & Route Selection
Use this decision matrix to validate your current synthetic strategy before troubleshooting specific issues.
The production of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine generally follows two major pathways. Your troubleshooting steps differ significantly based on the route chosen.
Route Decision Tree
Caption: Figure 1. Strategic selection of synthetic routes balancing raw material availability against impurity risks (PGIs vs. Metals).
Troubleshooting Guides (Q&A Format)
Module A: Impurity Control in N-Ethylation (Route A)
Context: You are converting 1-(4-bromo-3-chlorophenyl)piperazine to the target using an ethylating agent.
Q1: I am detecting significant levels of the quaternary ammonium salt impurity (>5%). How do I suppress this during scale-up? Diagnosis: This is a classic "over-alkylation" issue common when using highly reactive alkyl halides (Ethyl Bromide/Iodide) in the presence of excess base. Technical Solution:
-
Switch to Reductive Amination: The most robust fix is replacing ethyl halides with Acetaldehyde and a reducing agent (STAB or NaBH₄). This mechanism proceeds via an iminium ion intermediate which physically cannot form a quaternary salt, capping the reaction at the tertiary amine stage.
-
Phase Transfer Control (If using Et-Br): If you must use ethyl bromide, switch to a biphasic system (Toluene/Water) with an inorganic base (K₂CO₃) and strictly limit the alkyl halide stoichiometry to 0.95 equivalents. The lower solubility of the mono-ethyl product in the aqueous phase helps protect it from further alkylation.
Q2: My Quality Assurance (QA) team flagged "Ethyl Bromide" as a PGI (Potentially Genotoxic Impurity). How do I meet the TTC limits? Diagnosis: Ethyl bromide is a known alkylating agent with strict regulatory limits (Threshold of Toxicological Concern, typically <1.5 µ g/day intake).[1] Protocol:
-
Step 1 (Process Change): As noted above, switch to Reductive Amination (Acetaldehyde). Acetaldehyde is Class 3 (low toxicity) and avoids the PGI classification entirely.
-
Step 2 (Purge Strategy): If Et-Br is mandatory, you must demonstrate a "Purge Factor".
-
Action: Introduce a high-vacuum distillation step or a recrystallization from a solvent where Et-Br is highly soluble but the product is not (e.g., Heptane wash of the free base).
-
Validation: You must validate the absence of Et-Br using Headspace GC-MS.
-
Module B: Palladium-Catalyzed Coupling Challenges (Route B)
Context: Coupling N-ethylpiperazine with a di-halo benzene (e.g., 1-bromo-3-chloro-4-iodobenzene).
Q3: The reaction stalls at 80% conversion, and adding more catalyst doesn't help. Why? Diagnosis: This is likely Halide Inhibition . In Buchwald-Hartwig aminations, the iodide leaving group can form bridging dimers with Palladium [Pd(Ar)(μ-I)L]₂, deactivating the catalytic cycle. Technical Solution:
-
Ligand Switch: Switch to bulky, electron-rich biaryl phosphine ligands like XantPhos or BrettPhos . These are sterically demanding and prevent the formation of inactive dimeric Pd species.
-
Solvent/Base Tweak: Use a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) which can help keep the iodide in solution and prevent catalyst precipitation.[2]
Q4: I am seeing "De-brominated" by-product (1-(3-chlorophenyl)-4-ethylpiperazine).
Diagnosis: The catalyst is performing oxidative addition into the C-Br bond as well as the C-I bond (or C-OTf), or performing
-
Temperature Control: Lower the reaction temperature. The activation energy for C-I insertion is lower than C-Br. Operate at the lowest temp required for C-I insertion (often 60-80°C).
-
Catalyst Selection: Use a catalyst system highly specific for Aryl-Iodides or Triflates, such as Pd(OAc)₂ + XantPhos . Avoid highly active "general" catalysts like Pd(dppf)Cl₂ at high temperatures.
Critical Workflow: Palladium Removal & Work-up
If using Route B, removing Pd to <10 ppm is the primary scale-up bottleneck. Crystallization alone is rarely sufficient.
Pd Scavenging Protocol
Table 1: Scavenger Performance Matrix
| Scavenger Type | Functional Group | Compatibility | Removal Efficiency | Recommended For |
| Silica-Thiol (Si-SH) | -SH (Mercaptan) | Universal | High (>95%) | General Pd(II) removal |
| Silica-Thiourea | Thiourea | Acid Sensitive | Very High (>99%) | Pd(0) & Pd(II) |
| Activated Carbon | N/A | Cheap/Dirty | Moderate (60-80%) | Bulk initial cleanup |
| Crystallization | N/A | N/A | Low (Variable) | Final polishing only |
Optimized Work-up Diagram
Caption: Figure 2. Integrated work-up stream ensuring compliance with ICH Q3D elemental impurity limits.
Analytical Checkpoints
To ensure the integrity of the scale-up, the following In-Process Controls (IPC) are mandatory:
-
Regioselectivity Check (NMR):
-
Genotoxic Impurity Limit (GC-MS):
-
Target: Ethyl Bromide / Ethyl Iodide.
-
Limit: NMT (Not More Than) 10 ppm (Calculated based on typical TTC and daily dose).
-
Technique: Headspace GC-MS using SIM (Selected Ion Monitoring) mode for maximum sensitivity.
-
References
-
Buchwald-Hartwig Amination Scale-up
-
Palladium Removal Strategies
-
Genotoxic Impurity (PGI)
-
Piperazine Synthesis Overview
Sources
- 1. ijrti.org [ijrti.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
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- 9. pharmtech.com [pharmtech.com]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phenylpiperazine Derivative Synthesis
A Guide to Improving Reaction Kinetics and Troubleshooting Common Experimental Issues
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phenylpiperazine derivatives. This guide is designed to provide in-depth technical assistance and practical solutions to common challenges encountered during the synthesis of these important compounds. As Senior Application Scientists, we aim to combine theoretical knowledge with field-tested experience to help you optimize your reaction kinetics and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the synthesis of phenylpiperazine derivatives, particularly through methodologies like the Buchwald-Hartwig amination, a cornerstone for C-N bond formation.[1][2][3]
Q1: What are the primary methods for synthesizing phenylpiperazine derivatives?
The most prevalent methods for creating the core phenylpiperazine structure involve the formation of a carbon-nitrogen (C-N) bond between a piperazine moiety and an aryl group. The key strategies include:
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This is a widely used and versatile method for coupling amines with aryl halides.[1][2][4] It offers mild reaction conditions and high selectivity compared to older methods.[4]
-
Nucleophilic Aromatic Substitution (SNA r): This method is typically used when the aryl ring is activated by electron-withdrawing groups. An example is the reaction of N-phenylpiperazine with 2-chloro-5-nitropyridine.[5]
-
Reductive Amination: This two-step, often one-pot, process involves the reaction of a piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced to the amine.[6][7] This is particularly useful for N-alkylation of the piperazine ring.[7][8]
-
Classical N-Arylation: This can involve reacting piperazine with an aryl halide at high temperatures, sometimes without a solvent.[9][10][11]
Q2: How do I choose the right catalyst system for a Buchwald-Hartwig reaction?
The choice of catalyst and ligand is critical for a successful Buchwald-Hartwig amination.
-
Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[12][13] Modern palladacycle pre-catalysts (like G3 or G4 XPhos) are often more efficient as they readily form the active Pd(0) species.[13]
-
Ligand Selection: The ligand stabilizes the palladium catalyst and facilitates the reaction. The choice is highly dependent on the substrates.[13]
-
For primary amines , ligands like BrettPhos can be effective.[13]
-
For secondary amines , such as piperazine, RuPhos is often a good choice.[13][14]
-
Bulky, electron-rich phosphine ligands are generally preferred, especially for less reactive aryl chlorides.[13] Bidentate phosphine ligands like BINAP and DPPF were early developments that improved reaction rates and yields.[1]
-
Q3: What is the role of the base in these reactions, and which one should I use?
The base is crucial for deprotonating the amine, making it a better nucleophile.
-
Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium hexamethyldisilazide (LHMDS) are most common.[12][13]
-
Weaker Bases: For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[12][13]
-
Solubility: The solubility of the base can be a factor. Cs₂CO₃ is often favored for its good solubility in common organic solvents.[12]
Q4: How does the choice of solvent affect the reaction kinetics?
The solvent plays a significant role in dissolving reactants and influencing the reaction pathway.
-
Common Solvents: Anhydrous, aprotic solvents like toluene, dioxane, and THF are frequently used.[15]
-
Solvent Polarity: The polarity of the solvent can impact the reaction outcome. For instance, in a study of the Buchwald-Hartwig reaction between p-bromotoluene and piperazine, m-xylene (a non-polar, aprotic solvent) was found to be most appropriate under the tested conditions.[4]
-
Aqueous Conditions: Recent developments have enabled palladium-catalyzed aminations in aqueous micellar conditions, offering a more sustainable approach.[16]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of phenylpiperazine derivatives.
Issue 1: Slow or Stalled Reaction
A reaction that is not proceeding to completion is a frequent issue. Several factors could be at play.
Possible Causes & Solutions
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently.
-
Inappropriate Ligand Choice: The ligand is not suitable for your specific substrates.
-
Incorrect Base: The chosen base may be too weak or insoluble.
-
Low Temperature: The reaction may require more thermal energy.
Workflow for Optimizing a Stalled Reaction
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. ovid.com [ovid.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. grokipedia.com [grokipedia.com]
- 10. CN103980229B - A kind of preparation method of N-phenylpiperazine - Google Patents [patents.google.com]
- 11. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine and its Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) surrounding the novel scaffold, 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine. Designed for researchers and professionals in drug discovery and development, this document delves into the nuanced effects of structural modifications on potential biological activity. We will explore a systematic series of analogs, comparing their hypothetical performance based on established principles of medicinal chemistry and experimental data from related compounds. This guide is intended to serve as a foundational resource for initiating and advancing research programs centered on this promising chemical entity.
Introduction: The Phenylpiperazine Scaffold in Drug Discovery
The phenylpiperazine moiety is a well-established pharmacophore present in numerous approved drugs and clinical candidates, demonstrating a wide range of biological activities. These activities often stem from the ability of the phenylpiperazine core to interact with various receptors and transporters in the central nervous system (CNS) and other biological systems. Arylpiperazine derivatives have shown affinity for serotonergic (5-HT) and adrenergic (α) receptors, making them valuable scaffolds in the development of antidepressants, antipsychotics, and anxiolytics.[1][2][3] The specific substitution patterns on both the phenyl ring and the piperazine nitrogen are critical in determining the potency, selectivity, and overall pharmacological profile of these compounds.[4][5]
The subject of this guide, 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine, presents a unique substitution pattern with a di-halogenated phenyl ring. Understanding how each component of this molecule—the bromo and chloro substituents, their positions, the ethyl group, and the piperazine linker—contributes to its biological activity is paramount for optimizing it as a potential therapeutic agent.
Core Structure and Rationale for SAR Studies
The logical starting point for an SAR investigation is the deconstruction of the parent molecule into its key functional components. This allows for a systematic approach to designing analogs and interpreting the resulting activity data.
Caption: Key regions for SAR modification of the parent compound.
Our investigation will focus on three primary regions:
-
R1: The Phenyl Ring: We will explore the impact of the number, type, and position of halogen substituents. This is crucial as the electronic nature and size of these groups can significantly influence receptor binding.[1][2]
-
R2: The N4-Substituent: The ethyl group at the N4 position of the piperazine ring will be varied to assess how changes in alkyl chain length and branching affect activity and pharmacokinetic properties.
-
R3: The Piperazine Core: We will consider analogs where the piperazine ring is replaced with other cyclic amines to determine the importance of the dual nitrogen atoms and the ring's conformation.
Comparative Analysis of Structural Analogs
The following sections provide a comparative analysis of proposed analogs. The biological activity data, where available from related compounds, is presented to support the rationale for each modification. For the purpose of this guide, we will consider a hypothetical primary endpoint of affinity for a generic G-protein coupled receptor (GPCR), measured by Ki (nM). Lower Ki values indicate higher affinity.
R1: Phenyl Ring Modifications
The substitution pattern on the phenyl ring is a key determinant of affinity and selectivity for many CNS targets.[1][2] We will examine the individual and combined contributions of the bromo and chloro groups.
| Compound ID | R1 Substituents | Predicted Ki (nM) | Rationale for Modification |
| Parent | 4-Bromo, 3-Chloro | 5.2 | Baseline compound. |
| Analog 1A | 4-Bromo | 15.8 | To assess the contribution of the 3-chloro group. Removal may decrease affinity due to loss of a key electronic or steric interaction. |
| Analog 1B | 3-Chloro | 22.4 | To evaluate the importance of the 4-bromo substituent. The larger bromo group may be critical for occupying a specific hydrophobic pocket. |
| Analog 1C | 4-Chloro | 18.9 | Isosteric replacement of bromo with chloro to test the influence of halogen size at the para position. The para position is often sensitive to substituent volume.[2] |
| Analog 1D | 3,4-Dichloro | 8.1 | To determine if a similar di-halogen pattern with smaller atoms retains activity. This can inform on the steric tolerance of the binding site. |
| Analog 1E | 4-Fluoro, 3-Chloro | 12.5 | Introduction of a smaller, more electronegative halogen to probe electronic requirements. |
Expert Insights: The presence of a halogen at the meta position has been implicated in selectivity for certain receptors like 5-HT1A over α1.[1][2] Therefore, removing the 3-chloro group (Analog 1A) might not only reduce affinity but also alter the selectivity profile. The para position is often more constrained, suggesting that larger substituents like bromine might be optimal, and smaller ones (Analog 1C) could lead to a loss of affinity.[2]
R2: N4-Piperazine Substituent Modifications
The substituent on the distal nitrogen of the piperazine ring significantly impacts properties such as basicity, lipophilicity, and the potential for additional interactions with the target protein.
| Compound ID | R2 Substituent | Predicted Ki (nM) | Rationale for Modification |
| Parent | -CH2CH3 (Ethyl) | 5.2 | Baseline compound. |
| Analog 2A | -CH3 (Methyl) | 8.9 | To assess if a smaller alkyl group is tolerated and to slightly decrease lipophilicity. |
| Analog 2B | -CH2CH2CH3 (n-Propyl) | 4.1 | To explore if extending the alkyl chain can access an additional hydrophobic region, potentially increasing affinity. |
| Analog 2C | -CH(CH3)2 (Isopropyl) | 14.7 | Introduction of branching to probe steric hindrance near the N4 position. |
| Analog 2D | -H | 45.3 | Removal of the alkyl group to determine its necessity for activity. The unsubstituted nitrogen may lead to different interactions or metabolic instability. |
Expert Insights: The N-alkyl group on the piperazine can influence the overall pKa of the molecule, which in turn affects its charge state at physiological pH and its ability to cross the blood-brain barrier. While longer chains (Analog 2B) can sometimes enhance affinity through increased hydrophobic interactions, they can also lead to reduced selectivity and undesirable off-target effects.
Experimental Protocols
To validate the hypotheses presented in this guide, the synthesis and biological evaluation of the proposed analogs are required. The following are generalized yet detailed protocols based on established methodologies for phenylpiperazine synthesis and screening.[6][7][8]
General Synthetic Scheme
The synthesis of the target compounds typically involves a nucleophilic substitution reaction between a substituted aniline and a bis(2-haloethyl)amine, followed by N-alkylation.[6][9]
Caption: General synthetic workflow for target compounds.
Step-by-Step Synthesis of 1-(4-Bromo-3-chlorophenyl)piperazine (Intermediate C):
-
To a solution of 1-bromo-2-chloro-4-nitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add piperazine (2.5 eq).
-
Add a non-nucleophilic base, such as potassium carbonate (K2CO3) (3.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate phenylpiperazine.
Step-by-Step N-Alkylation to Yield Final Product (E):
-
Dissolve the intermediate 1-(4-Bromo-3-chlorophenyl)piperazine (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.
-
Add a base such as potassium carbonate (1.5 eq) to the solution.
-
Add the corresponding alkyl halide (e.g., ethyl iodide for the parent compound) (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until completion as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove inorganic salts.
-
Dry the organic layer, concentrate, and purify the final product by chromatography or recrystallization.
Radioligand Binding Assay Protocol
To determine the binding affinity (Ki) of the synthesized compounds for a target GPCR, a competitive radioligand binding assay is a standard and robust method.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold buffer solution. Centrifuge the homogenate to pellet the membranes, then resuspend in a fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]-ligand), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioactivity will decrease as the concentration of the test compound increases. Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve. The IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
This guide outlines a systematic approach to understanding the structure-activity relationship of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine. By methodically modifying the phenyl ring substituents and the N-alkyl group, researchers can probe the structural requirements for optimal biological activity. The provided synthetic and assay protocols offer a clear path for experimental validation.
Future work should focus on synthesizing the proposed analogs and evaluating their affinity and functional activity at a panel of relevant biological targets. Promising compounds should then be profiled for their pharmacokinetic properties (ADME) and in vivo efficacy. This iterative process of design, synthesis, and testing is fundamental to the successful development of novel therapeutic agents based on the phenylpiperazine scaffold.
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A Comparative Analysis of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine and Other Dopamine D3 Receptor Ligands for Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The dopamine D3 receptor (D3R) has emerged as a significant target for therapeutic intervention in a range of central nervous system (CNS) disorders, including schizophrenia, substance use disorder, and Parkinson's disease.[1][2][3] Unlike the closely related D2 receptor, which is widely distributed throughout the brain, the D3R is primarily expressed in the limbic regions associated with mood, cognition, and reward.[3][4] This localized expression profile presents a compelling opportunity to develop targeted therapies with potentially fewer side effects than non-selective dopamine antagonists.[3][5] The primary challenge in D3R-targeted drug design lies in achieving high selectivity over the highly homologous D2 receptor.[2][6]
This guide provides a comparative analysis of the putative D3 receptor ligand, 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine, against a selection of well-characterized D3R ligands. By examining the structure-activity relationships (SAR) within the phenylpiperazine class and comparing them to established compounds, we can project the potential pharmacological profile of this novel entity and contextualize its standing in the landscape of D3R-targeted drug discovery.
The Phenylpiperazine Scaffold: A Privileged Motif for D3 Receptor Ligands
The 4-phenylpiperazine moiety is a well-established scaffold in the design of aminergic G protein-coupled receptor (GPCR) ligands, including those targeting dopamine receptors.[7] Structure-activity relationship studies have revealed that substitutions on both the phenyl ring and the piperazine nitrogen play crucial roles in determining binding affinity and selectivity for the D3 receptor.[6][8]
For 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine, the key structural features to consider are:
-
The Phenyl Ring Substitution: The presence of a bromo group at the 4-position and a chloro group at the 3-position. Halogen substitutions on the phenyl ring are common in D3R ligands and can influence both affinity and selectivity.[9] The specific placement of these electron-withdrawing groups will likely impact the electrostatic interactions with residues in the D3R binding pocket.
-
The Piperazine N-4 Substitution: An ethyl group is present on the second nitrogen of the piperazine ring. The nature and size of this substituent are critical for modulating the interaction with the receptor.
Comparative Ligand Analysis
To understand the potential of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine, it is instructive to compare its structure to known D3 receptor ligands with varying pharmacological profiles.
| Ligand | Structure | D3R Kᵢ (nM) | D2R Kᵢ (nM) | Selectivity (D2/D3) | Functional Activity |
| Pramipexole | (S)-N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine | 0.5[10] | 3.3[10] | ~7 | Agonist[11] |
| Eticlopride | (S)-(-)-3-Chloro-5-ethyl-N-[[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-methoxybenzamide | 0.16[12] | 0.50[12] | ~3 | Antagonist[12] |
| FAUC 365 | N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide | 0.17 | >25.5 | >150 | Partial Agonist |
| ABT-925 | 5-(4-(4-(5-cyano-3-pyridinyl)phenyl)butyl)-5-azaspiro[2.4]heptan-7-one | 2.9 | ~290 | ~100 | Antagonist[5][13] |
| 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine | 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine | Predicted High Affinity | Predicted Moderate to High Affinity | Predicted Moderate Selectivity | Predicted Antagonist/Partial Agonist |
Binding affinities and functional activities for 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine are predicted based on SAR of the phenylpiperazine class.
Projected Pharmacological Profile of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
Based on the established SAR of phenylpiperazine-based D3R ligands, we can hypothesize the following for 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine:
-
Binding Affinity: The substituted phenylpiperazine core is a strong indicator of potential D3R binding. The specific halogenation pattern (4-bromo, 3-chloro) is anticipated to contribute favorably to binding affinity, likely in the low nanomolar to sub-nanomolar range.
-
D2R/D3R Selectivity: Achieving high D3R selectivity over D2R is a significant hurdle.[6] While the phenylpiperazine scaffold is amenable to conferring D3R preference, the relatively simple ethyl substituent on the piperazine nitrogen may not be optimal for maximizing this selectivity. It is plausible that the compound will exhibit moderate D3R selectivity.
-
Functional Activity: Without experimental data, the functional activity is difficult to predict with certainty. Many phenylpiperazine derivatives act as antagonists or partial agonists at the D3R.[2][14] The overall structure does not strongly resemble known full agonists like pramipexole.
Experimental Workflows for Pharmacological Characterization
To empirically determine the pharmacological profile of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine, a series of in vitro assays are required.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of the test compound for the human D2 and D3 receptors and to establish its selectivity.
Methodology:
-
Membrane Preparation: Utilize cell lines stably expressing either the human D2 or D3 receptor (e.g., HEK293 or CHO cells). Prepare crude membrane fractions by homogenization and centrifugation.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-Iodosulpride) and a range of concentrations of the unlabeled test compound (1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine).
-
Separation and Detection: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters. Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Figure 1: Workflow for Radioligand Binding Assay.
Functional Assays (e.g., cAMP Assay)
Objective: To determine the functional activity of the test compound at the D2 and D3 receptors (i.e., whether it is an agonist, antagonist, or partial agonist).
Methodology:
-
Cell Culture: Use cell lines co-expressing the human D2 or D3 receptor and a reporter system, such as a cyclic AMP (cAMP) response element coupled to a luciferase gene, or directly measure cAMP levels.
-
Agonist Mode: Treat the cells with increasing concentrations of the test compound and measure the resulting change in the reporter signal (e.g., a decrease in forskolin-stimulated cAMP levels for a Gi-coupled receptor).
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, followed by stimulation with a known D2/D3 receptor agonist (e.g., quinpirole). Measure the ability of the test compound to inhibit the agonist-induced response.
-
Data Analysis: For agonist activity, plot the response against the log of the compound concentration to determine the EC₅₀ (effective concentration for 50% of the maximal response) and the Eₘₐₓ (maximal effect). For antagonist activity, determine the IC₅₀ and calculate the pA₂ value to quantify the potency.
Figure 2: Workflow for cAMP-based Functional Assay.
Synthesis of Phenylpiperazine Derivatives
The synthesis of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine would likely follow established synthetic routes for N-arylpiperazines. A common method is the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of an aryl halide with piperazine.[8] Subsequent N-alkylation of the piperazine would yield the final product.
Proposed Synthetic Route:
-
Buchwald-Hartwig Amination: Reaction of 1-bromo-4-chloro-2-iodobenzene with piperazine in the presence of a palladium catalyst and a suitable base to form 1-(4-Bromo-3-chlorophenyl)piperazine.
-
N-Alkylation: Reaction of 1-(4-Bromo-3-chlorophenyl)piperazine with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base to yield 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine.[15]
Figure 3: Proposed Synthetic Pathway.
Conclusion and Future Directions
While 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine is an uncharacterized compound, its chemical structure, based on the privileged phenylpiperazine scaffold, suggests it is a promising candidate for a D3 receptor ligand. The comparative analysis with well-established D3R ligands indicates a likelihood of high binding affinity, with the key unknown being its selectivity over the D2 receptor and its functional activity profile.
The experimental workflows outlined in this guide provide a clear path for the comprehensive pharmacological characterization of this and other novel D3R-targeted compounds. The data generated from these assays will be critical in determining its potential as a research tool to probe the function of the D3 receptor or as a starting point for the development of novel therapeutics for CNS disorders. Future optimization of this scaffold could involve modifying the N-alkyl substituent and exploring a wider range of substitutions on the phenyl ring to enhance D3R selectivity and fine-tune its functional properties.
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Validating the biological efficacy of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine in models
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists Subject: 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine (Hereafter referred to as Br-Cl-EP )
Executive Summary: The Pharmacophore Logic
1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine (Br-Cl-EP ) represents a specific subclass of mixed-halogenated phenylpiperazines . In the context of neuropsychopharmacology, this scaffold is not merely a random derivative but a targeted probe likely designed to exploit the selectivity windows between Serotonin 5-HT2A, 5-HT2C, and monoamine transporters.
While the meta-chlorophenylpiperazine (mCPP) moiety is the gold standard for 5-HT2C agonism , the addition of a para-bromo substituent (reminiscent of the 5-HT2A agonist DOB) and an N-ethyl tail creates a unique pharmacological profile. This guide outlines the validation framework to characterize Br-Cl-EP, contrasting it against established standards like mCPP, TFMPP, and Ketanserin.
Part 1: Structural Analysis & Predicted Mechanism (SAR)
To validate Br-Cl-EP, we must first establish the "Mechanism of Hypothesis" based on its Structure-Activity Relationship (SAR).
The Pharmacophore Map
The molecule combines three critical structural domains:
-
The Phenyl Core (3-Cl, 4-Br): The 3-chloro substituent typically anchors the molecule in the 5-HT2C receptor pocket. The 4-bromo group often enhances affinity for 5-HT2A (as seen in hallucinogenic amphetamines) but may also increase metabolic stability against hydroxylation.
-
The Piperazine Ring: The primary pharmacophore for serotonin receptor binding.
-
The N-Ethyl Tail: Unlike the N-unsubstituted (metabolite-like) or N-methyl variants, the N-ethyl group increases lipophilicity (LogP) and often reduces intrinsic efficacy, potentially converting a full agonist into a partial agonist or antagonist.
Figure 1: Structural dissection of Br-Cl-EP highlighting the functional roles of halogen substitution and N-alkylation.
Part 2: In Vitro Validation Protocols
Direct comparison with "Gold Standard" ligands is required to define the efficacy profile (Agonist vs. Antagonist).
Receptor Binding Affinity ( )
Objective: Determine if Br-Cl-EP binds to the target receptors. Method: Radioligand Displacement Assay.
| Target | Radioligand | Reference Standard (Positive Control) | Expected Br-Cl-EP Outcome |
| 5-HT2C | [³H]-Mesulergine | mCPP ( | High Affinity (Low nM range due to 3-Cl) |
| 5-HT2A | [³H]-Ketanserin | Ketanserin | Moderate Affinity (Due to 4-Br) |
| 5-HT1A | [³H]-8-OH-DPAT | Buspirone | Low/Moderate Affinity |
| SERT | [³H]-Citalopram | Fluoxetine | Potential inhibition (check for reuptake activity) |
Functional Efficacy ( / )
Binding does not equal activation. You must distinguish between Agonism (activates receptor) and Antagonism (blocks receptor).
Protocol: IP-One / Calcium Flux Assay (Gq-coupled pathway)
-
Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT2C (edited isoform).
-
Agonist Mode: Treat cells with Br-Cl-EP (0.1 nM – 10 µM). Measure intracellular Calcium (
) release.-
Comparison: Normalize response to 10 µM 5-HT (100%).
-
mCPP Performance: Typically acts as a partial agonist (~80%
).
-
-
Antagonist Mode: Pre-treat with Br-Cl-EP, then challenge with
of 5-HT.-
Comparison: Use SB-242084 (selective 5-HT2C antagonist) as the control.
-
Figure 2: The Gq-coupled signaling cascade utilized in functional calcium flux assays to determine agonist efficacy.
Part 3: In Vivo Behavioral Validation
To prove biological efficacy, the compound must cross the Blood-Brain Barrier (BBB) and induce phenotype-specific behaviors.
The Head-Twitch Response (HTR)
Target: 5-HT2A Agonism.
-
Rationale: 5-HT2A agonists (like DOI or LSD) induce a characteristic rapid head rotation in rodents.
-
Protocol: Administer Br-Cl-EP (IP, 1–10 mg/kg) to C57BL/6 mice. Record HTR events over 30 mins.
-
Interpretation:
-
High HTR count = 5-HT2A Agonist (Hallucinogenic potential).
-
Zero HTR = 5-HT2A Antagonist or Non-binder.
-
Hypophagia (Food Intake Suppression)
Target: 5-HT2C Agonism.
-
Rationale: 5-HT2C activation promotes satiety (anti-obesity mechanism).
-
Protocol: Fasted rats (16h). Administer Br-Cl-EP vs. Vehicle vs. mCPP. Measure food intake at 1h, 2h, 4h.
-
Interpretation: Significant reduction in food intake (blocked by SB-242084) confirms in vivo 5-HT2C efficacy.
Drug Discrimination
Objective: "What does the drug feel like?"
-
Method: Train rats to discriminate mCPP (cue) from Saline.
-
Test: Administer Br-Cl-EP.
-
Result: If rats press the "mCPP lever," Br-Cl-EP shares the subjective interoceptive effects of mCPP (likely 5-HT2C mediated anxiety/satiety).
Part 4: Metabolic Stability & Safety
The N-ethyl group is a metabolic liability. It is susceptible to N-dealkylation by hepatic CYPs (likely CYP3A4 or CYP2D6), converting Br-Cl-EP into 1-(4-Bromo-3-chlorophenyl)piperazine .
Stability Assay Workflow
-
Incubate Br-Cl-EP (1 µM) with Human/Rat Liver Microsomes + NADPH.
-
Sample at 0, 15, 30, 60 min.
-
Analyze via LC-MS/MS.
-
Key Metric: Intrinsic Clearance (
). -
Metabolite ID: Monitor for loss of Ethyl group (-28 Da) to identify the accumulation of the active metabolite.
Figure 3: The sequential validation hierarchy. Failure at Step 1 (Binding) precludes further biological testing.
References
-
mCPP Pharmacology: Gynther, J., et al. (1998). "Meta-chlorophenylpiperazine induced changes in locomotor activity are mediated by 5-HT1 as well as 5-HT2C receptors in mice." PubMed.
-
5-HT2C in Obesity: Bickerdike, M.J. (2003). "5-HT2C receptor agonists as potential drugs for the treatment of obesity." Current Topics in Medicinal Chemistry.
- Piperazine SAR: Glennon, R.A., et al. (1986). "Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP)." Pharmacology Biochemistry and Behavior.
-
Validation Protocols: Halberstadt, A.L., et al. (2020). "Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine (DOI)." Psychopharmacology.
-
Chemical Properties: PubChem Compound Summary for 1-(3-Chlorophenyl)piperazine (mCPP).
A Researcher's Guide to Selectivity: Cross-Reactivity Profiling of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its full biological signature—not just its intended therapeutic action, but also its unintended interactions with other proteins in the body. These "off-target" effects are a primary cause of adverse drug reactions and late-stage clinical failures.[1][2][3] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel arylpiperazine compound, 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine , offering a blend of theoretical rationale and practical, step-by-step experimental protocols.
The arylpiperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting the central nervous system (CNS).[4][5][6] Compounds with this core often interact with aminergic G-protein coupled receptors (GPCRs) and transporters due to their structural resemblance to endogenous neurotransmitters like serotonin and dopamine.[5][7] Given the structure of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine, it is reasonable to postulate that its primary biological activity will be centered on these target families. Our objective is to build a robust, data-driven comparison of its activity at a hypothesized primary target versus a panel of clinically relevant off-targets.
Part 1: Strategic Design of the Cross-Reactivity Investigation
The foundation of a meaningful cross-reactivity profile is a well-designed screening strategy. This involves postulating a primary target, selecting a logical panel of potential off-targets, and employing assays that provide clear, quantitative data.
Postulated Primary Target: The Serotonin 5-HT2A Receptor
Based on the prevalence of arylpiperazines as serotonin receptor modulators, we will hypothesize that the Serotonin 5-HT2A receptor , a Gq-coupled GPCR involved in various neurological processes, is the primary therapeutic target for our compound. This hypothesis provides the essential baseline against which all other interactions will be compared.
Curating the Off-Target Panel
A strategic off-target panel should include proteins that are either structurally related to the primary target, known to be promiscuous, or are associated with common adverse events.[2][8] Our panel for 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine is designed to cover key areas of concern for a CNS-active compound.
Table 1: Curated Off-Target Screening Panel
| Target Class | Specific Target | Rationale for Inclusion |
| Aminergic GPCRs | Dopamine D2 Receptor | High structural homology with serotonin receptors; D2 antagonism is linked to extrapyramidal side effects. |
| Adrenergic α1A Receptor | Often shows cross-reactivity with aminergic compounds; antagonism can lead to cardiovascular effects like hypotension. | |
| Histamine H1 Receptor | A common off-target for CNS drugs; antagonism is associated with sedation and weight gain. | |
| Monoamine Transporters | Serotonin Transporter (SERT) | Key regulator of serotonin levels; inhibition is a common antidepressant mechanism.[5] |
| Dopamine Transporter (DAT) | Regulates dopamine reuptake; inhibition can have stimulant or abuse potential. | |
| Key Ion Channel | hERG Potassium Channel | Critical for cardiac repolarization; blockade is a major cause of drug-induced QT prolongation and arrhythmia.[3] |
| Representative Kinase | Src Tyrosine Kinase | Representative of a large enzyme family often implicated in off-target effects. Kinase inhibition can lead to unforeseen cellular consequences.[9] |
| Nuclear Receptor | Pregnane X Receptor (PXR) | A key regulator of drug metabolism enzymes (e.g., CYP3A4); activation can lead to drug-drug interactions. |
The Screening Workflow: From Binding to Function
Our experimental approach will follow a tiered workflow. We begin with broad, high-throughput binding assays to identify any potential interactions. Hits from this initial screen are then progressed to more complex functional assays to determine the nature of the interaction (e.g., agonist, antagonist, or inverse agonist).
Caption: Tiered workflow for cross-reactivity profiling.
Part 2: Experimental Methodologies in Detail
To ensure trustworthiness and reproducibility, every protocol must be robust and self-validating. Here, we detail the methodology for a competitive radioligand binding assay, a gold-standard technique for primary screening.
Protocol: Competitive Radioligand Binding Assay
This assay quantifies the affinity of our test compound for a target receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine for the 5-HT2A receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (a high-affinity 5-HT2A antagonist).
-
Test Compound: 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine, serially diluted in assay buffer.
-
Non-specific Binding Control: Mianserin (10 µM), a non-radiolabeled ligand to saturate all specific binding sites.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: 96-well filter plates, cell harvester, liquid scintillation counter.
Step-by-Step Procedure:
-
Compound Plating: Prepare a 10-point serial dilution of the test compound (e.g., from 100 µM to 1 pM) in the assay buffer. Pipette 25 µL of each concentration into the wells of a 96-well plate. Include wells for "total binding" (buffer only) and "non-specific binding" (10 µM Mianserin).
-
Causality Check: A wide concentration range is crucial to accurately define the top and bottom plateaus of the competition curve, which is essential for a precise IC50 calculation.
-
-
Radioligand Preparation: Dilute [3H]-Ketanserin in assay buffer to a final concentration equal to its Kd value (dissociation constant), typically around 1-2 nM. This concentration ensures that about 50% of the receptors are occupied, providing an optimal window for competitive displacement.
-
Membrane Preparation: Thaw the frozen cell membranes on ice and dilute them in ice-cold assay buffer to a concentration that will yield a robust signal-to-noise ratio (typically 5-10 µg of protein per well).
-
Assay Incubation: Add 100 µL of the diluted membranes and 75 µL of the diluted radioligand to each well of the plate. The total reaction volume is 200 µL. Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand. Wash the filters rapidly three times with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Self-Validation: Rapid and cold washing minimizes the dissociation of the radioligand from the receptor during the wash steps, preserving the equilibrium state.
-
-
Scintillation Counting: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(CPMtest - CPMNSB) / (CPMTotal - CPMNSB)]).
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of the radioligand is displaced).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Ki represents the intrinsic affinity of the compound for the receptor.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific [eurofins.com]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional Safety Panels and Off-Target Profiling Services_Safety 44 & 77 - ICESTP Safety Panel™ 44 & 77 - ICE Bioscience [en.ice-biosci.com]
- 9. An emerging role for kinase screening in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis and Separation of Piperazine Derivatives: A Comparative Technical Guide
This guide provides a critical, comparative analysis of the two primary routes to enantiopure piperazines: Asymmetric Synthesis versus Chiral Separation . It is designed for medicinal chemists and process engineers who must decide between "making it chiral" (synthesis) or "making it racemic and fixing it later" (separation).
Executive Summary: The "Make vs. Isolate" Decision
Piperazine pharmacophores are ubiquitous in FDA-approved therapeutics (e.g., Imatinib , Indinavir , Venetoclax ). However, the biological activity of these molecules is often governed strictly by their stereochemistry.
-
Asymmetric Synthesis is the preferred route for Process Chemistry (Scale >100g) due to atom economy and the avoidance of wasting 50% of the material.
-
Chiral Separation (HPLC/SFC) is the preferred route for Medicinal Chemistry (Scale <1g) due to speed and the immediate availability of both enantiomers for SAR (Structure-Activity Relationship) profiling.
Decision Matrix: Which Path to Choose?
The following decision tree illustrates the logical flow for selecting the optimal method based on project stage and material requirements.
Figure 1: Strategic decision matrix for accessing chiral piperazines.
Comparative Analysis of Methodologies
The following table contrasts the three dominant technologies for accessing chiral piperazines.
| Feature | Asymmetric Hydrogenation | Chiral Pool Synthesis | Chiral Resolution (HPLC/SFC) |
| Primary Mechanism | Catalytic reduction of pyrazines/imines | Modification of amino acids | Physical separation of enantiomers |
| Atom Economy | High (100% theoretical) | Medium (Protecting groups often needed) | Low (50% max yield without recycling) |
| Enantiomeric Excess | >95% ee (Ligand dependent) | >99% ee (Source dependent) | >99.9% ee (Method dependent) |
| Scalability | Excellent (Kg to Ton) | Good (Linear steps) | Moderate (Prep-HPLC is expensive) |
| Cost Driver | Catalyst (Ir/Pd) & Ligand | Starting Material (Amino Acid) | Solvents, Columns, & Waste |
| Best For | 2-Aryl or 2-Alkyl piperazines | 2-Carboxy/2-Hydroxymethyl analogs | Rapid access to both enantiomers |
Deep Dive: Enantioselective Synthesis
The Gold Standard: Ir-Catalyzed Asymmetric Hydrogenation
For 2-substituted piperazines, the asymmetric hydrogenation of pyrazines or quinoxalines is the most direct route. This method avoids the long linear sequences of chiral pool synthesis.
Mechanism & Causality: The reaction typically proceeds via the activation of the pyrazine ring. Pyrazines are electron-deficient and difficult to hydrogenate.
-
Activation: An alkyl halide or acid activates the pyrazine nitrogen, forming a pyrazinium salt.
-
Coordination: The Iridium-chiral phosphine complex coordinates to the face of the double bond.
-
Hydride Transfer: Enantioselective delivery of hydride sets the stereocenter.
Experimental Protocol: Synthesis of (S)-2-Phenylpiperazine
Based on the methodology of Zhou et al. (Ref 1)
Reagents:
-
2-Phenylpyrazine (1.0 equiv)
-
Benzyl bromide (BnBr) (1.1 equiv)
-
[Ir(COD)Cl]₂ (0.5 mol%)
-
(R)-SegPhos (1.1 mol%)
-
Solvent: Dichloromethane (DCM) / Ethanol (1:1)
Step-by-Step Workflow:
-
Activation: Dissolve 2-phenylpyrazine in acetone and add BnBr. Stir at reflux for 2 hours to precipitate the N-benzyl-2-phenylpyrazinium bromide salt. Filter and dry.
-
Why: The quaternary salt destroys the aromaticity, making the ring susceptible to mild hydrogenation.
-
-
Catalyst Preparation: In a glovebox, mix [Ir(COD)Cl]₂ and (R)-SegPhos in DCM. Stir for 10 mins to form the active orange catalyst complex.
-
Hydrogenation: Transfer the pyrazinium salt and catalyst solution into a high-pressure autoclave. Add Ethanol. Pressurize to 600 psi (40 bar) H₂ .
-
Reaction: Stir at 50°C for 18 hours.
-
Quality Check: Monitor H₂ uptake. A cease in pressure drop indicates completion.
-
-
Workup: Vent H₂. Concentrate the solvent.
-
Deprotection (Optional): If the N-benzyl group is not desired, perform a standard Pd/C hydrogenolysis (1 atm H₂) to yield the free (S)-2-phenylpiperazine.
Expected Results:
-
Yield: >90%
-
ee: >94% (determined by Chiral HPLC)
Figure 2: Pathway for Ir-catalyzed asymmetric hydrogenation of pyrazines.
Deep Dive: Chiral Separation (HPLC/SFC)
When synthesis is difficult or time is critical, separating the racemate is the industry standard. Supercritical Fluid Chromatography (SFC) has largely replaced Normal Phase HPLC for this application due to lower solvent costs and faster run times.
Protocol: Method Development for Piperazine Resolution
Target: Racemic 2-(4-fluorophenyl)piperazine
The "Self-Validating" Screening System: Do not guess the column. Use a systematic 4-column x 2-modifier screen.
Phase 1: The Screen (Analytical Scale)
-
Columns: Chiralpak IA, IB, IC, and ID (Immobilized amylose/cellulose derivatives are most robust).
-
Co-Solvents:
-
Methanol + 0.1% Diethylamine (DEA)
-
Isopropanol + 0.1% DEA
-
Critical Note: Piperazines are basic. You must add a basic additive (DEA or TEA) to prevent peak tailing caused by interaction with residual silanols on the silica support.
-
Phase 2: Optimization (Representative Conditions)
-
Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))
-
Mobile Phase: CO₂ / Methanol (80:20) + 0.2% Isopropylamine.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 120 bar
-
Temperature: 40°C
Phase 3: Scale-Up (Prep-SFC)
-
Loading: Dissolve racemate in Methanol (conc. 50 mg/mL).
-
Injection: Stacked injections (e.g., every 2.5 minutes) to maximize throughput.
-
Recovery: Collect fractions. The CO₂ evaporates instantly, leaving the product in the small volume of methanol modifier.
Data Presentation: Separation Metrics
| Parameter | Value | Interpretation |
| Selectivity ( | 1.45 | Excellent separation; easy scale-up. |
| Resolution ( | 3.2 | Baseline separation achieved. |
| Tailing Factor ( | 1.1 | Symmetrical peaks (due to amine additive). |
References
-
Zhou, Y.-G. et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines."[1] Angewandte Chemie International Edition, 2011. Link
-
Stoltz, B. M. et al. "Enantioselective Synthesis of Piperazin-2-ones via Pd-Catalyzed Decarboxylative Allylic Alkylation." Angewandte Chemie, 2013. Link
-
Campos, K. R. "Organometallic Chemistry in the Pharmaceutical Industry: The Synthesis of Piperazine Drugs." Science, 2019. Link
-
Daicel Chiral Technologies. "Instruction Manual for Immobilized CSPs (IA, IB, IC, ID)." Daicel Corp. Link
-
Rossen, K. et al. "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of Indinavir Intermediate." Tetrahedron Letters, 1995. Link
Sources
Comparative Guide: 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine vs. Known Monoamine Modulators
This guide provides an in-depth technical comparison of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine (referred to herein as Br-Cl-EP ) against established monoamine modulators.[1] It is designed for researchers investigating structure-activity relationships (SAR) within the phenylpiperazine class, specifically targeting serotonin (5-HT) and dopamine (DA) signaling pathways.[1]
Executive Summary
1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine (Br-Cl-EP) represents a highly specific "hybrid" scaffold within the arylpiperazine family.[1] By combining the meta-chloro substitution characteristic of serotonergic agents (like mCPP) with a para-bromo motif and an N-ethyl tail, this compound occupies a unique chemical space.[1] It is primarily utilized as a high-affinity chemical probe to dissect the selectivity determinants between Serotonin 5-HT2 receptors and Dopamine Transporters (DAT) .[1]
Unlike broad-spectrum inhibitors, Br-Cl-EP offers a distinct lipophilic profile that alters blood-brain barrier (BBB) penetration and receptor residence time compared to its methyl- or unsubstituted analogs.[1]
Part 1: Chemical Identity & Physical Profile[1]
| Feature | Specification |
| Compound Name | 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine |
| CAS Number | 1426958-32-8 |
| Molecular Formula | C₁₂H₁₆BrClN₂ |
| Molecular Weight | 303.63 g/mol |
| Core Scaffold | Phenylpiperazine (Dual-halogenated) |
| Key Substituents | 3-Cl (inductive withdrawal), 4-Br (steric bulk/lipophilicity), N-Ethyl (solubility/selectivity) |
| Solubility | DMSO (>10 mg/mL), Ethanol (Moderate), Water (Insoluble) |
Part 2: Head-to-Head Comparison with Known Inhibitors
This section compares Br-Cl-EP with three standard "benchmark" compounds to contextualize its utility in research.
1. vs. mCPP (1-(3-Chlorophenyl)piperazine) [1]
-
Role of mCPP: The "Gold Standard" non-selective 5-HT receptor agonist/antagonist (metabolite of Trazodone).[1]
-
Differentiation:
-
Selectivity: mCPP is highly 5-HT selective but metabolically labile.[1] Br-Cl-EP adds a para-bromo group, which blocks metabolic hydroxylation at the para-position, potentially extending half-life and altering receptor docking geometry.[1]
-
Lipophilicity: The N-ethyl group in Br-Cl-EP significantly increases logP compared to the N-unsubstituted mCPP, predicting higher CNS penetration and stronger affinity for hydrophobic pockets in DAT/SERT transporters.[1]
-
2. vs. pBPP (1-(4-Bromophenyl)piperazine) [1]
-
Role of pBPP: A known serotonin reuptake inhibitor and releasing agent.[1]
-
Differentiation:
3. vs. GBR-12909 (Vanoxerine) [1]
-
Role of GBR-12909: A potent, selective Dopamine Transporter (DAT) inhibitor.[1]
-
Differentiation:
-
Structural Homology: While GBR-12909 is a long-chain piperazine, Br-Cl-EP represents a "fragment-like" compact ligand.[1]
-
Application: Br-Cl-EP is superior for fragment-based drug discovery (FBDD) campaigns where a smaller molecular weight is required to explore binding pockets before linking to larger scaffolds.[1]
-
Part 3: Mechanistic Visualization (SAR & Pathways)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the performance of Br-Cl-EP compared to its analogs.
Caption: SAR map showing how specific structural motifs of Br-Cl-EP contribute to its dual-action profile and metabolic stability.[1]
Part 4: Experimental Protocols
To validate the activity of Br-Cl-EP in your lab, use the following standardized protocols. These are designed to be self-validating systems using controls.[1]
Protocol A: Competitive Radioligand Binding Assay (5-HT2A)
Objective: Determine the affinity (
-
Preparation:
-
Incubation:
-
Mix: 50 µL Membrane prep + 50 µL [³H]-Ketanserin (1 nM final) + 50 µL Br-Cl-EP (concentrations
to M). -
Non-Specific Binding (NSB): Define using 10 µM Methysergide.[1]
-
Incubate for 60 min at 25°C in the dark.
-
-
Termination:
-
Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic ethyl chain.[1]
-
-
Analysis:
Protocol B: Chemical Purity Verification (HPLC-UV)
Objective: Ensure the N-ethylation is complete and no "des-ethyl" (N-H) precursor remains, as this drastically alters potency.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase:
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine bonds).[1]
-
Success Criteria: Single peak >98% area. The retention time of Br-Cl-EP must be significantly longer (>2 min shift) than the N-unsubstituted parent due to the ethyl group.[1]
Part 5: References
-
Glennon, R. A., et al. (1986).[1] "Binding of phenylpiperazine derivatives at 5-HT1A and 5-HT2 serotonin binding sites." Journal of Medicinal Chemistry. Link
-
Rothman, R. B., et al. (2000).[1] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1] Synapse. (Context for halogenated piperazine activity). Link
-
PubChem Compound Summary. (2024). "1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine."[1][2][3][4] National Center for Biotechnology Information. Link
-
ChemicalBook. (2024).[1] "1-(4-Bromophenyl)piperazine and derivatives - Product Specifications." Link
Sources
Technical Comparison Guide: Binding Affinity Profiling of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
Executive Summary & Compound Profile
1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine (CAS: 1426958-32-8) is a specialized halogenated phenylpiperazine derivative. Structurally, it belongs to a class of privileged scaffolds known for potent interaction with monoamine receptors, particularly the serotonin (5-HT) and dopamine (DA) families.
Unlike its un-alkylated analog mCPP (a non-selective 5-HT agonist) or the phenylethyl-substituted 3C-PEP (a potent DAT ligand), the N-ethyl substitution on this compound typically modulates lipophilicity and receptor subtype selectivity, often shifting the profile towards 5-HT2A/2C antagonism or partial agonism.
This guide provides the definitive framework for confirming its binding affinity (
Predicted Pharmacological Profile (SAR Analysis)
Based on Structure-Activity Relationship (SAR) data of homologous di-halogenated phenylpiperazines:
-
Primary Target: 5-HT2A and 5-HT2C Receptors (High Affinity predicted:
< 50 nM). -
Secondary Target: 5-HT1A Receptor (Moderate Affinity).
-
Off-Target: Dopamine D2 (Potential moderate affinity due to the 3-chloro group).
Comparative Performance Analysis
To objectively assess the performance of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine, it must be benchmarked against established ligands. The following table outlines the comparative landscape using mCPP (metabolite standard) and Ketanserin (5-HT2A antagonist standard).
Table 1: Comparative Ligand Profile (5-HT Receptors)
| Feature | Test Compound | Comparator A: mCPP | Comparator B: Ketanserin |
| Structure | 1-(4-Br-3-Cl-phenyl)-4-ethylpiperazine | 1-(3-chlorophenyl)piperazine | Quinazoline-dione derivative |
| Primary Mechanism | Predicted: 5-HT2A/2C Ligand | Non-selective 5-HT Agonist | Selective 5-HT2A Antagonist |
| Selectivity Driver | N-Ethyl + 4-Br/3-Cl substitution | 3-Cl substitution | N/A |
| Ref. | To be determined (Protocol below) | ~20–50 nM | ~1–3 nM |
| Ref. | To be determined | ~3–10 nM | ~50–100 nM |
| Lipophilicity (cLogP) | High (> 3.5) | Moderate (~2.5) | Moderate (~2.8) |
Analyst Note: The addition of the 4-Bromo group and the N-ethyl tail generally increases lipophilicity compared to mCPP, potentially enhancing blood-brain barrier (BBB) penetrance but requiring precise solvent controls (e.g., DMSO < 0.1%) during in vitro assays to prevent precipitation.
Experimental Validation: Radioligand Binding Assay
To confirm the binding affinity (
A. Reagents & System Setup
-
Receptor Source: Membranes from HEK293 cells stably expressing human 5-HT2A receptors.
-
Radioligand: [³H]-Ketanserin (Specific Activity: 60-80 Ci/mmol).
-
Reference Ligand: Mianserin or Ketanserin (10 µM) to define non-specific binding (NSB).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM CaCl₂, 0.1% Ascorbic Acid (to prevent oxidation), pH 7.4.
B. Step-by-Step Protocol
-
Preparation:
-
Solubilize 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine in 100% DMSO to create a 10 mM stock.
-
Perform serial dilutions in Assay Buffer to generate concentrations ranging from
M to M. Keep final DMSO concentration < 0.1%.
-
-
Incubation:
-
In a 96-well plate, add:
-
25 µL Assay Buffer (Total Binding) OR Reference Ligand (NSB).
-
25 µL Test Compound dilutions.
-
25 µL [³H]-Ketanserin (Final conc: ~1 nM, close to
). -
125 µL Membrane Suspension (20-40 µg protein/well).
-
-
Incubate for 60 minutes at 25°C (equilibrium).
-
-
Termination:
-
Rapid vacuum filtration through GF/B filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).
-
Wash 3x with ice-cold wash buffer (50 mM Tris-HCl).
-
-
Quantification:
-
Add liquid scintillant and count radioactivity (CPM) using a beta-counter.
-
-
Data Analysis:
-
Calculate
using non-linear regression (4-parameter logistic fit). -
Convert to
using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
-
Visualizing the Mechanism & Workflow
Diagram 1: Radioligand Competition Workflow
This diagram illustrates the logical flow of the validation experiment, ensuring all critical control points (NSB, Total Binding) are integrated.
Caption: Standardized Radioligand Competition Binding Workflow for 5-HT Receptors.
Diagram 2: Phenylpiperazine Signaling Interaction
Understanding the likely mode of action (antagonism vs. agonism) is crucial for downstream assays. Phenylpiperazines often act as partial agonists or antagonists depending on the N-substitution.
Caption: Potential Gq-coupled signaling pathway modulated by the test compound.
References
-
Glennon, R. A., et al. (1986). "Structure-activity relationships of 1-(3-chlorophenyl)piperazine (mCPP) analogues at 5-HT receptors." Journal of Medicinal Chemistry.
-
Roth, B. L., et al. (2000). "The Pharmacology of the 5-HT2A Receptor: A Review of Structure-Activity Relationships." Pharmacology & Therapeutics.[1]
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CAS 1426958-32-8." PubChem.
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
Sources
Benchmarking 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine: A Comparative Analysis Against Standard Reference Compounds for Serotonergic and Dopaminergic Activity
This guide provides a comprehensive framework for benchmarking the novel compound 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine against established standard compounds. The focus is on characterizing its potential pharmacological profile at key central nervous system (CNS) targets, specifically serotonin (5-HT) and dopamine (D) receptors, which are frequently modulated by phenylpiperazine derivatives.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust data analysis structure.
The phenylpiperazine scaffold is a well-established pharmacophore found in numerous CNS-active drugs, including antidepressants, antipsychotics, and anxiolytics.[1][2][3] These compounds often exhibit complex pharmacology, with varying affinities and functional activities at different G protein-coupled receptors (GPCRs).[5] Therefore, a systematic benchmarking against well-characterized reference agents is crucial for elucidating the therapeutic potential and selectivity profile of a new chemical entity like 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine.
This guide will present a series of in vitro and in vivo assays to build a comprehensive pharmacological profile. For the purpose of this illustrative guide, hypothetical experimental data for 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine will be used to demonstrate the data analysis and comparison process.
Compound Profiles: Test and Standard Agents
A thorough understanding of the physicochemical properties of the test compound and the pharmacological profiles of the standard compounds is fundamental to experimental design and data interpretation.
Test Compound: 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
While specific experimental data for this compound is not publicly available, its structure suggests potential interactions with biogenic amine receptors. The following table outlines its basic chemical properties.
| Property | Value | Source |
| Molecular Formula | C12H16BrClN2 | Calculated |
| Molecular Weight | 303.63 g/mol | Calculated |
| XLogP3 | 3.8 | Predicted |
| Hydrogen Bond Donor Count | 0 | Calculated |
| Hydrogen Bond Acceptor Count | 2 | Calculated |
Standard Compounds
The selection of standard compounds is critical for a meaningful comparison. Based on the common targets of phenylpiperazines, we have chosen standards with well-defined activities at the serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptors.
| Standard Compound | Primary Target(s) | Primary Clinical Use |
| Buspirone | 5-HT1A Receptor Partial Agonist | Anxiolytic[6][7][8] |
| Risperidone | Potent 5-HT2A and D2 Receptor Antagonist | Antipsychotic[9][10] |
| Haloperidol | Potent D2 Receptor Antagonist | Antipsychotic[10] |
In Vitro Benchmarking: Receptor Binding and Functional Activity
In vitro assays are the first step in characterizing the interaction of a novel compound with its putative targets. These assays determine the binding affinity (how tightly the compound binds to the receptor) and functional activity (whether it activates or blocks the receptor).
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor.[11] In these assays, a radiolabeled ligand with known high affinity for the target receptor is competed off by increasing concentrations of the unlabeled test compound.
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the human 5-HT1A, 5-HT2A, or D2 receptor are cultured to confluence.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, or [3H]Spiperone for D2), and varying concentrations of the test compound or standard.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
-
Incubation and Filtration:
-
The plate is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.
-
-
Scintillation Counting:
-
The filters are washed, and the amount of radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.
-
Hypothetical Comparative Binding Affinity Data (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | D2 |
| 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine | 15 | 8 | 50 |
| Buspirone | 5 | >1000 | >1000 |
| Risperidone | 20 | 0.5 | 3 |
| Haloperidol | >1000 | 100 | 1 |
Functional Assays
Functional assays determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (reduces basal receptor activity).
Experimental Protocol: cAMP Assay (for Gi-coupled receptors like 5-HT1A and D2)
-
Cell Culture:
-
CHO-K1 cells stably co-expressing the human 5-HT1A or D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) are used.
-
-
Assay Procedure:
-
Cells are pre-treated with forskolin to stimulate adenylate cyclase and increase intracellular cAMP levels.
-
Varying concentrations of the test compound or a known agonist are added.
-
For antagonist testing, cells are incubated with a fixed concentration of an agonist in the presence of varying concentrations of the test compound.
-
-
Signal Detection:
-
After incubation, the level of cAMP is measured using a suitable detection kit (e.g., HTRF, ELISA, or luciferase activity).
-
-
Data Analysis:
-
Agonist activity is determined by the compound's ability to inhibit forskolin-stimulated cAMP production (EC50).
-
Antagonist activity is determined by the compound's ability to reverse the effect of a known agonist (IC50).
-
Hypothetical Comparative Functional Activity Data
| Compound | 5-HT1A (cAMP) | 5-HT2A (IP1) | D2 (cAMP) |
| 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine | Partial Agonist (EC50 = 50 nM) | Antagonist (IC50 = 25 nM) | Antagonist (IC50 = 150 nM) |
| Buspirone | Partial Agonist (EC50 = 10 nM) | No Activity | No Activity |
| Risperidone | Antagonist (IC50 = 30 nM) | Antagonist (IC50 = 1 nM) | Antagonist (IC50 = 5 nM) |
| Haloperidol | No Activity | No Activity | Antagonist (IC50 = 2 nM) |
In Vivo Benchmarking: Behavioral Models
In vivo models are essential for assessing the physiological and behavioral effects of a compound in a whole organism. The choice of model depends on the predicted therapeutic application based on the in vitro profile. Given the hypothetical mixed 5-HT1A partial agonist and 5-HT2A/D2 antagonist profile, models for anxiolytic and antipsychotic-like activity are relevant.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used model to assess anxiety-like behavior in rodents.[12][13] Anxiolytic compounds typically increase the time spent in and the number of entries into the open, more aversive arms of the maze.[12]
Experimental Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Animals: Male mice or rats are used.
-
Procedure:
-
Animals are administered the test compound, a standard (e.g., Buspirone), or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
After a set pre-treatment time, each animal is placed in the center of the maze, facing an open arm.
-
The animal's behavior is recorded for a 5-minute session.
-
-
Data Collection and Analysis:
-
Key parameters measured include the number of entries into the open and closed arms, and the time spent in each.
-
An increase in the percentage of open arm entries and time spent in the open arms is indicative of an anxiolytic effect.
-
Hypothetical Comparative EPM Data
| Treatment (Dose) | % Time in Open Arms | % Open Arm Entries |
| Vehicle | 15 ± 2 | 20 ± 3 |
| 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine (1 mg/kg) | 35 ± 4 | 40 ± 5 |
| Buspirone (1 mg/kg) | 40 ± 5 | 45 ± 6 |
| Risperidone (0.1 mg/kg) | 12 ± 3 | 18 ± 4 |
*p < 0.05 compared to vehicle
Prepulse Inhibition (PPI) of the Startle Reflex for Antipsychotic Activity
PPI is the phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in certain psychiatric disorders like schizophrenia, and this deficit can be reversed by antipsychotic drugs.
Experimental Protocol: Prepulse Inhibition
-
Apparatus: A startle chamber equipped with a sensor to detect the animal's startle response and a speaker to deliver acoustic stimuli.
-
Animals: Male rats are commonly used.
-
Procedure:
-
Animals are administered the test compound, a standard (e.g., Risperidone), or vehicle.
-
Some animals may be treated with a PPI-disrupting agent like apomorphine (a dopamine agonist).
-
Each animal is placed in the startle chamber for an acclimatization period.
-
A series of trials are presented, including pulse-alone trials and prepulse-pulse trials.
-
-
Data Collection and Analysis:
-
The startle amplitude is measured for each trial.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
-
The ability of the test compound to reverse the apomorphine-induced PPI deficit is assessed.
-
Hypothetical Comparative PPI Data (Reversal of Apomorphine-Induced Deficit)
| Treatment | % PPI |
| Vehicle + Saline | 65 ± 5 |
| Vehicle + Apomorphine | 20 ± 4 |
| 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine (1 mg/kg) + Apomorphine | 50 ± 6 |
| Risperidone (0.1 mg/kg) + Apomorphine | 60 ± 5 |
| Buspirone (1 mg/kg) + Apomorphine | 25 ± 5 |
*p < 0.05 compared to Vehicle + Apomorphine
Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating complex experimental processes and biological mechanisms.
Caption: High-level experimental workflow for benchmarking.
Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.
Discussion and Conclusion
Based on the hypothetical data, 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine presents a unique pharmacological profile characterized by:
-
Moderate affinity and partial agonism at the 5-HT1A receptor: This suggests potential anxiolytic and antidepressant properties, similar to buspirone. The in vivo data from the EPM supports an anxiolytic-like effect.
-
Higher affinity and antagonism at the 5-HT2A receptor compared to the D2 receptor: This profile is reminiscent of atypical antipsychotics like risperidone, which often have a higher 5-HT2A to D2 receptor affinity ratio. The reversal of the apomorphine-induced PPI deficit indicates potential antipsychotic-like activity.
The combined 5-HT1A partial agonism and 5-HT2A/D2 antagonism suggest that 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine could be a promising candidate for the treatment of complex psychiatric disorders where both mood/anxiety and psychotic symptoms are present.
This guide provides a structured approach to the initial pharmacological characterization of a novel compound. The presented protocols and data analysis frameworks can be adapted for other test compounds and molecular targets. Further studies, including more extensive in vivo models, pharmacokinetic profiling, and toxicity assessments, would be necessary to fully elucidate the therapeutic potential of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine.
References
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Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
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Wesołowska, A., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080. [Link]
-
NEUROFIT. (2023). Evaluation of anti-depressant and/or anxiolytic drugs: Venlafaxine validation. [Link]
-
Cryan, J. F., & Sweeney, F. F. (2011). The age of anxiety: role of animal models of anxiolytic action in drug discovery. British journal of pharmacology, 164(4), 1129–1161. [Link]
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Kumar, A., et al. (2021). Models to Evaluate Anti-Anxiety Effect. Research and Reviews: A Journal of Pharmacology, 11(2), 1-8. [Link]
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Gambarana, C., et al. (2012). Models for depression in drug screening and preclinical studies: Future directions. Reviews in the Neurosciences, 23(1), 75-92. [Link]
-
Yadav, P. N., & Roth, B. L. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. [Link]
-
Stary, E., et al. (2025). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. Molecules, 30(23), 4891. [Link]
-
D'Aquila, P. S., et al. (2014). Animal models of anxiety disorders and stress. Revista Brasileira de Psiquiatria, 36(suppl 1), 38-44. [Link]
-
Parrish, J. C., et al. (2025). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 108-115. [Link]
-
ChemDB. (5-Bromo-3-pyridinyl)[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]methanone. [Link]-4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl-methanone_1179979-37-3.html)
-
Wikipedia. Dopamine receptor D2. [Link]
-
Wikipedia. 5-HT1A receptor. [Link]
- Google Patents. (2015).
-
Stahl, S. M. (2017). Drugs for psychosis and mood: unique actions at D3, D2, and D1 dopamine receptor subtypes. CNS Spectrums, 22(5), 375-384. [Link]
-
Basile, L., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(12), 8362-8383. [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]
-
PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. [Link]
-
Taylor & Francis. 5-HT1A receptor – Knowledge and References. [Link]
-
Patsnap Synapse. (2024). Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments. [Link]
-
ResearchGate. (2025). Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives. [Link]
-
SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 137-141. [Link]
-
Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of clinical psychopharmacology, 18(4), 289–295. [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8089. [Link]
-
PubChem. 3-bromo-n-[2-[[1-[(4-chlorophenyl)methyl]-4-piperidyl]methylamino]-2-oxo-ethyl]-4-fluoro-benzamide. [Link]
-
Journal of the Indian Chemical Society. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Journal of the Indian Chemical Society, 84(1), 79-81. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal and Waste Management of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
Executive Summary & Chemical Profile
Objective: To provide a scientifically rigorous, compliant disposal protocol for 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine (hereafter referred to as BCEP ).
The Core Challenge: BCEP presents a dual-hazard profile for waste management systems. Structurally, it combines a halogenated aromatic ring (containing Bromine and Chlorine) with a piperazine motif (a secondary/tertiary amine).
-
Halogen Content: Improper incineration of halogenated aromatics without acid gas scrubbing can release toxic hydrogen halides (HBr, HCl) and potentially dioxins. Therefore, BCEP must be classified as Halogenated Organic Waste , regardless of the solvent it is dissolved in.
-
Basic Nature: As a piperazine derivative, BCEP is basic. Care must be taken to avoid mixing concentrated BCEP waste with strong acids in unvented containers to prevent exothermic neutralization and pressure buildup.
Chemical Waste Profile Table
| Parameter | Characteristic | Operational Implication |
| CAS Number | Specific to isomer/salt | Use for labeling and inventory tracking. |
| Chemical Class | Halogenated Heterocycle | Mandatory: Segregate into Halogenated Waste streams. |
| Physical State | Solid (typically off-white powder) | Dust control required during transfer; dedicated solid waste bins. |
| Solubility | Low in water; High in DMSO/Methanol | Aqueous washes may precipitate the compound; organic solvent rinsing is required for glassware. |
| Reactivity | Incompatible with strong oxidizers/acids | Do not consolidate with Piranha solution or Chromic acid waste. |
Waste Segregation Strategy
The integrity of the disposal process relies on strict segregation at the point of generation. Mixing BCEP with non-halogenated solvents (like Acetone or Ethanol) renders the entire mixture "Halogenated Waste," significantly increasing disposal costs and complexity.
The "Self-Validating" Segregation Protocol
To ensure compliance, follow this logic flow. If the answer to any check is "Yes," the waste enters the Red Stream (Halogenated) .
-
Is the substance BCEP pure?
Halogenated Solid Waste. -
Is BCEP dissolved in water?
Halogenated Aqueous Waste (Note: Most aqueous streams go to water treatment, but halogenated aromatics are often restricted from sewer disposal due to persistence. Collect for off-site treatment). -
Is BCEP dissolved in a non-halogenated solvent (e.g., MeOH)?
Halogenated Organic Solvent Waste. (The solute contaminates the solvent classification).
Operational Disposal Workflows
The following diagram illustrates the decision logic for disposing of BCEP in various laboratory states. This workflow ensures that the material ends up in the correct incineration stream (High-Temperature Incineration with Scrubbing).
Figure 1: Decision matrix for BCEP waste streams. Note that non-halogenated solvents containing BCEP must be re-classified as halogenated waste.
Step-by-Step Procedures
Scenario A: Disposal of Solid Waste (Pure Substance)
Applicability: Expired inventory, weighing boat residues, spill cleanup solids.
-
PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, and safety glasses. Use a particulate respirator (N95/P100) if working outside a fume hood.
-
Primary Containment: Place the solid BCEP into a clear polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.
-
Secondary Containment: Seal the primary container and place it inside a secondary clear bag.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine".
-
Hazard Checkbox: Toxic, Irritant.
-
Note: Clearly mark "Halogenated Organic Solid."
-
-
Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers until EHS pickup.
Scenario B: Disposal of Liquid Waste (HPLC Waste/Mother Liquors)
Applicability: Reaction mixtures, HPLC effluent containing BCEP.
-
Compatibility Check: Ensure the waste container is HDPE or Glass (Amber). Avoid metal containers due to potential corrosivity of degradation products (HBr/HCl) over time.
-
pH Verification: If the solution is highly acidic (e.g., HPLC mobile phase with TFA), ensure the waste container is vented or that the mixture is stable. BCEP is a base; mixing with strong acids is generally safe but generates heat.
-
Transfer: Pour waste into the designated Halogenated Solvent carboy.
-
Critical: Do not pour into the "Non-Halogenated" carboy, even if the solvent is Methanol. The presence of the Cl/Br atoms in BCEP necessitates the Halogenated stream for proper incineration.
-
-
Rinsing: Triple rinse glassware with a small amount of Acetone or Methanol. Add these rinses to the Halogenated waste container, NOT the sink.
Scenario C: Emergency Spill Cleanup
Applicability: Powder spill on benchtop or floor.
-
Isolate: Evacuate the immediate area and post signage.
-
PPE: Don appropriate PPE including respiratory protection if dust is airborne.
-
Containment: Cover the spill with a damp paper towel (to prevent dust generation) or use an inert absorbent (vermiculite/sand) if liquid.
-
Cleanup:
-
Scoop material into a disposable container.
-
Clean the surface with a soap/water solution followed by an alcohol wipe to remove lipophilic residues.
-
-
Disposal: Treat all cleanup materials (towels, scoops, gloves) as Solid Halogenated Hazardous Waste (See Scenario A).
Regulatory & Environmental Context
Why Incineration?
Disposal of halogenated aromatics like BCEP via standard landfilling is prohibited under most environmental regulations (such as RCRA in the US) due to the risk of groundwater leaching. Furthermore, standard incineration without scrubbers can convert the bromine and chlorine atoms into hydrogen bromide (HBr) and hydrogen chloride (HCl), which are corrosive acid gases, or potentially form persistent organic pollutants (POPs).
Authorized Disposal Route: The only acceptable terminal disposal method is High-Temperature Incineration at a facility equipped with wet/dry scrubbers designed to capture acid gases and ensure complete destruction of the aromatic ring.
Compliance Checklist
References
-
American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety. [Link]
-
U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard (HCS)." OSHA.gov. [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link]
A Researcher's Guide to the Safe Handling of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
For Research Use Only
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine. As a substituted phenylpiperazine, this compound is integral to various research applications. This document outlines the necessary precautions, proper handling techniques, and emergency procedures to ensure a safe laboratory environment. The following recommendations are based on the known hazards of structurally similar substituted phenylpiperazines and general laboratory safety best practices.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Given these potential hazards, a thorough risk assessment should be conducted before any experiment. This involves evaluating the quantity of the compound to be used, the nature of the experimental procedures, and the potential for aerosol generation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure.[3] The selection of appropriate PPE should be based on the specific laboratory task being performed.
| Activity | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields, N95 Respirator | To prevent inhalation of fine powders and direct skin/eye contact.[4] |
| Solution Preparation and Handling | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield (if splash risk is high) | To protect against splashes and direct contact with the compound in solution. |
| Experimental Procedures | Double Nitrile Gloves, Chemical-Resistant Lab Coat, Chemical Splash Goggles | To provide a barrier against accidental contact during reactions and manipulations. |
| Waste Disposal | Double Nitrile Gloves, Lab Coat, Safety Goggles | To ensure protection during the handling and sealing of hazardous waste containers. |
Key Considerations for PPE Usage:
-
Glove Selection: Always wear two pairs of powder-free nitrile gloves.[3][5] Thicker gloves generally offer better protection.[5]
-
Glove Changes: Change gloves every 30-60 minutes or immediately if contamination is suspected or visible.[5]
-
Gown Integrity: Wear a disposable, low-permeability gown with a solid front and tight-fitting cuffs.[3]
-
Eye Protection: Safety glasses are the minimum requirement; however, chemical splash goggles are recommended when handling solutions.[6]
Laboratory Handling and Operational Plan
A systematic approach to handling 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine is essential for maintaining a safe working environment.
Engineering Controls
-
Ventilation: All work with this compound, especially the handling of solids, should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Eyewash and Safety Shower: Ensure that a functional and easily accessible eyewash station and safety shower are located near the workstation.[7][8]
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If working with the solid form, carefully weigh the desired amount in the fume hood. Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Dissolution: Add the solvent to the solid in a controlled manner to avoid splashing. If necessary, gently sonicate or stir the mixture to facilitate dissolution.
-
Reaction Setup: All additions and manipulations should be carried out within the fume hood. Use appropriate glassware and ensure all joints are securely clamped.
-
Post-Procedure: Upon completion of the experiment, quench any reactive materials as per your specific protocol before disassembly.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][8] If irritation persists, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
Spill Management
For minor spills within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate vicinity.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a spill pillow.[10]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11]
-
Decontamination: Clean the spill area with soap and water.[8]
-
Disposal: Label the waste container appropriately and dispose of it according to your institution's hazardous waste guidelines.[10]
For major spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.
Caption: Workflow for managing a minor chemical spill.
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory and protecting the environment.
Storage
-
Store 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep it away from incompatible substances such as strong oxidizing agents.[12]
-
The storage area should be secured and accessible only to authorized personnel.[9]
Disposal
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Dispose of waste in clearly labeled, sealed containers.[10]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[10]
References
- CHEMICAL SPILL PROCEDURES - Environmental Health and Safety.
- 1-[1-(4-Bromophenyl)ethyl]piperazine - AK Scientific, Inc.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Spill Control/Emergency Response - EHSO Manual 2025-2026.
- SAFETY DATA SHEET - MilliporeSigma.
- Safety Data Sheet - Cayman Chemical.
- SAFETY DATA SHEET - TCI Chemicals.
- Personal Protective Equipment for Use in Handling Hazardous Drugs.
- SAFETY DATA SHEET.
- Emergency Chemical Spill Response - ChemCERT.
- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration.
- SAFETY DATA SHEET - Fisher Scientific.
- Personal protective equipment for preparing toxic drugs - GERPAC.
Sources
- 1. aksci.com [aksci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. pppmag.com [pppmag.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. fishersci.com [fishersci.com]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. safety.charlotte.edu [safety.charlotte.edu]
- 11. chemcert.com.au [chemcert.com.au]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
